molecular formula C9H10ClNO3 B1668445 Carisbamate CAS No. 194085-75-1

Carisbamate

Numéro de catalogue: B1668445
Numéro CAS: 194085-75-1
Poids moléculaire: 215.63 g/mol
Clé InChI: OLBWFRRUHYQABZ-MRVPVSSYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Carisbamate is an organochlorine compound.
This compound has been investigated in Alcohol Abuse, Substance Abuse, and Alcohol Dependence.
This compound is a small molecule drug with a maximum clinical trial phase of III (across all indications) and has 9 investigational indications.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

[(2S)-2-(2-chlorophenyl)-2-hydroxyethyl] carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClNO3/c10-7-4-2-1-3-6(7)8(12)5-14-9(11)13/h1-4,8,12H,5H2,(H2,11,13)/t8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLBWFRRUHYQABZ-MRVPVSSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(COC(=O)N)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)[C@@H](COC(=O)N)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70426076
Record name Carisbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70426076
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

194085-75-1
Record name Carisbamate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=194085-75-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Carisbamate
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12338
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Carisbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70426076
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CARISBAMATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P7725I9V3Z
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

In-Depth Structural Analysis of (S)-2-O-carbamoyl-1-o-chlorophenyl-ethanol (Carisbamate)

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive structural analysis of (S)-2-O-carbamoyl-1-o-chlorophenyl-ethanol, an investigational neuromodulatory agent also known as Carisbamate. The document consolidates available data on its chemical properties, synthesis, and analytical methodologies. While specific experimental spectroscopic and crystallographic data for the pure compound are not widely available in the public domain, this guide furnishes detailed protocols for its quantitative analysis and outlines its primary mechanisms of action as a voltage-gated sodium channel inhibitor. This information is intended to support research, development, and analytical activities related to this compound.

Chemical Identity and Physical Properties

(S)-2-O-carbamoyl-1-o-chlorophenyl-ethanol, more commonly referred to as this compound, is a chiral organic compound with a carbamate functional group. It is structurally related to felbamate.[1]

PropertyValueReference
IUPAC Name [(2S)-2-(2-chlorophenyl)-2-hydroxyethyl] carbamate[2]
Synonyms This compound, YKP-509, RWJ-333369, JNJ-10234094[2][3]
CAS Number 194085-75-1[4]
Molecular Formula C₉H₁₀ClNO₃[4]
Molar Mass 215.63 g/mol [4]
Appearance Not explicitly stated, but likely a solid at room temperature based on synthesis procedures.
Solubility Not explicitly detailed in reviewed literature.

Synthesis

A process for the preparation of (S)-2-(2-chlorophenyl)-2-hydroxy-ethyl carbamate has been described in patent literature.[5][6] The synthesis involves a multi-step process, which can be broadly outlined as follows:

Synthesis_Workflow A Starting Material: (S)-(2-chlorophenyl)glycolic acid B Esterification A->B Alcohol, Acid Catalyst C Protection of Hydroxyl Group B->C Protecting Group D Reduction of Ester C->D Reducing Agent (e.g., Lithium Borohydride) E Carbamoylation D->E Carbamoylating Agent F Deprotection E->F Acid G Final Product: (S)-2-O-carbamoyl-1-o- chlorophenyl-ethanol F->G

Caption: Generalized synthetic workflow for this compound.

Experimental Protocol: Synthesis Overview

A detailed synthesis is outlined in patent EP2215040B1.[5] The key steps involve:

  • Esterification: The starting material, an appropriate (S)-(2-chlorophenyl)glycolic acid derivative, is esterified.

  • Protection: The hydroxyl group is protected, for instance, by reacting with 2-methoxy-1-propene.

  • Reduction: The ester is then reduced to the corresponding alcohol using a reducing agent like lithium borohydride.

  • Carbamoylation: The alcohol is reacted with a carbonyl-containing compound to form an intermediate which is then reacted with ammonia or ammonium hydroxide to yield the carbamate.

  • Deprotection: The protecting group is removed under acidic conditions to yield the final product, (S)-carbamic acid 2-(2-chloro-phenyl)-2-hydroxy-ethyl ester.

  • Recrystallization: The final product can be purified by recrystallization.[6]

Structural Analysis: Spectroscopic and Crystallographic Data

While specific spectra for this compound are not available, the expected spectral characteristics can be inferred from its structure:

  • ¹H NMR: Protons on the aromatic ring, the chiral center, the methylene group adjacent to the carbamate, and the amine protons of the carbamate would be expected to show characteristic chemical shifts and coupling patterns.

  • ¹³C NMR: Distinct signals for the aromatic carbons, the carbon of the chiral center, the methylene carbon, and the carbonyl carbon of the carbamate group would be anticipated.

  • IR Spectroscopy: Characteristic absorption bands for the O-H stretch of the alcohol, N-H stretches of the carbamate, the C=O stretch of the carbamate, and C-O and C-N stretches would be prominent.

  • Mass Spectrometry: The molecular ion peak corresponding to the compound's molecular weight would be observed, along with characteristic fragmentation patterns.

Analytical Methodologies

Validated methods for the quantitative analysis of this compound in biological matrices have been developed, primarily utilizing High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with Mass Spectrometry (LC-MS/MS).

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a robust and cost-effective method suitable for the analysis of bulk drug substances and formulations where this compound concentrations are relatively high.

Experimental Protocol: HPLC-UV Method for this compound and its Impurities [2]

  • Column: Agilent XDB C18 column (150mm × 4.6mm; 5µm).

  • Mobile Phase: A gradient elution using 0.02M KH₂PO₄ (pH=3.5) and acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector, wavelength not specified but would be optimized based on the UV absorbance spectrum of this compound.

  • Temperature: Not specified, typically ambient or controlled (e.g., 25 °C).

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly sensitive and specific method ideal for the quantification of this compound in biological matrices such as plasma and urine, where concentrations are expected to be low.

Experimental Protocol: LC-MS/MS for this compound in Human Plasma [8]

  • Sample Preparation (Protein Precipitation):

    • To 50 µL of plasma, add 150 µL of acetonitrile containing an internal standard (e.g., a deuterated analog of this compound).

    • Vortex for 5 minutes to precipitate proteins.

    • Centrifuge at 13,000 rpm for 5 minutes.

    • Transfer the supernatant for analysis.

  • Chromatographic Conditions:

    • Column: A suitable C18 reversed-phase column.

    • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

    • Flow Rate: 0.4 mL/min.

  • Mass Spectrometric Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), positive or negative mode would be optimized.

    • Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for this compound and the internal standard.

Quantitative Data from Analytical Methods

ParameterLC-MS/MSHPLC-UVReference
Linearity Range 9.05 - 6,600 ng/mL0.1 - 0.3 µg/mL (for impurities)[2]
Limit of Quantitation (LOQ) 9.05 ng/mL0.1 - 0.3 µg/mL[2]
Accuracy Within ± 25%Generally within ±15% (ICH guidelines)[2]
Precision (RSD%) Within ± 25%Generally <15% (ICH guidelines)[2]

Mechanism of Action and Signaling Pathways

This compound's primary mechanism of action is the modulation of neuronal excitability.[9] It is known to be an inhibitor of voltage-gated sodium channels (VGSCs), which are crucial for the initiation and propagation of action potentials.[10]

Mechanism_of_Action cluster_neuron Presynaptic Neuron VGSC Voltage-Gated Sodium Channel (VGSC) Action_Potential Reduced Action Potential Firing VGSC->Action_Potential Leads to T_type_Ca T-type Calcium Channel Glutamate_Release Decreased Glutamate Release T_type_Ca->Glutamate_Release HCN HCN Channel HCN->Action_Potential Glutamate_Vesicle Glutamate Vesicles This compound This compound This compound->VGSC Inhibits This compound->T_type_Ca Inhibits This compound->HCN Inhibits Action_Potential->Glutamate_Release Triggers Neuronal_Excitability Reduced Neuronal Excitability Action_Potential->Neuronal_Excitability Contributes to Glutamate_Release->Neuronal_Excitability Contributes to

Caption: Proposed mechanism of action of this compound.

Studies have shown that this compound produces a concentration-, voltage-, and use-dependent inhibition of VGSCs.[11] It has also been reported to inhibit T-type calcium channels and hyperpolarization-activated cation (HCN) channels.[12] These actions collectively lead to a reduction in repetitive neuronal firing and a decrease in neuronal excitability, which is believed to be the basis of its anticonvulsant properties.[13][14]

Conclusion

(S)-2-O-carbamoyl-1-o-chlorophenyl-ethanol (this compound) is an investigational drug with a well-characterized mechanism of action primarily involving the inhibition of voltage-gated sodium channels. While detailed public data on its spectroscopic and crystallographic structure is limited, robust and validated analytical methods for its quantification in biological matrices are available. The synthesis of this compound has also been described in the patent literature. This technical guide provides a consolidated resource for researchers and professionals in the field of drug development, offering a foundation for further investigation and analysis of this compound. Further studies to publicly document the detailed spectroscopic and crystallographic properties of this compound would be a valuable addition to the scientific literature.

References

Preclinical Anticonvulsant Activity Spectrum of YKP509 (Carisbamate): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

YKP509, also known as carisbamate, is an investigational anticonvulsant agent that has demonstrated a broad spectrum of activity in preclinical seizure models. This technical guide provides a comprehensive overview of its preclinical anticonvulsant profile, detailing its efficacy in various animal models, the experimental protocols used for its evaluation, and its proposed mechanism of action. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in the discovery and development of novel antiepileptic drugs.

Quantitative Preclinical Efficacy of YKP509

The anticonvulsant activity of YKP509 has been quantified in standardized preclinical models, primarily through the Anticonvulsant Screening Program (ASP) sponsored by the National Institute of Neurological Disorders and Stroke (NINDS). The following tables summarize the median effective dose (ED50) values of YKP509 in mice following intraperitoneal administration.

Table 1: Anticonvulsant Activity of YKP509 in Mice (Intraperitoneal Administration)

TestSeizure ModelEndpointED50 (mg/kg)
Maximal Electroshock Seizure (MES)Generalized Tonic-ClonicAbolition of tonic hindlimb extension33.6
Subcutaneous Metrazol (scMET)Myoclonic SeizuresFailure to observe clonus> 100

Data sourced from the Anticonvulsant Screening Program (ASP ID: 2008).

Experimental Protocols

The following are detailed methodologies for the key preclinical screening experiments cited for YKP509.

Maximal Electroshock Seizure (MES) Test

The MES test is a widely used preclinical model for identifying anticonvulsant drugs effective against generalized tonic-clonic seizures.

Objective: To evaluate the ability of a test compound to prevent the spread of seizures.

Animals: Male albino mice (e.g., CF-1 strain) or rats (e.g., Sprague-Dawley strain).

Apparatus:

  • An electroconvulsive shock apparatus.

  • Corneal electrodes.

  • Animal restrainers.

Procedure:

  • Animal Preparation: Animals are weighed and administered the test compound (YKP509) or vehicle control via the desired route (e.g., intraperitoneal injection).

  • Drug Administration: The compound is administered at various doses to different groups of animals to determine the dose-response relationship.

  • Time to Peak Effect: The test is conducted at the predetermined time of peak effect of the drug.

  • Stimulation:

    • A drop of electrolyte solution (e.g., 0.9% saline) is applied to the corneal electrodes to ensure good electrical contact.

    • The electrodes are placed on the corneas of the restrained animal.

    • A supramaximal electrical stimulus is delivered (e.g., 50 mA for mice, 150 mA for rats at 60 Hz for 0.2 seconds).

  • Observation: The animal is immediately observed for the presence or absence of a tonic hindlimb extension seizure. The abolition of the tonic hindlimb extension is considered the endpoint, indicating protection.

  • Data Analysis: The percentage of animals protected at each dose is calculated, and the ED50 value is determined using a suitable statistical method (e.g., probit analysis).

Subcutaneous Pentylenetetrazole (scMET) Test

The scMET test is a preclinical model used to identify anticonvulsant drugs effective against myoclonic and absence seizures.

Objective: To evaluate the ability of a test compound to elevate the seizure threshold.

Animals: Male albino mice or rats.

Materials:

  • Pentylenetetrazole (Metrazol) solution.

  • Syringes and needles for subcutaneous injection.

  • Observation chambers.

Procedure:

  • Animal Preparation: Animals are weighed and administered the test compound (YKP509) or vehicle control.

  • Drug Administration: The compound is administered at various doses to different groups of animals.

  • Chemoconvulsant Injection: At the time of peak drug effect, a convulsant dose of pentylenetetrazole is injected subcutaneously (e.g., 85 mg/kg in mice).

  • Observation: Animals are placed in individual observation chambers and observed for a period of 30 minutes for the presence of seizures. The typical endpoint is the observation of a clonic seizure lasting for at least 5 seconds.

  • Data Analysis: The number of animals protected from seizures at each dose is recorded, and the ED50 is calculated.

Mandatory Visualizations

Experimental Workflow for Preclinical Anticonvulsant Screening

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Efficacy Testing cluster_2 Phase 3: Data Analysis & Interpretation Start Compound Synthesis (YKP509) DoseRange Dose-Range Finding Studies Start->DoseRange Toxicity Acute Toxicity Assessment (TD50) DoseRange->Toxicity MES Maximal Electroshock Seizure (MES) - Generalized Tonic-Clonic Model - DoseRange->MES scMET Subcutaneous Metrazol (scMET) - Myoclonic/Absence Model - DoseRange->scMET ED50 ED50 Calculation (Probit Analysis) MES->ED50 scMET->ED50 Spectrum Determination of Anticonvulsant Spectrum ED50->Spectrum End Candidate for Further Development Spectrum->End

Caption: Preclinical screening workflow for YKP509.

Proposed Mechanism of Action: Inhibition of Voltage-Gated Sodium Channels

G cluster_0 Neuronal Membrane VGSC Voltage-Gated Sodium Channel (VGSC) Pore (Inactive State) Extracellular NaInflux Reduced Na+ Influx VGSC->NaInflux YKP509 YKP509 (this compound) YKP509->VGSC:p_in Binds to and stabilizes the inactive state ActionPotential Inhibition of Repetitive Firing SeizureSuppression Suppression of Seizure Activity ActionPotential->SeizureSuppression NaInflux->ActionPotential

In Vitro Neuroprotective Properties of RWJ-333369: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

RWJ-333369, also known as carisbamate, is a novel neuromodulator that has demonstrated significant neuroprotective and anticonvulsant properties in a variety of preclinical models.[1][2][3] This technical guide provides an in-depth overview of the in vitro neuroprotective effects of RWJ-333369, focusing on its efficacy in various neuronal injury models, its mechanisms of action, and detailed experimental protocols to facilitate further research and development. The information is compiled from key studies investigating the neuroprotective potential of this compound.

Quantitative Efficacy of RWJ-333369 in In Vitro Models

The neuroprotective effects of RWJ-333369 have been quantified in several in vitro models of neuronal injury, including glutamate-induced excitotoxicity and status epilepticus-like injury. The following tables summarize the key quantitative data from these studies.

Table 1: Neuroprotection against Glutamate-Induced Excitotoxicity

Cell LineInsultRWJ-333369 ConcentrationOutcome MeasureResultReference
HT-22500 µM Glutamate (24 hr)100 µMCell ViabilityPrevented a 40% decrease in cell viability[4]

Table 2: Effects on Spontaneous Recurrent Epileptiform Discharges (SREDs)

ModelRWJ-333369 ConcentrationOutcome MeasureResultReference
Cultured Hippocampal NeuronsDose-dependentInhibition of SREDsED₅₀ = 58.75 ± 2.43 µM[5]
Cultured Hippocampal Neurons200 µMDevelopment and Expression of SREDsInhibition[6]

Table 3: Modulation of Neuronal Currents

Cell TypeCurrentRWJ-333369 ConcentrationOutcome MeasureResultReference
GH₃ CellsHyperpolarization-activated cation current (Ih)10 µMAmplitude ReductionFrom 136 ± 18 pA to 103 ± 17 pA[7]
GH₃ CellsHyperpolarization-activated cation current (Ih)30 µMAmplitude ReductionFrom 136 ± 18 pA to 73 ± 12 pA[7]

Mechanisms of Neuroprotection

The neuroprotective effects of RWJ-333369 are attributed to its modulation of several key cellular and molecular pathways involved in neuronal excitability and cell death.

Inhibition of Voltage-Gated Sodium and Calcium Channels

A primary mechanism of action for RWJ-333369 is the inhibition of voltage-gated sodium channels.[1][8] This action leads to a reduction in sustained repetitive firing of action potentials in neurons, a key process in seizure activity and excitotoxicity.[1][5] Additionally, RWJ-333369 has been shown to inhibit T-type voltage-gated calcium channels, which may contribute to its anti-seizure and neuroprotective effects by regulating intracellular calcium levels.[4]

RWJ RWJ-333369 Na_Channel Voltage-Gated Sodium Channel RWJ->Na_Channel Inhibits Ca_Channel T-type Voltage-Gated Calcium Channel RWJ->Ca_Channel Inhibits Action_Potential Sustained Repetitive Action Potentials Na_Channel->Action_Potential Ca_Influx Intracellular Ca²⁺ Influx Ca_Channel->Ca_Influx Neuroprotection Neuroprotection Action_Potential->Neuroprotection Reduction leads to Ca_Influx->Neuroprotection Reduction leads to

Modulation of Voltage-Gated Ion Channels by RWJ-333369.
Modulation of Glutamatergic Transmission

RWJ-333369 has been demonstrated to inhibit glutamate transmission through a presynaptic, action potential-dependent mechanism.[9] This leads to a reduction in the excitatory synaptic strength in the dentate gyrus without affecting GABAergic transmission.[9] By reducing excessive glutamate release, RWJ-333369 can mitigate excitotoxic neuronal damage.

RWJ RWJ-333369 Presynaptic_Neuron Presynaptic Neuron RWJ->Presynaptic_Neuron Acts on Glutamate_Release Glutamate Release Presynaptic_Neuron->Glutamate_Release Reduces Postsynaptic_Neuron Postsynaptic Neuron Glutamate_Release->Postsynaptic_Neuron Activates Excitotoxicity Excitotoxicity Postsynaptic_Neuron->Excitotoxicity Neuroprotection Neuroprotection Excitotoxicity->Neuroprotection Inhibition leads to

Inhibition of Glutamatergic Transmission by RWJ-333369.

Experimental Protocols

The following are detailed methodologies for key in vitro experiments used to characterize the neuroprotective properties of RWJ-333369.

Protocol 1: Glutamate-Induced Excitotoxicity in HT-22 Cells

Objective: To assess the neuroprotective effect of RWJ-333369 against glutamate-induced cell death in the HT-22 hippocampal cell line.

Materials:

  • HT-22 cells

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Glutamate solution

  • RWJ-333369

  • Cell viability assay kit (e.g., MTT, PrestoBlue)

  • 96-well cell culture plates

Procedure:

  • Cell Culture: Culture HT-22 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.

  • Cell Seeding: Seed HT-22 cells in a 96-well plate at a density of 1 x 10⁴ cells per well and allow them to adhere overnight.

  • Treatment:

    • Control Group: Treat cells with vehicle control.

    • Glutamate Group: Expose cells to 500 µM glutamate for 24 hours.

    • RWJ-333369 + Glutamate Group: Pre-treat cells with 100 µM RWJ-333369 for 1 hour, followed by co-incubation with 500 µM glutamate for 24 hours.

    • RWJ-333369 Only Group: Treat cells with 100 µM RWJ-333369 alone for 24 hours.

  • Cell Viability Assessment: After the 24-hour incubation period, assess cell viability using a standard MTT or other suitable viability assay according to the manufacturer's instructions.

  • Data Analysis: Calculate cell viability as a percentage of the control group and compare the results between the different treatment groups.

Start Start Culture_Cells Culture HT-22 Cells Start->Culture_Cells Seed_Cells Seed Cells in 96-well Plate Culture_Cells->Seed_Cells Add_Treatments Add Experimental Treatments Seed_Cells->Add_Treatments Incubate Incubate for 24 hours Add_Treatments->Incubate Assess_Viability Assess Cell Viability (e.g., MTT) Incubate->Assess_Viability Analyze_Data Analyze and Compare Data Assess_Viability->Analyze_Data End End Analyze_Data->End

Workflow for Glutamate-Induced Excitotoxicity Assay.
Protocol 2: Low Magnesium Model of Status Epilepticus-like Injury in Cultured Hippocampal Neurons

Objective: To evaluate the effect of RWJ-333369 on the development and expression of spontaneous recurrent epileptiform discharges (SREDs) following an in vitro status epilepticus-like injury.

Materials:

  • Primary hippocampal neuronal cultures (e.g., from E18 rat embryos)

  • Neurobasal medium

  • B27 supplement

  • GlutaMAX

  • Magnesium-free extracellular solution

  • RWJ-333369

  • Patch-clamp electrophysiology setup

Procedure:

  • Neuronal Culture: Culture primary hippocampal neurons on coverslips coated with poly-D-lysine in Neurobasal medium supplemented with B27 and GlutaMAX.

  • Induction of SE-like Injury: After 14-21 days in vitro, induce status epilepticus (SE)-like injury by exposing the neuronal cultures to a magnesium-free extracellular solution for 3 hours.

  • RWJ-333369 Treatment:

    • To study the effect on the development of SREDs, treat the cultures with 200 µM RWJ-333369 for 12 hours immediately following the SE-like injury.

    • To study the effect on the expression of SREDs, apply RWJ-333369 acutely to cultures already exhibiting SREDs.

  • Electrophysiological Recording:

    • For the development study, wash out the drug and perform whole-cell patch-clamp recordings 24 hours later to assess the presence and frequency of SREDs.

    • For the expression study, perform patch-clamp recordings before and during the application of RWJ-333369 to measure its immediate effect on SREDs.

  • Data Analysis: Analyze the electrophysiological recordings to determine the frequency, duration, and amplitude of SREDs in the presence and absence of RWJ-333369.

Conclusion

The in vitro data strongly support the neuroprotective properties of RWJ-333369. Its multifaceted mechanism of action, involving the inhibition of key voltage-gated ion channels and the modulation of excitatory neurotransmission, makes it a compelling candidate for further investigation in the context of neurodegenerative diseases and epilepsy. The experimental protocols provided in this guide offer a framework for researchers to further explore and validate the therapeutic potential of this promising compound.

References

Carisbamate's Impact on Hippocampal Neuron Firing: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Carisbamate, a novel neuromodulator, has demonstrated significant effects on the excitability of hippocampal neurons, positioning it as a compound of interest for epilepsy and other neurological disorders characterized by neuronal hyperexcitability. This technical guide provides an in-depth analysis of the preclinical data detailing this compound's mechanism of action on hippocampal neuron firing. Through a comprehensive review of electrophysiological studies, this document outlines the quantitative effects of this compound on voltage-gated ion channels and synaptic transmission. Detailed experimental protocols are provided to enable replication and further investigation. Furthermore, signaling pathways and experimental workflows are visualized to offer a clear and concise understanding of the methodologies and mechanisms discussed.

Core Mechanism of Action: Inhibition of Voltage-Gated Sodium Channels

The primary mechanism by which this compound exerts its effects on hippocampal neurons is through the inhibition of voltage-gated sodium channels (VGSCs), specifically the Nav1.2 isoform, which is highly expressed in the hippocampus.[1] This inhibition is concentration-, voltage-, and use-dependent, leading to a reduction in the repetitive firing of action potentials.[1]

Quantitative Data on this compound's Inhibitory Effects

The following tables summarize the key quantitative findings from preclinical studies on this compound.

ParameterCell TypeValueHolding PotentialReference
IC50 for Nav1.2 Inhibition Rat Nav1.2 expressed in cell line68 µM-67 mV[1]
IC50 for VGSC Inhibition Cultured Rat Hippocampal Neurons89 µM-67 mV[1]
This compound ConcentrationInhibition of Repetitive FiringCell TypeReference
30 µM46%Cultured Rat Hippocampal Neurons[1]
100 µM87%Cultured Rat Hippocampal Neurons[1]
Signaling Pathway: Voltage-Gated Sodium Channel Inhibition

The following diagram illustrates the mechanism of this compound's action on voltage-gated sodium channels.

Carisbamate_VGSC_Inhibition This compound This compound Nav1_2 Voltage-Gated Sodium Channel (Nav1.2) This compound->Nav1_2 Inhibits Reduced_Firing Reduced Repetitive Firing Na_Influx Na+ Influx Nav1_2->Na_Influx Allows Depolarization Membrane Depolarization Na_Influx->Depolarization Action_Potential Action Potential Firing Depolarization->Action_Potential Action_Potential->Reduced_Firing Leads to (inhibition by this compound)

Caption: this compound inhibits Nav1.2 channels, reducing neuronal firing.

Effects on Spontaneous Recurrent Epileptiform Discharges (SREDs)

In in vitro models of epilepsy, this compound has been shown to be effective in suppressing spontaneous recurrent epileptiform discharges (SREDs), which are characteristic of seizure-like activity.

Experimental Model: Low-Magnesium Induced SREDs

A common method to induce SREDs in cultured hippocampal neurons involves transiently exposing the cells to a magnesium-free medium.[2][3][4][5] This removes the voltage-dependent magnesium block of NMDA receptors, leading to neuronal hyperexcitability and the development of spontaneous, synchronized bursting activity that mimics seizures.

Experimental Workflow: Induction and Recording of SREDs

The following diagram outlines the workflow for inducing and recording SREDs and testing the effects of this compound.

SRED_Workflow Start Cultured Hippocampal Neurons Low_Mg Incubate in Mg2+-free Medium (3 hours) Start->Low_Mg Washout Return to Normal Medium Low_Mg->Washout SREDs Development of Spontaneous Recurrent Epileptiform Discharges (SREDs) Washout->SREDs Patch_Clamp Whole-Cell Patch-Clamp Recording SREDs->Patch_Clamp Carisbamate_Application Apply this compound Patch_Clamp->Carisbamate_Application Record_Effect Record Effect on SRED Frequency and Duration Carisbamate_Application->Record_Effect

Caption: Workflow for inducing and evaluating this compound's effect on SREDs.

Modulation of Synaptic Transmission

Beyond its direct effects on action potential firing, this compound also modulates synaptic transmission in the hippocampus, primarily by reducing excitatory glutamatergic signaling.

Inhibition of Glutamatergic Transmission

Studies have shown that this compound inhibits both AMPA and NMDA receptor-mediated excitatory postsynaptic currents (EPSCs) in hippocampal neurons. This effect is thought to be presynaptic, as this compound reduces the frequency but not the amplitude of miniature EPSCs, suggesting a decrease in the probability of glutamate release.

Experimental Protocol: Recording of EPSCs

The following provides a detailed protocol for the electrophysiological recording of EPSCs in hippocampal neurons to assess the effects of this compound.

Objective: To measure AMPA and NMDA receptor-mediated excitatory postsynaptic currents (EPSCs) in cultured hippocampal neurons and determine the effect of this compound.

Materials:

  • Cultured rat hippocampal neurons

  • Whole-cell patch-clamp setup (amplifier, micromanipulator, perfusion system)

  • Borosilicate glass capillaries for patch pipettes

  • External solution (in mM): 145 NaCl, 3 KCl, 1 CaCl2, 1 MgCl2, 10 HEPES, 8 Dextrose, 0.01 Glycine, 0.001 Tetrodotoxin (TTX), 0.1 Picrotoxin. pH adjusted to 7.4 with NaOH.

  • Internal solution (for AMPA EPSCs): (in mM) 130 Cs-gluconate, 10 CsCl, 4 NaCl, 10 HEPES, 1 MgCl2, 1 EGTA, 5 QX-314, 2 Mg-ATP, 0.3 Na-GTP. pH adjusted to 7.2 with CsOH.

  • Internal solution (for NMDA EPSCs): (in mM) 130 CsCl, 10 HEPES, 10 EGTA, 2 Mg-ATP, 0.3 Na-GTP. pH adjusted to 7.2 with CsOH.

  • This compound stock solution

Procedure:

  • Prepare cultured hippocampal neurons on coverslips.

  • Place a coverslip in the recording chamber and perfuse with external solution.

  • Pull patch pipettes with a resistance of 3-5 MΩ when filled with internal solution.

  • Establish a whole-cell patch-clamp recording from a hippocampal neuron in voltage-clamp mode.

  • For AMPA receptor-mediated mEPSCs:

    • Hold the neuron at -70 mV.

    • Record baseline mEPSC activity for 5-10 minutes.

    • Perfuse the chamber with the external solution containing the desired concentration of this compound.

    • Record mEPSCs in the presence of this compound for 10-15 minutes.

    • Wash out this compound with the external solution and record recovery.

  • For NMDA receptor-mediated EPSCs:

    • Hold the neuron at +40 mV to relieve the Mg2+ block of NMDA receptors.

    • Perfuse with an external solution containing an AMPA receptor antagonist (e.g., 10 µM CNQX).

    • Record baseline spontaneous NMDA receptor-mediated EPSCs.

    • Apply this compound and record the effect as described for AMPA mEPSCs.

  • Data Analysis:

    • Detect and measure the amplitude and frequency of mEPSCs and sEPSCs using appropriate software.

    • Compare the frequency and amplitude of events before, during, and after this compound application.

Other Potential Mechanisms

While the inhibition of VGSCs is the most well-established mechanism, some evidence suggests that this compound may have other effects, although these appear to be less prominent.

  • T-type Calcium Channels: There are reports suggesting a potential inhibitory effect on T-type calcium channels, but this is less characterized than its effect on sodium channels.

  • GABAergic Transmission: The direct effects of this compound on GABAergic transmission in hippocampal neurons are not well-supported by current literature.

Conclusion

This compound effectively reduces the firing of hippocampal neurons primarily through the inhibition of voltage-gated sodium channels (Nav1.2). This leads to a potent suppression of repetitive action potential firing and seizure-like activity in preclinical models. Its additional modulatory effect on presynaptic glutamate release further contributes to its overall inhibitory action on hippocampal excitability. The detailed experimental protocols and mechanistic diagrams provided in this guide offer a comprehensive resource for researchers in the field of epilepsy and neuropharmacology to further explore the therapeutic potential of this compound and similar neuromodulatory compounds.

References

Investigational Antiepileptic Drug Carisbamate for Lennox-Gastaut Syndrome: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Carisbamate (formerly known as YKP509 or RWJ-333369) is an investigational antiepileptic drug (AED) currently under late-stage clinical development for the treatment of seizures associated with Lennox-Gastaut Syndrome (LGS), a severe and refractory childhood-onset epilepsy.[1][2] This document provides a comprehensive technical overview of this compound, including its proposed mechanism of action, pharmacokinetic profile, and a summary of clinical trial data. Detailed experimental protocols and visual representations of key pathways are included to facilitate a deeper understanding of this promising therapeutic candidate. This compound has been granted orphan drug designation by the U.S. Food and Drug Administration (FDA) for the treatment of LGS.[1][2][3][4]

Core Mechanism of Action: Modulation of Neuronal Excitability

While the precise mechanism of action is not fully elucidated, this compound is believed to exert its anticonvulsant effects through the modulation of neuronal excitability via multiple targets.[5][6] The primary proposed mechanism is the inhibition of voltage-gated sodium channels (VGSCs), a key player in the initiation and propagation of action potentials.[1][2][3][6][7][8]

This compound exhibits state-dependent blockade of VGSCs, preferentially binding to the inactivated state.[6] This leads to a concentration-, voltage-, and use-dependent inhibition of these channels, ultimately reducing repetitive neuronal firing that underlies seizure activity.[6][7] In vitro studies have demonstrated this compound's inhibitory effect on the rat Nav1.2 isoform.[6][7]

Beyond its primary action on VGSCs, preclinical evidence suggests that this compound may also modulate other key determinants of neuronal excitability, including:

  • Voltage-Gated T-type Calcium Channels: Blockade of these channels may contribute to its therapeutic effect.[6]

  • Hyperpolarization-activated Cation Currents (Ih): Inhibition of these currents can lead to hyperpolarization and reduced neuronal excitability.[6]

  • Glutamatergic Neurotransmission: this compound has been shown to reduce glutamate transmission, potentially by inhibiting both AMPA and NMDA receptor-mediated excitatory postsynaptic currents.[6][8]

These multifaceted actions on key ion channels and neurotransmitter systems likely contribute to the broad-spectrum anticonvulsant activity of this compound observed in preclinical models.[3][6]

Proposed Mechanism of Action of this compound This compound This compound VGSC Voltage-Gated Sodium Channels (VGSCs) This compound->VGSC Inhibits T_type_Ca Voltage-Gated T-type Calcium Channels This compound->T_type_Ca Modulates Ih Hyperpolarization-activated Cation Currents (Ih) This compound->Ih Modulates Glutamate Glutamatergic Neurotransmission This compound->Glutamate Reduces Neuronal_Excitability Reduced Neuronal Excitability VGSC->Neuronal_Excitability Leads to T_type_Ca->Neuronal_Excitability Contributes to Ih->Neuronal_Excitability Contributes to Glutamate->Neuronal_Excitability Contributes to Anticonvulsant_Effect Anticonvulsant Effect Neuronal_Excitability->Anticonvulsant_Effect

Proposed Multifaceted Mechanism of Action of this compound.

Pharmacokinetics

The pharmacokinetic profile of this compound has been evaluated in healthy volunteers and in adult and pediatric patients with LGS.[9][10][11][12]

Absorption and Distribution

Following oral administration, this compound is absorbed with a time to maximum plasma concentration (Tmax) of approximately 1 to 2 hours.[11][12] Its plasma elimination half-life is approximately 12 hours, which allows for twice-daily dosing.[13]

Metabolism and Excretion

This compound is metabolized by uridine diphosphate glucuronosyltransferase (UGT) and demonstrates minimal first-pass hepatic metabolism.[13] Age has not been shown to have a significant effect on the pharmacokinetics of the immediate-release formulation of this compound.[10]

Drug-Drug Interactions

This compound has not shown significant potential for drug-drug interactions with several commonly used antiepileptic drugs.[3] It has been observed to cause a minor decrease in the mean concentrations of lamotrigine and valproic acid (by 22% or less), but it did not alter the pharmacokinetics of phenytoin and carbamazepine.[14]

Pharmacokinetic Data in LGS Patients

A Phase I, open-label, dose-escalation study (NCT03731715) assessed the pharmacokinetics of this compound in adult and pediatric patients with LGS.[11][12][15]

Table 1: Single and Multiple-Dose Pharmacokinetic Parameters of this compound in LGS Patients

ParameterSingle Dose (Day 1)Multiple Dose (Day 17)
Tmax (hours) 1 - 2Not Reported
Cmax Linear and dose-proportional increaseLinear and dose-proportional increase
AUC0-last Linear and dose-proportional increaseNot Applicable
AUC0-inf Linear and dose-proportional increaseNot Applicable
AUC0-tau Not ApplicableLinear and dose-proportional increase

Data from the NCT03731715 study.[11][12]

Clinical Development for Lennox-Gastaut Syndrome

This compound is currently in Phase III development for the treatment of seizures associated with LGS.[1][2][3]

Phase I Clinical Trial (NCT03731715)

Experimental Protocol:

  • Study Design: A Phase I, open-label, multicenter, single- and multiple-dose pharmacokinetic and safety study.[11][12][15]

  • Participants: 18 patients aged 6 to 52 years with a diagnosis of LGS, receiving 1 to 3 concomitant AEDs.[11][12]

  • Intervention: this compound oral suspension administered as a single dose on Day 1, followed by twice-daily dosing from Day 3. Doses were escalated.[11][12]

  • Pharmacokinetic Sampling: Plasma samples were collected for 48 hours following the single dose and for 12 hours after the morning dose on Day 17. Trough samples were also collected.[11][12][15]

  • Key Findings: this compound exhibited linear and dose-proportional pharmacokinetics after both single and multiple doses.[11][12] The treatment was generally well-tolerated, with the most common treatment-emergent adverse events being nervous system-related.[11][12]

Phase I Clinical Trial Workflow (NCT03731715) Screening Screening (up to 28 days) Day1 Day 1: Single Dose This compound Screening->Day1 PK_Sampling1 PK Sampling (48 hours) Day1->PK_Sampling1 Day3_16 Days 3-16: Twice-Daily Dosing PK_Sampling1->Day3_16 Day17 Day 17: Multiple Dose Steady State Day3_16->Day17 PK_Sampling2 PK Sampling (12 hours) Day17->PK_Sampling2 Dose_Adjustment Dose Adjustment & Trough Sampling (Days 45 & 73) PK_Sampling2->Dose_Adjustment End_of_Study End of Study (Day 87) Dose_Adjustment->End_of_Study

Workflow of the Phase I Pharmacokinetic Study in LGS Patients.
Phase III Clinical Trial (NCT05219617)

A global, multicenter, randomized, double-blind, placebo-controlled Phase III study is underway to evaluate the efficacy and safety of this compound as an adjunctive treatment for seizures associated with LGS.[1][2][16][17][18]

Experimental Protocol:

  • Study Design: Randomized, double-blind, placebo-controlled.[16][19]

  • Participants: Approximately 252 pediatric and adult patients (ages 4-55) with a documented history of LGS.[1][2][16]

  • Primary Objective: To evaluate the efficacy of this compound in reducing the frequency of drop seizures (tonic, atonic, and tonic-clonic) compared to placebo.[16]

  • Intervention: Two different doses of this compound or placebo administered as an oral suspension twice daily, in addition to the patient's current AED regimen.[16][19]

  • Key Inclusion Criteria: Documented history of LGS with more than one seizure type (including atonic or tonic seizures), a history of an EEG consistent with LGS, and developmental delay.[16]

One report has indicated that in a previous study, patients receiving 20 mg/kg of this compound daily experienced a 41.9% reduction in drop seizures.[20]

Table 2: Summary of the Ongoing Phase III Clinical Trial (NCT05219617)

FeatureDescription
Official Title A Randomized, Double-Blind, Placebo-Controlled Study to Investigate the Efficacy and Safety of this compound (YKP509) as Adjunctive Treatment for Seizures Associated With Lennox-Gastaut Syndrome in Children and Adults, With Optional Open-Label Extension
Condition Lennox-Gastaut Syndrome, Seizures
Intervention Drug: this compound; Other: Placebo
Study Type Interventional
Phase Phase 3
Enrollment Approximately 252 participants
Age 4 to 55 years
Primary Outcome Percent change from baseline in the frequency of drop seizures
Secondary Outcomes - Percent change from baseline in total seizure frequency- Safety and tolerability

Information sourced from ClinicalTrials.gov.[16]

Safety and Tolerability

Across clinical trials, this compound has generally been reported to be well-tolerated.[3][9][10] The most frequently reported treatment-emergent adverse events are related to the nervous system and include dizziness, headache, somnolence, and nausea.[3] In the Phase I study in LGS patients, most adverse events were mild to moderate in severity.[11][12]

Regulatory Status

  • Orphan Drug Designation: The FDA granted orphan drug designation to this compound for the treatment of Lennox-Gastaut syndrome on August 2, 2017.[4]

  • New Drug Application (NDA): An NDA for this compound for the adjunctive treatment of partial-onset seizures in patients 16 years and older was submitted to the FDA in 2008.[21] However, marketing approval was not granted.[22]

Conclusion

This compound represents a promising investigational therapy for the treatment of seizures associated with Lennox-Gastaut Syndrome, a patient population with a high unmet medical need. Its multifaceted mechanism of action, favorable pharmacokinetic profile, and encouraging early clinical data warrant its continued investigation in the ongoing Phase III clinical trial. The results of this pivotal study will be crucial in determining the future role of this compound in the management of LGS.

References

Pharmacological Profile of Carisbamate in Animal Models of Epilepsy: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carisbamate ((S)-2-O-carbamoyl-1-o-chlorophenyl-ethanol), also known as RWJ-333369 and YKP509, is a novel neuromodulator that has demonstrated a broad spectrum of anticonvulsant activity in a variety of preclinical animal models of epilepsy.[1][2] Its multifaceted mechanism of action, which includes the modulation of voltage-gated ion channels and effects on neurotransmitter systems, distinguishes it from many existing anti-seizure medications.[3][4] This technical guide provides a comprehensive overview of the pharmacological profile of this compound, presenting quantitative data from key animal models, detailed experimental protocols, and visualizations of its proposed mechanisms of action.

Quantitative Efficacy of this compound in Preclinical Seizure Models

The anticonvulsant effects of this compound have been quantified in several well-established animal models of epilepsy. The following tables summarize the key efficacy data.

Table 1: Efficacy of this compound in Chemically-Induced Seizure Models

Animal ModelSpeciesSeizure TypeAdministration RouteDose (mg/kg)EffectCitation
Kainate-Induced SeizuresRat (Sprague-Dawley)Spontaneous Motor SeizuresIntraperitoneal (IP)10Significant reduction in seizure frequency[5]
3074% reduction in relative seizure frequency; complete seizure cessation in 7 of 8 animals[5]
Lithium-PilocarpineRatStatus EpilepticusIntraperitoneal (IP)30, 60, 90, 120Dose-dependent reduction in SE severity and neuroprotection[1][6]
Pentylenetetrazol (PTZ)MouseClonic Seizures--Potent anticonvulsant activity noted[2][4]
Bicuculline-Induced Seizures----Anticonvulsant activity observed[2]
Picrotoxin-Induced Seizures----Anticonvulsant activity observed[2]

Table 2: Efficacy of this compound in Genetically-Defined and Electrically-Induced Seizure Models

Animal ModelSpeciesSeizure TypeAdministration RouteDose (mg/kg)EffectCitation
GAERS (Genetic Absence Epilepsy Rats from Strasbourg)RatAbsence Seizures (Spike-and-Wave Discharges)-10, 30, 60Dose-dependent reduction in SWD; total suppression at 30 and 60 mg/kg[1]
Audiogenic SeizuresRat (Wistar AS)Tonic-Clonic Seizures-10Increased latency to tonic seizure by 327%[1]
20, 30Complete suppression of wild running and tonic seizures[1]
Maximal Electroshock (MES)Mouse/RatTonic-Clonic Seizures--Anticonvulsant activity noted[2][4]
Amygdala KindlingRatFocal and Secondarily Generalized SeizuresIntraperitoneal (IP)25, 40Delayed kindling acquisition[7]

Table 3: In Vitro Efficacy of this compound

ModelPreparationEndpointConcentrationEffectCitation
Sustained Repetitive FiringCultured Hippocampal NeuronsInhibition of SRF100 µMSignificant decrease in SRF[2]
Spontaneous Recurrent Epileptiform Discharges (SREDs)Cultured Hippocampal NeuronsInhibition of SREDsED50: 58.75 ± 2.43 µMDose-dependent blockade of SREDs[2]
Voltage-Gated Sodium Channels (Nav1.2)Whole-cell patch clampInhibition of sodium currentIC50: 68 µMConcentration-, voltage-, and use-dependent inhibition[5]
Voltage-Gated Sodium ChannelsRat Hippocampal NeuronsInhibition of sodium currentIC50: 89 µMBlockade of voltage-gated sodium channels[5]
T-type Calcium Channels (Cav3.1)HEK tsA-201 cellsInhibition of calcium current100 µM16.8% reduction in current[8]
300 µM28.8% reduction in current[8]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of preclinical findings. The following sections outline the protocols for key experiments cited in this guide.

Kainate-Induced Epilepsy Model
  • Objective: To assess the efficacy of this compound on spontaneous recurrent motor seizures in a chronic model of temporal lobe epilepsy.

  • Animal Model: Adult male Sprague-Dawley rats.

  • Procedure:

    • Induction of Status Epilepticus: Repeated low-dose (5 mg/kg) intraperitoneal (IP) injections of kainic acid are administered every hour until the animals exhibit continuous convulsive status epilepticus for at least 3 hours.

    • Chronic Seizure Monitoring: Following a recovery period, animals are monitored for the development of spontaneous recurrent motor seizures.

    • Drug Administration: this compound is dissolved in a suitable vehicle (e.g., 10% solutol-HS-15) and administered via IP injection at doses ranging from 0.3 to 30 mg/kg.

    • Data Analysis: Seizure frequency is monitored and compared between vehicle- and this compound-treated groups.[5]

Lithium-Pilocarpine Model of Temporal Lobe Epilepsy
  • Objective: To evaluate the neuroprotective and antiepileptogenic effects of this compound.

  • Animal Model: Adult rats.

  • Procedure:

    • Induction of Status Epilepticus: Status epilepticus is induced by the administration of lithium followed by pilocarpine.

    • Drug Administration: this compound (30, 60, 90, and 120 mg/kg) is injected at 1 and 9 hours after the onset of status epilepticus and continued twice daily for an additional 6 days.

    • Assessment:

      • Neuroprotection: Assessed during the first 24 hours using Fluoro-Jade B staining and after 14 days with thionine staining.

      • Epileptic Outcome: Monitored through video and electroencephalographic (EEG) recordings to assess seizure severity and the occurrence of spontaneous motor seizures.[1][6]

Genetic Absence Epilepsy Rats from Strasbourg (GAERS) Model
  • Objective: To determine the effect of this compound on spontaneous absence seizures.

  • Animal Model: GAERS rats.

  • Procedure:

    • Electrode Implantation: Animals are surgically implanted with four cortical electrodes over the frontoparietal cortex for EEG recording.

    • Baseline Recording: The duration of spontaneous spike-and-wave discharges (SWDs), characteristic of absence seizures, is recorded prior to drug administration.

    • Drug Administration: this compound is administered at doses of 10, 30, and 60 mg/kg.

    • Data Analysis: The duration of SWDs is recorded for 20-120 minutes post-injection and compared to baseline values.[1]

Audiogenic Seizure Model
  • Objective: To assess the efficacy of this compound against sound-induced convulsive seizures.

  • Animal Model: Wistar Audiogenic Sensitive (AS) rats.

  • Procedure:

    • Drug Administration: this compound is administered at doses of 10, 20, and 30 mg/kg.

    • Seizure Induction: Animals are exposed to a high-intensity acoustic stimulus to induce seizures.

    • Observation: The occurrence, latency to, and duration of wild running and tonic seizures are recorded.[1]

Amygdala Kindling Model
  • Objective: To evaluate the effect of this compound on the development of focal and secondarily generalized seizures.

  • Animal Model: Adult male Sprague-Dawley rats.

  • Procedure:

    • Electrode Implantation: A bipolar electrode is surgically implanted into the basolateral amygdala.

    • Kindling Stimulation: A suprathreshold electrical stimulation (e.g., 200 µA for 2 seconds) is delivered daily.

    • Drug Administration: this compound (25 or 40 mg/kg) or vehicle is administered via IP injection 15 minutes prior to each kindling stimulation.

    • Seizure Scoring: The development of seizures is scored using a standardized scale (e.g., Racine scale) to assess the progression from focal to generalized seizures.[7]

Mechanism of Action

This compound's anticonvulsant properties are attributed to its modulation of multiple targets within the central nervous system. The primary mechanisms identified include the inhibition of voltage-gated sodium channels and T-type calcium channels, as well as an indirect effect on glutamatergic neurotransmission.

Experimental Workflow for Investigating Mechanism of Action

experimental_workflow cluster_invitro In Vitro Electrophysiology cluster_invivo In Vivo Neurochemistry & Electrophysiology cluster_analysis Data Analysis & Interpretation patch_clamp Whole-Cell Patch Clamp ion_channel_kinetics Ion Channel Kinetics Analysis patch_clamp->ion_channel_kinetics Record ionic currents cultured_neurons Cultured Hippocampal Neurons cultured_neurons->patch_clamp hek_cells HEK Cells Expressing Ion Channels hek_cells->patch_clamp brain_slice Brain Slice Recordings synaptic_currents Analysis of Synaptic Currents brain_slice->synaptic_currents Record EPSCs/IPSCs microdialysis In Vivo Microdialysis neurotransmitter_levels Neurotransmitter Level Quantification microdialysis->neurotransmitter_levels Collect extracellular fluid mechanism_elucidation Elucidation of Mechanism of Action ion_channel_kinetics->mechanism_elucidation neurotransmitter_levels->mechanism_elucidation synaptic_currents->mechanism_elucidation

Caption: Workflow for elucidating this compound's mechanism of action.

Signaling Pathways Modulated by this compound

The anticonvulsant effects of this compound are mediated through its interaction with key components of neuronal excitability. The following diagram illustrates the proposed signaling pathways.

carisbamate_mechanism cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron ap Action Potential vgsc Voltage-Gated Na+ Channel ap->vgsc Activates t_type_ca T-type Ca2+ Channel ap->t_type_ca Activates vgsc->ap Propagates ca_influx Ca2+ Influx t_type_ca->ca_influx glutamate_release Glutamate Release ca_influx->glutamate_release Triggers glutamate_receptors Glutamate Receptors (AMPA/NMDA) glutamate_release->glutamate_receptors Activates depolarization Depolarization glutamate_receptors->depolarization neuronal_excitation Neuronal Excitation depolarization->neuronal_excitation This compound This compound This compound->vgsc Inhibits This compound->t_type_ca Inhibits This compound->glutamate_release Reduces (Action Potential-Dependent)

Caption: Proposed mechanism of action of this compound.

  • Inhibition of Voltage-Gated Sodium Channels (VGSCs): A primary mechanism of this compound is the inhibition of VGSCs.[3][5] It exhibits a concentration-, voltage-, and use-dependent blockade of these channels, with a preference for the inactivated state.[5] This action reduces the repetitive firing of action potentials, a key process in seizure generation and propagation.[2]

  • Modulation of T-type Calcium Channels: this compound has been shown to inhibit T-type calcium channels, specifically the Cav3.1 subtype.[8] This action likely contributes to its anti-seizure and neuroprotective properties by reducing intracellular calcium accumulation.[8]

  • Effects on Glutamatergic Neurotransmission: this compound reduces glutamatergic transmission through a presynaptic, action potential-dependent mechanism.[9] It has been shown to inhibit both AMPA and NMDA receptor-mediated excitatory postsynaptic currents.[9]

  • GABAergic Neurotransmission: Current evidence suggests that this compound does not directly affect GABAergic transmission. Studies have shown no significant change in the amplitude of evoked inhibitory postsynaptic currents (IPSCs) in the presence of this compound.[9] Another study indicated no effect on spontaneous GABAA miniature inhibitory postsynaptic currents.[10]

Conclusion

This compound demonstrates a robust and broad-spectrum anticonvulsant profile in a variety of preclinical animal models of epilepsy. Its multifaceted mechanism of action, primarily involving the inhibition of voltage-gated sodium and T-type calcium channels, leading to a reduction in neuronal hyperexcitability, provides a strong rationale for its therapeutic potential. The quantitative data and detailed experimental protocols presented in this guide offer a valuable resource for researchers and drug development professionals in the field of epilepsy therapeutics. Further investigation into its clinical efficacy and safety is ongoing.

References

Carisbamate's Orphan Drug Designation for Lennox-Gastaut Syndrome: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Carisbamate (YKP509) is an investigational antiepileptic drug that has received orphan drug designation from the U.S. Food and Drug Administration (FDA) for the treatment of Lennox-Gastaut Syndrome (LGS), a severe and rare form of childhood-onset epilepsy.[1][2] This designation underscores the significant unmet medical need for effective LGS therapies. This technical guide provides a comprehensive overview of the clinical development of this compound for LGS, including available clinical trial data, detailed experimental protocols, and insights into its mechanism of action. The primary mechanism of this compound is believed to be the inhibition of voltage-gated sodium channels, which leads to a reduction in repetitive neuronal firing.[1][2]

Clinical Development Program

SK Life Science, Inc. is actively developing this compound for LGS. The clinical program includes a completed Phase 1 pharmacokinetic study and an ongoing pivotal Phase 3 efficacy and safety trial.

Data Presentation

Phase 1 Clinical Trial (NCT03731715) Pharmacokinetic Data

A Phase 1, open-label, dose-escalation study (NCT03731715) was conducted to assess the pharmacokinetics, safety, and tolerability of this compound in adult and pediatric patients with LGS.[3] While a full quantitative dataset is not publicly available, an abstract from the American Epilepsy Society Annual Meeting reported that this compound exhibited linear and dose-proportional pharmacokinetics after single and multiple doses in patients with LGS.[3] The study also concluded that the treatment was generally safe and well-tolerated, with the most common adverse events being related to the nervous system.[3] Population pharmacokinetic modeling suggested that adult dosing regimens are appropriate for patients 12 years of age and older, while dosing for patients aged 4 to less than 12 years should be weight-based.[3]

Table 1: Summary of Phase 1 (NCT03731715) Study Design

ParameterDescription
Study Design Open-label, multi-center, pharmacokinetic, dose-escalation study.
Patient Population Adult and pediatric subjects with Lennox-Gastaut Syndrome.
Number of Participants 18 patients were enrolled and included in the pharmacokinetic and safety analysis.
Age Cohorts Cohort I (≥18 years, n=8), Cohort II (12 to <18 years, n=3), Cohort III (6 to <12 years, n=7). Cohort IV (2 to <6 years) was planned but withdrawn due to low enrollment.
Dosage Regimens Starting doses were 200 mg/day for Cohort I, 140 mg/day for Cohort II, and 60 mg/day for Cohort III, administered as an oral suspension. Doses could be increased to a maximum pediatric equivalent of 600 mg/day.
Pharmacokinetic Parameters Assessed Cmax, Tmax, AUC0-last, and AUC0-inf for single doses, and AUC at steady state (AUC0-tau) and Cmax for multiple doses.
Key Findings This compound demonstrated linear, dose-proportional pharmacokinetics. The treatment was generally safe and well-tolerated.

Source: American Epilepsy Society Annual Meeting Abstract, 2024.[3]

Phase 3 Clinical Trial (LGS DISCOVER - NCT05219617) Efficacy and Safety Data

The LGS DISCOVER study is an ongoing Phase 3, global, multicenter, randomized, double-blind, placebo-controlled trial designed to evaluate the efficacy and safety of this compound as an adjunctive treatment for seizures associated with LGS in patients aged 4 to 55 years.[1][2] As the study is currently active, efficacy and safety data are not yet available. The primary endpoint is the reduction in the number of drop seizures (tonic, atonic, and tonic-clonic) compared to placebo.[4][5]

Experimental Protocols

Phase 1 Pharmacokinetic Study (NCT03731715)

Objective: To assess the pharmacokinetics, safety, and tolerability of single and multiple doses of adjunctive this compound in adult and pediatric patients with LGS.

Methodology:

  • Patient Screening and Enrollment: Patients with a confirmed diagnosis of LGS, aged 2 years and older, and receiving 1 to 3 concomitant anti-seizure medications were enrolled into four age-defined cohorts.

  • Treatment Period: The study consisted of a 28-day baseline period followed by an 87-day treatment period.

  • Dosing:

    • A single dose of this compound oral suspension was administered on Day 1.

    • Starting on Day 3, the initial dose was administered in two divided doses daily.

    • Doses could be escalated every 7-14 days after Day 17.

  • Pharmacokinetic Sampling:

    • Single Dose: Blood samples were collected for 48 hours following the single dose on Day 1.

    • Multiple Doses: Blood samples were collected pre-dose and for 12 hours post-dose on Day 17 to assess steady-state pharmacokinetics. Trough pharmacokinetic samples were collected on Days 45 and 73.

  • Safety Assessments: Safety was monitored through the recording of treatment-emergent adverse events (TEAEs), clinical laboratory tests, vital signs, and electrocardiograms.

Phase 3 Efficacy and Safety Study (LGS DISCOVER - NCT05219617)

Objective: To evaluate the efficacy and safety of this compound as an adjunctive treatment in reducing the number of drop seizures in patients with LGS.

Methodology:

  • Patient Screening and Enrollment: Patients aged 4 to 55 years with a documented history of LGS, including evidence of more than one seizure type (one of which must be atonic or tonic), a history of a diagnostic EEG, and developmental delay, are eligible.

  • Randomization and Blinding: The study is a randomized, double-blind, placebo-controlled trial.

  • Treatment Arms: The trial is evaluating two doses of this compound against a placebo.

  • Primary Outcome Measure: The primary endpoint is the percent change in the frequency of drop seizures (tonic, atonic, and tonic-clonic) from baseline.

  • Secondary Outcome Measures: Secondary endpoints include the percentage of responders (patients with a ≥50% reduction in drop seizure frequency), the change in total seizure frequency, and assessments of safety and tolerability.

  • Open-Label Extension: An optional open-label extension is available for patients who complete the double-blind phase.

Mandatory Visualizations

Signaling Pathway of this compound

Carisbamate_Mechanism_of_Action cluster_neuron Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron VGSC Voltage-Gated Sodium Channel (Nav1.2) ActionPotential Action Potential Propagation VGSC->ActionPotential Enables This compound This compound This compound->VGSC Inhibits (Use-dependent block) RepetitiveFiring Sustained Repetitive Neuronal Firing ActionPotential->RepetitiveFiring Leads to SeizureActivity Reduced Neuronal Hyperexcitability and Seizure Activity RepetitiveFiring->SeizureActivity Reduced

Caption: Proposed mechanism of action of this compound.

Experimental Workflow for the Phase 3 LGS DISCOVER Study

LGS_DISCOVER_Workflow Start Patient Screening (Inclusion/Exclusion Criteria) Baseline 4-Week Baseline Period (Seizure Diary) Start->Baseline Randomization Randomization (1:1:1) Baseline->Randomization Treatment_A This compound Dose 1 Randomization->Treatment_A Treatment_B This compound Dose 2 Randomization->Treatment_B Placebo Placebo Randomization->Placebo DoubleBlind Double-Blind Treatment Period Treatment_A->DoubleBlind Treatment_B->DoubleBlind Placebo->DoubleBlind PrimaryEndpoint Primary Endpoint Assessment: Percent Reduction in Drop Seizures DoubleBlind->PrimaryEndpoint OLE Optional Open-Label Extension PrimaryEndpoint->OLE End End of Study PrimaryEndpoint->End OLE->End

References

Carisbamate in Partial-Onset Seizures: An In-depth Analysis of Early-Phase Clinical Trials

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the early-phase clinical trial results for carisbamate in the treatment of partial-onset seizures. It is designed to offer researchers, scientists, and drug development professionals a detailed resource, consolidating key data, experimental methodologies, and a visual representation of the therapeutic's proposed mechanism and clinical evaluation workflow.

Core Mechanism of Action

This compound (formerly known as YKP509 and RWJ-333369) is an investigational neuromodulatory agent that has been evaluated for its anticonvulsant properties. While its precise mechanism of action is not fully elucidated, preclinical studies suggest a multi-target profile. The primary proposed mechanism involves the modulation of neuronal excitability through the inhibition of voltage-gated sodium channels (VGSCs). This compound exhibits a state-dependent blockade of these channels, preferentially binding to the inactivated state, which is a common characteristic of many anti-seizure medications. This action is believed to contribute to the reduction of repetitive neuronal firing, a hallmark of seizures.

dot

cluster_Neuron Presynaptic Neuron cluster_Outcome Therapeutic Effect This compound This compound VGSC Voltage-Gated Sodium Channel (VGSC) This compound->VGSC Inhibits (State-dependent) ActionPotential Action Potential Propagation VGSC->ActionPotential Mediates NeurotransmitterRelease Reduced Neurotransmitter Release ActionPotential->NeurotransmitterRelease Triggers ReducedExcitability Reduced Neuronal Excitability NeurotransmitterRelease->ReducedExcitability SeizureSuppression Suppression of Partial-Onset Seizures ReducedExcitability->SeizureSuppression

Caption: Proposed Mechanism of Action of this compound.

Early-Phase Clinical Trial Results

Multiple early-phase clinical trials have been conducted to evaluate the efficacy, safety, and tolerability of this compound as an adjunctive therapy for adults with partial-onset seizures. The following tables summarize the key quantitative data from these studies.

Table 1: Efficacy Outcomes of Randomized, Placebo-Controlled Trials
Study IdentifierTreatment Arms (daily dose)N (Intent-to-Treat)Median % Reduction in Seizure FrequencyResponder Rate (≥50% reduction)
NCT00210522 [1]Placebo1076%-
This compound 100 mg108--
This compound 300 mg10724%-
This compound 800 mg10621%-
This compound 1600 mg10529%-
NCT00425282 (Study 1) [2]Placebo186--
This compound 200 mg187Not Statistically Different from PlaceboNot Statistically Different from Placebo
This compound 400 mg192Statistically Significant Improvement (p < 0.01)Statistically Significant Improvement (p < 0.01)
NCT00433667 (Study 2) [2]Placebo189--
This compound 200 mg188Not Statistically Different from PlaceboNot Statistically Different from Placebo
This compound 400 mg185Not Statistically Different from PlaceboNot Statistically Different from Placebo
NCT00740623 Placebo18021%-
This compound 800 mg17830%-
This compound 1200 mg18236%-

Note: A Cochrane review of four double-blind randomized controlled trials (NCT00228969, NCT00740623, NCT00425282, NCT00433667) involving 2211 participants showed a slightly higher responder rate with this compound compared to placebo (RR 1.36).[3]

Table 2: Safety and Tolerability - Common Treatment-Emergent Adverse Events (TEAEs)
Study IdentifierAdverse EventPlacebo (%)This compound 200 mg/day (%)This compound 400 mg/day (%)This compound 800 mg/day (%)This compound 1200 mg/day (%)This compound 1600 mg/day (%)
NCT00425282 & NCT00433667 [2]Dizziness--Incidence exceeding placebo by ≥3%---
Somnolence--Incidence exceeding placebo by ≥3%---
NCT00210522 [1]CNS Effects8% (discontinuation rate)5% (discontinuation rate)-12% (discontinuation rate)-19% (discontinuation rate)

Note: A meta-analysis of four trials indicated that more participants in the this compound group developed dizziness (RR 2.06) and somnolence (RR 1.82) compared to placebo.[4]

Experimental Protocols

The early-phase trials for this compound in partial-onset seizures followed similar designs. Below is a generalized summary of the experimental protocols.

dot

cluster_Workflow Clinical Trial Workflow for Partial-Onset Seizures Screening Screening Phase Baseline Baseline Phase (e.g., 8 weeks) Screening->Baseline Randomization Randomization Baseline->Randomization DoubleBlind Double-Blind Treatment Phase (e.g., 12-14 weeks) Randomization->DoubleBlind 1:1:1 (e.g., Placebo, Dose 1, Dose 2) FollowUp Post-Treatment/ Follow-up Phase DoubleBlind->FollowUp OpenLabel Optional Open-Label Extension FollowUp->OpenLabel

Caption: Generalized Clinical Trial Workflow for this compound.

1. Study Design: The majority of these studies were randomized, double-blind, placebo-controlled, parallel-group, multicenter trials.[1][2][5]

2. Patient Population:

  • Inclusion Criteria: Typically, adult patients (≥16 or 18 years of age) with a diagnosis of partial-onset seizures for at least one year, who were not adequately controlled by one to three concomitant antiepileptic drugs (AEDs).[2][5] Patients were required to have a minimum number of seizures during the baseline period (e.g., at least 6 partial-onset seizures during a 56-day baseline).[5]

  • Exclusion Criteria: Common exclusion criteria included a history of status epilepticus within the preceding 6 months, a diagnosis of a generalized epileptic syndrome, or the presence of a progressive neurologic disorder.[5]

3. Study Phases:

  • Screening and Baseline Phase: A prospective baseline period of approximately 8 weeks was used to establish the patient's baseline seizure frequency while they maintained a stable regimen of their existing AEDs.[1][2][5]

  • Double-Blind Treatment Phase: Following the baseline phase, eligible patients were randomized to receive either placebo or a specific dose of this compound (e.g., 200 mg/day, 400 mg/day, 800 mg/day, or 1200 mg/day) administered in two divided doses.[2][5] This phase typically lasted for 12 to 14 weeks and sometimes included a titration period.[1][5]

  • Post-Treatment/Follow-up Phase: After the double-blind phase, patients often entered a follow-up period.

  • Open-Label Extension: In some cases, patients who completed the double-blind phase were eligible to enroll in an open-label extension study to receive long-term treatment with this compound.[6]

4. Efficacy and Safety Assessments:

  • Primary Efficacy Endpoints: The primary measures of efficacy were typically the percent reduction in seizure frequency from baseline and the responder rate, defined as the proportion of patients with a 50% or greater reduction in partial-onset seizure frequency.[2]

  • Safety Assessments: Safety and tolerability were monitored through the recording of adverse events, clinical laboratory tests, vital signs, and electrocardiograms (ECGs).[5]

Conclusion

The early-phase clinical trials of this compound for partial-onset seizures demonstrated some evidence of efficacy, particularly at higher doses, though the results were not consistently statistically significant across all studies.[2] The safety profile was generally considered acceptable, with dizziness and somnolence being the most commonly reported treatment-emergent adverse events.[2][4] These findings have contributed to the ongoing investigation of this compound in other epilepsy syndromes, such as Lennox-Gastaut Syndrome.[7][8] This compilation of data and methodologies serves as a valuable reference for professionals in the field of epilepsy research and antiepileptic drug development.

References

Carisbamate: A Deep Dive Beyond Sodium Channel Blockade

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Molecular Targets of Carisbamate for Researchers, Scientists, and Drug Development Professionals.

Introduction

This compound ((S)-2-O-carbamoyl-1-(2-chlorophenyl)ethanol), an investigational antiepileptic drug, has demonstrated a broad spectrum of activity in preclinical seizure models. While its mechanism of action has been partly attributed to the modulation of voltage-gated sodium channels, a growing body of evidence indicates that its therapeutic potential may stem from a more complex pharmacological profile involving multiple molecular targets. This technical guide provides a comprehensive overview of the molecular targets of this compound beyond sodium channels, presenting quantitative data, detailed experimental methodologies, and visual representations of associated signaling pathways and workflows to facilitate further research and drug development efforts.

Quantitative Data Summary

The following table summarizes the quantitative data available for this compound's interaction with its identified molecular targets. This allows for a direct comparison of its potency and efficacy across different channels and neuronal processes.

Target/ProcessParameterValueCell Type / ModelSource
Voltage-Gated Sodium Channels (for reference)
Transient Na+ Current (INa(T))IC5056.4 µMGH3 cells[1]
Late Na+ Current (INa(L))IC5011.4 µMGH3 cells[1]
Rat Nav1.2 ChannelsIC5068 µMRat Brain[2]
Voltage-Gated Sodium ChannelsIC5089 µMCultured Rat Hippocampal Neurons[2]
Hyperpolarization-Activated Cation Current (Ih) InhibitionMarkedly decreased whole-cell Ih conductanceGH3 cells[3]
Spontaneous Recurrent Epileptiform Discharges (SREDs) ED5058.75 ± 2.43 µMCultured Hippocampal Neurons[4]
Sustained Repetitive Firing (SRF) Inhibition46% at 30 µM, 87% at 100 µMCultured Rat Hippocampal Neurons[2]
T-type Calcium Channels (Cav3.1) InhibitionRemaining current: 83.2 ± 1.9% at 100 µM, 71.2 ± 4.2% at 300 µMTransfected Cells[5]

Molecular Targets and Mechanisms of Action

Beyond its well-documented effects on sodium channels, this compound modulates several other key components of neuronal excitability.

Hyperpolarization-Activated Cation Channels (HCN Channels)

This compound has been shown to effectively suppress the hyperpolarization-activated cation current (Ih) in electrically excitable cells.[1][3][6] This current, mediated by HCN channels, is a critical determinant of repetitive electrical activity in various neurons.[3][6] By inhibiting Ih, this compound can modulate cellular excitability, which likely contributes to its anticonvulsant properties.

Signaling Pathway: HCN Channel Modulation by this compound

This compound This compound HCN_Channel HCN Channel This compound->HCN_Channel Inhibits Ih_Current Ih Current (Hyperpolarization-activated cation current) HCN_Channel->Ih_Current Mediates Neuronal_Excitability Neuronal Excitability Ih_Current->Neuronal_Excitability Decreases Anticonvulsant_Effect Anticonvulsant Effect Neuronal_Excitability->Anticonvulsant_Effect Contributes to This compound This compound GABA_A_Receptor GABA-A Receptor This compound->GABA_A_Receptor Potentially Modulates Chloride_Influx Chloride (Cl-) Influx GABA_A_Receptor->Chloride_Influx Increases Neuronal_Hyperpolarization Neuronal Hyperpolarization Chloride_Influx->Neuronal_Hyperpolarization Leads to Inhibition_of_Firing Inhibition of Action Potential Firing Neuronal_Hyperpolarization->Inhibition_of_Firing Results in This compound This compound Presynaptic_Terminal Presynaptic Terminal This compound->Presynaptic_Terminal Acts on Glutamate_Release Glutamate Release Presynaptic_Terminal->Glutamate_Release Reduces Action_Potential Action Potential Action_Potential->Presynaptic_Terminal Postsynaptic_Neuron Postsynaptic Neuron Glutamate_Release->Postsynaptic_Neuron Acts on EPSCs Excitatory Postsynaptic Currents (EPSCs) Postsynaptic_Neuron->EPSCs Generates Start Cell Preparation (e.g., GH3 cells on coverslip) Seal Giga-ohm Seal Formation with Patch Pipette Start->Seal Rupture Membrane Rupture & Establish Whole-Cell Mode Seal->Rupture Clamp Voltage Clamp at Holding Potential Rupture->Clamp Protocol Apply Voltage Protocol (e.g., depolarizing steps) Clamp->Protocol Record_Control Record Control Currents Protocol->Record_Control Apply_Drug Apply this compound Record_Control->Apply_Drug Record_Drug Record Currents with this compound Apply_Drug->Record_Drug Analysis Data Analysis (e.g., IC50 calculation) Record_Drug->Analysis Start Cell Seeding (e.g., HT-22 cells) Dye_Loading Load Cells with Fura-2 AM Start->Dye_Loading Wash Wash to Remove Extracellular Dye Dye_Loading->Wash Pretreatment Pre-treat with This compound or Vehicle Wash->Pretreatment Stimulation Add Stimulus (e.g., Kainic Acid) Pretreatment->Stimulation Measurement Measure Fluorescence (Ratio of 340/380 nm excitation) Stimulation->Measurement Analysis Analyze Calcium Concentration Changes Measurement->Analysis

References

Methodological & Application

Carisbamate's Electrophysiological Profile in Cultured Hippocampal Neurons: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carisbamate (S-2-O-carbamoyl-1-o-chlorophenyl-ethanol) is a novel neuromodulatory agent with demonstrated anticonvulsant and neuroprotective properties. Understanding its mechanism of action at the cellular level is crucial for its therapeutic application. This document provides a detailed overview of the electrophysiological effects of this compound on cultured hippocampal neurons, with a focus on its interaction with voltage-gated ion channels. The provided protocols are intended to guide researchers in replicating and expanding upon these findings using the whole-cell patch-clamp technique.

Mechanism of Action

This compound's primary mechanism of action is the modulation of neuronal excitability through the inhibition of voltage-gated sodium channels (VGSCs).[1] It exhibits a concentration-, voltage-, and use-dependent block on these channels, which contributes to its ability to suppress repetitive action potential firing.[1][2] Additionally, studies have revealed that this compound can also modulate other ion channels, including T-type voltage-gated calcium channels and hyperpolarization-activated cyclic nucleotide-gated (HCN) channels, suggesting a multi-target profile that may contribute to its broad-spectrum activity.[3][4]

Quantitative Data Summary

The following tables summarize the key quantitative findings from patch-clamp studies of this compound in neuronal preparations.

Table 1: this compound Inhibition of Voltage-Gated Sodium Channels (VGSCs)

ParameterValueCell TypeChannel SubtypeHolding PotentialReference
IC₅₀89 µMCultured Rat Hippocampal NeuronsEndogenous Naᵥ-67 mV[1][2]
IC₅₀68 µMRatNaᵥ1.2-67 mV[1][2]
IC₅₀ (Transient Na⁺ Current)56.4 µMGH₃ CellsEndogenous Naᵥ-[4]
IC₅₀ (Late Na⁺ Current)11.4 µMGH₃ CellsEndogenous Naᵥ-[4]
Inhibition of Repetitive Firing46% at 30 µMCultured Rat Hippocampal NeuronsEndogenous Naᵥ-[1][2]
Inhibition of Repetitive Firing87% at 100 µMCultured Rat Hippocampal NeuronsEndogenous Naᵥ-[1][2]

Table 2: this compound Modulation of Other Ion Channels

Channel TypeEffectParameterValueCell TypeReference
T-type Ca²⁺ Channel (Caᵥ3.1)InhibitionCurrent Reduction16.8% at 100 µMtsA-201 HEK (expressing Caᵥ3.1)[3]
T-type Ca²⁺ Channel (Caᵥ3.1)InhibitionCurrent Reduction28.8% at 300 µMtsA-201 HEK (expressing Caᵥ3.1)[3]
HCN ChannelInhibitionIC₅₀38 µMGH₃ Cells[5][4]

Experimental Protocols

The following are detailed protocols for investigating the effects of this compound on cultured hippocampal neurons using the whole-cell patch-clamp technique.

Culturing Hippocampal Neurons
  • Cell Source: Primary hippocampal neurons from embryonic day 18 (E18) rat pups.

  • Plating: Dissociate hippocampal tissue and plate neurons on poly-D-lysine-coated glass coverslips at a suitable density.

  • Culture Medium: Maintain cultures in Neurobasal medium supplemented with B-27, GlutaMAX, and penicillin-streptomycin.

  • Incubation: Incubate at 37°C in a humidified atmosphere of 5% CO₂.

  • Recording Time: Neurons are typically suitable for patch-clamp recording between 7 and 14 days in vitro (DIV).

Whole-Cell Patch-Clamp Recording

This protocol is a general guideline and may require optimization based on specific experimental goals.

Solutions:

  • External (Extracellular) Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH and osmolarity to ~320 mOsm.

  • Internal (Pipette) Solution (in mM): 130 K-Gluconate, 10 KCl, 10 HEPES, 1 EGTA, 2 Mg-ATP, 0.3 Na-GTP. Adjust pH to 7.2 with KOH and osmolarity to ~300 mOsm.

Procedure:

  • Place a coverslip with cultured hippocampal neurons in the recording chamber on the microscope stage.

  • Continuously perfuse the chamber with external solution at a rate of 1-2 mL/min.

  • Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with internal solution.

  • Fill the pipette with internal solution and mount it on the micromanipulator.

  • Apply positive pressure to the pipette and approach a target neuron.

  • Once the pipette tip touches the cell membrane, release the positive pressure to form a Giga-ohm seal.

  • Apply gentle suction to rupture the membrane patch and establish the whole-cell configuration.

  • Switch to voltage-clamp or current-clamp mode depending on the experimental paradigm.

This compound Application
  • Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO) and dilute to the final desired concentrations in the external solution immediately before use.

  • Apply this compound to the recording chamber via the perfusion system. Ensure complete exchange of the bath solution.

  • The final concentration of the solvent should be kept low (typically <0.1%) to avoid non-specific effects.

Mandatory Visualizations

Experimental_Workflow cluster_prep Preparation cluster_recording Recording cluster_application This compound Application Culture Culture Hippocampal Neurons (7-14 DIV) Solutions Prepare External and Internal Solutions Pipette Pull and Fill Patch Pipette (3-5 MΩ) Seal Approach Neuron and Form Giga-ohm Seal Solutions->Seal Pipette->Seal WholeCell Establish Whole-Cell Configuration Seal->WholeCell Record_Baseline Record Baseline Activity WholeCell->Record_Baseline Carisbamate_Prep Prepare this compound Solution Perfusion Perfuse with this compound Record_Baseline->Perfusion Start Perfusion Carisbamate_Prep->Perfusion Record_Effect Record this compound Effect Perfusion->Record_Effect

Caption: Experimental workflow for patch-clamp recording of this compound effects.

Signaling_Pathway cluster_channels Ion Channels cluster_effects Cellular Effects This compound This compound VGSC Voltage-Gated Sodium Channels (Naᵥ) This compound->VGSC Inhibition T_type T-type Ca²⁺ Channels (Caᵥ3.1) This compound->T_type Inhibition HCN HCN Channels This compound->HCN Inhibition AP_Firing Reduced Repetitive Action Potential Firing VGSC->AP_Firing Excitability Decreased Neuronal Excitability T_type->Excitability HCN->Excitability AP_Firing->Excitability Neuroprotection Neuroprotection Excitability->Neuroprotection

Caption: Proposed signaling pathway for this compound's neuro-modulatory effects.

Specific Protocols for Channel Characterization

Protocol for Voltage-Gated Sodium Currents
  • Mode: Voltage-clamp.

  • Holding Potential: -80 mV.

  • Test Pulse: Depolarize to 0 mV for 20-50 ms to elicit sodium currents.

  • Data Acquisition: Record the peak inward current before and after this compound application.

  • IC₅₀ Determination: Use a range of this compound concentrations and fit the concentration-response data to a Hill equation.

  • Use-Dependence: Apply a train of depolarizing pulses (e.g., 20 Hz) to assess the use-dependent block by this compound.

Protocol for T-type Calcium Currents
  • Mode: Voltage-clamp.

  • External Solution: Modify the external solution to isolate calcium currents by blocking sodium and potassium channels (e.g., replace NaCl with NMDG-Cl, add TEA-Cl and 4-AP). Use a higher concentration of CaCl₂ (e.g., 5-10 mM).

  • Holding Potential: -100 mV to ensure T-type channels are available for activation.

  • Test Pulse: Depolarize to various potentials (e.g., -60 mV to 0 mV) to construct a current-voltage (I-V) relationship.

  • Data Acquisition: Measure the peak inward current at each test potential before and after this compound application.

Protocol for HCN Currents (Iₕ)
  • Mode: Voltage-clamp.

  • Holding Potential: -60 mV.

  • Test Pulse: Apply hyperpolarizing voltage steps (e.g., from -70 mV to -140 mV in 10 mV increments) for 1-2 seconds to elicit the slowly activating inward Iₕ current.

  • Data Acquisition: Measure the steady-state current at the end of the hyperpolarizing pulse before and after this compound application.

Conclusion

This compound is a promising neuromodulatory agent with a multi-target mechanism of action centered on the inhibition of key voltage-gated ion channels. The provided protocols offer a framework for researchers to further elucidate the electrophysiological effects of this compound and similar compounds in cultured hippocampal neurons, thereby contributing to a deeper understanding of their therapeutic potential.

References

Application Notes and Protocols for In Vivo Electrophysiology Studies of Carisbamate in the GAERS Model

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carisbamate (RWJ-333369) is an investigational antiepileptic drug that has demonstrated a broad spectrum of activity in various preclinical seizure models.[1] Of particular interest is its efficacy in models of generalized epilepsy, such as the Genetic Absence Epilepsy Rat from Strasbourg (GAERS) model. The GAERS model is a well-established inbred strain of Wistar rats that spontaneously exhibit absence-like seizures characterized by spike-and-wave discharges (SWDs) on electroencephalogram (EEG) recordings, closely mimicking human absence epilepsy.[2] This document provides detailed application notes and protocols for conducting in vivo electrophysiology studies to evaluate the efficacy of this compound in the GAERS model, based on published research.

The primary mechanism of action for this compound is believed to be the inhibition of voltage-gated sodium channels, which contributes to the suppression of aberrant neuronal firing associated with seizures.[3] Specifically, studies have shown that this compound can inhibit the Nav1.2 sodium channel subtype in a concentration-, voltage-, and use-dependent manner.[1] This inhibition of repetitive neuronal firing is a key factor in its anticonvulsant properties.[3]

Data Presentation

The following table summarizes the quantitative data on the effects of this compound on the mean duration of spike-and-wave discharges (SWDs) in the GAERS model.

This compound Dose (mg/kg)Time Post-Injection (minutes)Mean Duration of SWDs (% of Control)Notes
1020-40~50%Dose-dependent reduction in SWD expression.[2]
3020-40~10%SWDs almost completely disappeared.[2]
3040-100Return to control levelsEffect of 30 mg/kg dose was reversible within 100 minutes.[2]
6020-1200%SWDs were totally suppressed for the entire 120-minute recording period.[2]

Experimental Protocols

This section details the methodology for in vivo electrophysiological recording in GAERS rats to assess the effects of this compound.

Animal Model
  • Species: Genetic Absence Epilepsy Rat from Strasbourg (GAERS)

  • Housing: Animals should be housed under controlled environmental conditions (e.g., 12-hour light/dark cycle, 22±2°C) with ad libitum access to food and water.

Surgical Implantation of Electrodes
  • Anesthesia: Anesthetize the rats using an appropriate anesthetic agent (e.g., isoflurane or a combination of ketamine/xylazine).

  • Stereotaxic Surgery: Place the anesthetized rat in a stereotaxic frame.

  • Electrode Placement: Implant four cortical electrodes over the frontoparietal cortex. A common coordinate set for the frontal cortex is AP +2 mm and ML ±3 mm from bregma, and for the parietal cortex is AP -7 mm and ML ±3 mm from bregma. A reference electrode can be placed over the cerebellum.

  • Fixation: Secure the electrodes to the skull using dental cement.

  • Post-operative Care: Provide appropriate post-operative analgesia and allow for a recovery period of at least one week before starting the experiments.

Drug Administration
  • Compound: this compound (RWJ-333369)

  • Vehicle: Prepare the appropriate vehicle for dissolving this compound.

  • Route of Administration: Intraperitoneal (i.p.) injection is a commonly used route.

  • Dosing: Prepare solutions to administer doses of 10, 30, and 60 mg/kg.[2] A control group receiving only the vehicle should be included.

In Vivo Electrophysiology Recording
  • Habituation: Habituate the animals to the recording chamber and setup to minimize stress-induced artifacts.

  • Baseline Recording: Record a stable baseline of spontaneous SWD activity for at least 20-40 minutes before drug administration.

  • Post-injection Recording: Following the administration of this compound or vehicle, continuously record the EEG for at least 120 minutes.[2]

  • Data Acquisition: Use a suitable data acquisition system to record and digitize the EEG signals.

Data Analysis
  • Spike-and-Wave Discharge (SWD) Analysis:

    • Visually inspect the EEG recordings to identify and mark the beginning and end of each SWD.

    • Quantify the total duration of SWDs for specific time bins (e.g., 20-minute intervals) both before and after drug injection.

    • Calculate the mean duration of SWDs and express it as a percentage of the pre-injection baseline for each animal and treatment group.

  • Statistical Analysis: Use appropriate statistical tests (e.g., ANOVA followed by post-hoc tests) to compare the effects of different doses of this compound with the vehicle control group.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Animal Preparation cluster_exp Experimentation cluster_analysis Data Analysis animal_model GAERS Rat Model surgery Electrode Implantation animal_model->surgery recovery Post-operative Recovery surgery->recovery baseline Baseline EEG Recording recovery->baseline drug_admin This compound Administration baseline->drug_admin post_recording Post-injection EEG Recording drug_admin->post_recording swd_analysis SWD Quantification post_recording->swd_analysis stats Statistical Analysis swd_analysis->stats results Results Interpretation stats->results

Caption: Experimental workflow for in vivo electrophysiology studies of this compound in GAERS rats.

Proposed Signaling Pathway of this compound

signaling_pathway cluster_neuron Presynaptic Neuron action_potential Action Potential Propagation depolarization Membrane Depolarization action_potential->depolarization na_channel Voltage-Gated Na+ Channel (Nav1.2) neurotransmitter_release Reduced Neurotransmitter Release na_channel->neurotransmitter_release leads to depolarization->na_channel suppression Suppression of Neuronal Hyperexcitability neurotransmitter_release->suppression This compound This compound This compound->inhibition inhibition->na_channel

Caption: Proposed mechanism of action of this compound via inhibition of voltage-gated sodium channels.

References

Application Notes and Protocols: Efficacy Testing of Carisbamate in a Kainate-Induced Epilepsy Model

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Epilepsy is a chronic neurological disorder characterized by recurrent seizures, affecting millions worldwide. The development of novel antiepileptic drugs (AEDs) requires robust and reliable preclinical models that mimic the pathophysiology of human epilepsy. The kainate-induced epilepsy model is a widely used and well-characterized model of temporal lobe epilepsy (TLE), the most common form of focal epilepsy in adults. Administration of kainic acid, a potent agonist of kainate receptors, induces status epilepticus (SE), which is followed by a latent period and the subsequent development of spontaneous recurrent seizures (SRS). This model recapitulates key features of human TLE, including seizure semiology, electroencephalographic (EEG) patterns, and hippocampal sclerosis.

Carisbamate (S-2-O-carbamoyl-1-(o-chlorophenyl)-ethanol) is a novel neuromodulatory agent with a broad spectrum of anticonvulsant activity demonstrated in various preclinical models of epilepsy.[1] While its precise mechanism of action is not fully elucidated, it is believed to modulate voltage-gated sodium channels and may also affect GABAergic neurotransmission.[2][3] Preclinical studies have shown that this compound is effective in reducing seizure frequency in the kainate-induced epilepsy model.[4][5]

These application notes provide detailed protocols for utilizing the kainate-induced epilepsy model to assess the efficacy of this compound. The protocols cover the induction of status epilepticus, behavioral seizure scoring, and a representative this compound treatment regimen. Additionally, quantitative data from a key preclinical study are summarized, and a diagram of the kainate receptor signaling pathway is provided to offer a comprehensive resource for researchers in the field of epilepsy drug discovery.

Signaling Pathways

The epileptogenic effects of kainic acid are primarily mediated through the over-activation of ionotropic glutamate receptors, specifically kainate and AMPA receptors. This leads to excessive neuronal depolarization, excitotoxicity, and an imbalance between excitatory and inhibitory neurotransmission, culminating in seizure activity.[6][7] The following diagram illustrates a simplified overview of the signaling pathway involved.

Kainate_Signaling_Pathway cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron Glutamate_Release Increased Glutamate Release Kainate_Receptor Kainate Receptor (GluK1-5) Kainate_Receptor->Glutamate_Release Modulates Ca_Influx Ca2+ Influx Kainate_Receptor->Ca_Influx Na_Influx Na+ Influx Kainate_Receptor->Na_Influx AMPA_Receptor AMPA Receptor Depolarization Neuronal Depolarization Ca_Influx->Depolarization Excitotoxicity Excitotoxicity & Neuronal Damage Ca_Influx->Excitotoxicity Na_Influx->Depolarization Seizure_Activity Seizure Activity Depolarization->Seizure_Activity Kainic_Acid Kainic Acid Kainic_Acid->Kainate_Receptor Activates Experimental_Workflow Start Start KA_Induction Kainate-Induced Status Epilepticus Start->KA_Induction Latent_Period Latent Period (Weeks) KA_Induction->Latent_Period Baseline_Monitoring Baseline Seizure Monitoring Latent_Period->Baseline_Monitoring Treatment_Phase This compound/Vehicle Crossover Dosing Baseline_Monitoring->Treatment_Phase Data_Collection Video Monitoring & Seizure Scoring Treatment_Phase->Data_Collection Data_Analysis Data Analysis Data_Collection->Data_Analysis End End Data_Analysis->End Logical_Relationships Kainate_Model Kainate-Induced Epilepsy Model Spontaneous_Seizures Spontaneous Recurrent Seizures Kainate_Model->Spontaneous_Seizures Leads to Efficacy_Assessment Assessment of Antiepileptic Efficacy Spontaneous_Seizures->Efficacy_Assessment Is the endpoint for Carisbamate_Treatment This compound Treatment Seizure_Reduction Reduction in Seizure Frequency Carisbamate_Treatment->Seizure_Reduction Causes Seizure_Reduction->Efficacy_Assessment Demonstrates

References

Synthesis and Purification of Carisbamate for Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

Application Note and Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Carisbamate, with the chemical name (S)-2-(2-chlorophenyl)-2-hydroxyethyl carbamate, is a neuromodulatory agent that has been investigated for its potential as an anticonvulsant.[1] Its mechanism of action is believed to involve the modulation of voltage-gated sodium channels, which play a crucial role in neuronal excitability.[2] This document provides a detailed protocol for the synthesis and purification of this compound for research purposes, along with methods for its characterization.

Synthesis of (S)-Carisbamate

The synthesis of (S)-Carisbamate can be achieved through a multi-step process starting from (S)-(2-chlorophenyl)oxirane. The overall synthetic scheme involves the protection of the epoxide, reduction to the corresponding diol, and subsequent carbamoylation.

Materials and Reagents
ReagentSupplierPurity
(S)-(2-chlorophenyl)oxiraneCommercial vendors>98%
2-MethoxypropeneCommercial vendors>98%
Phosphorous oxychlorideCommercial vendors>99%
MethanolCommercial vendorsAnhydrous
Lithium borohydrideCommercial vendors2.0 M in THF
TolueneCommercial vendorsAnhydrous
AcetoneCommercial vendorsACS grade
Ammonium hydroxideCommercial vendors25% (w/v)
Sulfuric acidCommercial vendors98%
Dichloromethane (DCM)Commercial vendorsAnhydrous
Ethyl acetate (EtOAc)Commercial vendorsHPLC grade
HexaneCommercial vendorsHPLC grade
Sodium sulfate (anhydrous)Commercial vendorsACS grade
Silica gelCommercial vendors60 Å, 230-400 mesh
Synthetic Protocol

The synthesis is adapted from a patented procedure for preparing (S)-Carisbamate.[3] The following is a representative protocol.

Step 1: Protection of (S)-(2-chlorophenyl)oxirane

  • To a solution of (S)-(2-chlorophenyl)oxirane in a suitable solvent, add 2-methoxypropene.

  • Catalyze the reaction with a catalytic amount of phosphorous oxychloride at a controlled temperature (e.g., 5-30°C).

  • Monitor the reaction by Thin Layer Chromatography (TLC) until completion.

  • Work up the reaction by adding water and an organic solvent like toluene. The organic layer is then separated and concentrated to yield the protected intermediate.

Step 2: Reduction to (S)-1-(2-chlorophenyl)ethane-1,2-diol

  • Dissolve the protected intermediate from Step 1 in an appropriate solvent such as methanol.

  • Add a solution of lithium borohydride in THF dropwise at a low temperature (e.g., 0-5°C).

  • Allow the reaction to warm to room temperature and stir until completion as monitored by TLC.

  • Quench the reaction carefully with acetone and then add a sodium hydroxide solution.

  • Extract the product with an organic solvent and concentrate to obtain the crude diol.

Step 3: Carbamoylation to form (S)-Carisbamate

  • The crude diol from Step 2 is reacted with a carbonyl compound (e.g., a chloroformate or an activated carbonyl derivative) in a suitable solvent.[3]

  • The resulting intermediate is then treated with ammonium hydroxide to form the carbamate.

  • An acidic workup using an acid like sulfuric acid is performed to yield the final product, (S)-Carisbamate. A reported yield for this final deprotection and crystallization step is approximately 91.6%.[4]

Purification of (S)-Carisbamate

Purification of the crude this compound is crucial to obtain a high-purity compound for research. A combination of column chromatography and recrystallization is recommended.

Column Chromatography

Column chromatography is an effective method for removing impurities from the crude product.

Protocol:

  • Column Preparation: A glass column is slurry-packed with silica gel in a non-polar solvent such as hexane.

  • Sample Loading: The crude this compound is dissolved in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate) and adsorbed onto a small amount of silica gel. The dried silica with the adsorbed product is then carefully loaded onto the top of the prepared column.

  • Elution: The column is eluted with a gradient of ethyl acetate in hexane. The polarity of the solvent system is gradually increased to facilitate the separation of this compound from less polar and more polar impurities. A typical gradient might start from 100% hexane and gradually increase to 100% ethyl acetate.

  • Fraction Collection and Analysis: Fractions are collected and analyzed by TLC to identify those containing the pure product. Fractions with similar purity are combined.

  • Solvent Removal: The solvent from the combined pure fractions is removed under reduced pressure using a rotary evaporator to yield the purified this compound.

Table 1: Column Chromatography Parameters

ParameterValue
Stationary PhaseSilica Gel (60 Å, 230-400 mesh)
Mobile PhaseHexane/Ethyl Acetate Gradient
Elution GradientStart: 100% Hexane -> End: 100% Ethyl Acetate
DetectionTLC with UV visualization (254 nm)
Recrystallization

Recrystallization is employed to obtain highly pure crystalline this compound.

Protocol:

  • Solvent Selection: A suitable solvent system is one in which this compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. A mixture of methanol and water is a good starting point.

  • Dissolution: Dissolve the purified this compound from column chromatography in a minimal amount of hot methanol (near boiling point).

  • Hot Filtration (Optional): If any insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the clear solution to cool slowly to room temperature. A controlled cooling gradient is recommended to obtain well-defined crystals.[3] Further cooling in an ice bath or refrigerator can enhance crystal formation.

  • Crystal Collection: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold recrystallization solvent (e.g., a cold methanol/water mixture) to remove any remaining soluble impurities.

  • Drying: Dry the crystals under vacuum to remove residual solvent.

Table 2: Recrystallization Parameters

ParameterValue
Solvent SystemMethanol/Water
Dissolution TemperatureNear boiling point of methanol
Crystallization TemperatureSlow cooling to room temperature, then 0-4 °C
Crystal CollectionVacuum Filtration

Characterization of (S)-Carisbamate

The identity and purity of the synthesized this compound should be confirmed using various analytical techniques.

Physical Properties
PropertyValue
Molecular FormulaC₉H₁₀ClNO₃
Molecular Weight215.63 g/mol
Exact Mass215.0349209 Da[1]
AppearanceWhite to off-white solid
Spectroscopic Data (Expected)

While a comprehensive public spectral database for this compound is limited, the following are expected characteristic peaks based on its structure and data from similar compounds.

¹H NMR (400 MHz, CDCl₃):

  • δ 7.2-7.5 (m, 4H): Aromatic protons of the chlorophenyl group.

  • δ 5.0-5.2 (m, 1H): Methine proton (-CH(OH)-).

  • δ 4.8 (br s, 2H): Amide protons (-NH₂).

  • δ 4.2-4.4 (m, 2H): Methylene protons (-CH₂-O-).

  • δ 3.5 (br s, 1H): Hydroxyl proton (-OH).

¹³C NMR (100 MHz, CDCl₃):

  • δ 157-159: Carbonyl carbon of the carbamate group.

  • δ 125-140: Aromatic carbons of the chlorophenyl group.

  • δ 70-75: Methine carbon (-CH(OH)-).

  • δ 65-70: Methylene carbon (-CH₂-O-).

Mass Spectrometry (ESI-MS):

  • m/z: 216.0 [M+H]⁺, 238.0 [M+Na]⁺

Visualizations

Synthesis Workflow

Synthesis_Workflow cluster_synthesis This compound Synthesis cluster_purification Purification start (S)-(2-chlorophenyl)oxirane step1 Protection (2-Methoxypropene, POCl3) start->step1 intermediate1 Protected Diol Intermediate step1->intermediate1 step2 Reduction (LiBH4) intermediate1->step2 intermediate2 (S)-1-(2-chlorophenyl) ethane-1,2-diol step2->intermediate2 step3 Carbamoylation & Deprotection (Carbonyl source, NH4OH, H2SO4) intermediate2->step3 product Crude (S)-Carisbamate step3->product crude Crude (S)-Carisbamate chromatography Column Chromatography (Silica, Hexane/EtOAc) crude->chromatography recrystallization Recrystallization (Methanol/Water) chromatography->recrystallization final_product Pure (S)-Carisbamate recrystallization->final_product

Caption: Workflow for the synthesis and purification of (S)-Carisbamate.

Mechanism of Action: Modulation of Neuronal Excitability

This compound is known to modulate neuronal excitability primarily by interacting with voltage-gated ion channels.[2]

Mechanism_of_Action cluster_membrane Neuronal Membrane cluster_effects Cellular Effects This compound This compound VGSC Voltage-Gated Sodium Channel (VGSC) This compound->VGSC Inhibits HCN Hyperpolarization-activated Cation Channel (HCN) This compound->HCN Modulates Inhibition_Na Inhibition of Na+ Influx VGSC->Inhibition_Na Modulation_Ih Modulation of Ih Current HCN->Modulation_Ih Reduced_Firing Reduced Neuronal Repetitive Firing Inhibition_Na->Reduced_Firing Reduced_Excitability Decreased Neuronal Excitability Reduced_Firing->Reduced_Excitability Modulation_Ih->Reduced_Excitability

Caption: this compound's modulation of neuronal ion channels.

References

Application Notes and Protocols for the Administration of Carisbamate Oral Suspension in Pediatric Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carisbamate (also known as YKP509) is an investigational antiepileptic drug being evaluated for the treatment of various seizure disorders, including severe pediatric epilepsy syndromes like Lennox-Gastaut Syndrome (LGS).[1][2] An oral suspension formulation is currently in clinical development, making it crucial for preclinical researchers to have access to detailed protocols for its administration in relevant pediatric animal models.[3][4] These application notes provide comprehensive methodologies for the preparation and oral administration of this compound suspension in juvenile rodent models, along with key pharmacokinetic and toxicological data to guide study design.

The primary mechanism of action for this compound is not yet fully elucidated, but it is thought to exert its anticonvulsant effects through the modulation of voltage-gated sodium channels, thereby reducing repetitive neuronal firing.[1][2] Preclinical studies have demonstrated its broad-spectrum anticonvulsant activity in various animal models of epilepsy.[1][5]

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical studies involving the oral administration of this compound in animal models. This information is essential for dose selection and study design in pediatric animal research.

Table 1: Pharmacokinetic Parameters of this compound in Rodents Following Oral Gavage

SpeciesDose (mg/kg/day)Cmax (µg/mL)AUC (µg·hr/mL)Study DurationNotes
Mouse30~60~4403 monthsNo Observed Adverse Effect Level (NOAEL)[6]
Rat60Not ReportedNot Reported28 daysNo Observed Adverse Effect Level (NOAEL)[6]

Table 2: Key Findings from a Juvenile Rat Toxicity Study of Orally Administered this compound

ParameterDetails
Dosing Regimen Oral gavage from postnatal day 7 to 70[6]
Doses Administered Up to 120 mg/kg/day in males and 80 mg/kg/day in females[6]
Adverse Effects Observed - Mortality[6]- Delayed sexual maturation[6]- Neurological impairment (decreased grip strength)[6]- Neurobehavioral deficits (learning and memory)[6]- Decreased sperm count[6]- Decreased brain weight[6]- Ocular histopathology[6]
No Observed Adverse Effect Level (NOAEL) A definitive NOAEL for postnatal development was not established in this specific juvenile study.[6] However, a 28-day study in rats identified a NOAEL of 60 mg/kg.[6]

Experimental Protocols

Protocol 1: Preparation of this compound Oral Suspension

This protocol describes the preparation of a this compound oral suspension for administration to pediatric animal models. The vehicle mentioned is based on common practices in preclinical studies.[7]

Materials:

  • This compound powder (active pharmaceutical ingredient)

  • 0.5% Methylcellulose solution

  • Magnetic stirrer and stir bar

  • Weighing scale

  • Spatula

  • Graduated cylinder

  • Storage container (amber glass bottle recommended)

Procedure:

  • Calculate the required amount of this compound and vehicle: Determine the desired final concentration of the suspension (e.g., 10 mg/mL) and the total volume needed for the study.

  • Weigh the this compound powder: Accurately weigh the calculated amount of this compound powder using a calibrated scale.

  • Prepare the vehicle: If not already prepared, create a 0.5% methylcellulose solution by slowly adding methylcellulose to water while stirring continuously.

  • Suspend the this compound: Gradually add the weighed this compound powder to the 0.5% methylcellulose solution while continuously stirring with a magnetic stirrer.

  • Ensure homogeneity: Continue stirring for at least 30 minutes to ensure a uniform suspension. Visually inspect for any clumps or undissolved powder.

  • Storage: Store the suspension in a clearly labeled, airtight, light-resistant container at the recommended temperature (typically 2-8°C). Shake well before each use.

Protocol 2: Oral Gavage Administration of this compound Suspension to Neonatal and Juvenile Rodents

This protocol provides a detailed procedure for the safe and effective oral administration of this compound suspension to neonatal and juvenile rats and mice using oral gavage. This technique is based on established best practices.

Materials:

  • Prepared this compound oral suspension

  • Appropriately sized oral gavage needles (stainless steel with a ball tip)

  • Syringes (1 mL or smaller)

  • Animal scale

  • 70% Ethanol for disinfection

Procedure:

  • Animal Preparation:

    • Weigh each animal accurately to determine the correct dose volume.

    • Gently restrain the animal. For neonatal pups, this can be done by holding them securely between the thumb and forefinger. For juvenile animals, a scruff-of-the-neck hold is effective.

  • Gavage Needle Selection and Measurement:

    • Select a gavage needle of the appropriate size for the animal's age and weight.

    • Measure the correct insertion depth by holding the needle alongside the animal, with the tip at the corner of the mouth and the end of the needle at the last rib. Mark the needle at the level of the animal's nose to prevent over-insertion.

  • Dose Preparation:

    • Shake the this compound suspension vigorously to ensure homogeneity.

    • Draw the calculated dose volume into the syringe.

  • Administration:

    • With the animal securely restrained and its head and neck in a straight line, gently insert the gavage needle into the mouth, to one side of the incisors.

    • Advance the needle slowly and smoothly along the roof of the mouth and down the esophagus. The animal should swallow as the tube is passed. Do not force the needle. If resistance is met, withdraw and reposition.

    • Once the needle is inserted to the predetermined depth, slowly depress the syringe plunger to deliver the suspension.

    • After administration, gently withdraw the needle in a single, smooth motion.

  • Post-Administration Monitoring:

    • Return the animal to its cage and monitor for any signs of distress, such as difficulty breathing or fluid coming from the nose or mouth.

    • Continue to monitor the animals according to the study protocol.

Visualizations

The following diagrams illustrate the proposed signaling pathway of this compound and the experimental workflow for its administration in pediatric animal models.

Carisbamate_Mechanism_of_Action cluster_neuron Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postneuron Postsynaptic Neuron Na_channel Voltage-Gated Sodium Channel (VGSC) Vesicle_Fusion Vesicle Fusion & Neurotransmitter Release Na_channel->Vesicle_Fusion Influx of Na+ Action_Potential Action Potential Propagation Action_Potential->Na_channel Depolarization Postsynaptic_Effect Reduced Excitatory Postsynaptic Potential Vesicle_Fusion->Postsynaptic_Effect Reduced Neurotransmitter Binding This compound This compound This compound->Na_channel Inhibition

Caption: Proposed mechanism of action of this compound.

Carisbamate_Administration_Workflow cluster_prep Preparation Phase cluster_admin Administration Phase cluster_post Post-Administration Phase Prep_Suspension Prepare this compound Oral Suspension Dose_Calc Calculate Dose Volume Prep_Suspension->Dose_Calc Animal_Weight Weigh Pediatric Animal Model Animal_Weight->Dose_Calc Restrain Gently Restrain Animal Dose_Calc->Restrain Gavage Administer Suspension via Oral Gavage Restrain->Gavage Monitor_Distress Monitor for Immediate Adverse Reactions Gavage->Monitor_Distress PK_PD_Analysis Pharmacokinetic/ Pharmacodynamic Analysis Monitor_Distress->PK_PD_Analysis Tox_Assessment Toxicological Assessment Monitor_Distress->Tox_Assessment

Caption: Experimental workflow for this compound administration.

References

Application Notes and Protocols: Whole-Cell Patch Clamp Recording of Carisbamate's Effect on Nav1.2 Channels

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carisbamate (S)-2-O-carbamoyl-1-o-chlorophenyl-ethanol, is an investigational antiepileptic drug that has shown a broad spectrum of activity in various seizure models.[1] Its mechanism of action is believed to involve the modulation of voltage-gated sodium channels, which are critical for the initiation and propagation of action potentials in neurons.[2] The Nav1.2 channel, encoded by the SCN2A gene, is predominantly expressed in excitatory neurons within the central nervous system and plays a key role in neuronal excitability.[3][4] Mutations in the SCN2A gene have been linked to a range of epileptic encephalopathies.[4][5]

These application notes provide a detailed overview and experimental protocols for characterizing the effects of this compound on Nav1.2 channels using the whole-cell patch clamp technique. This information is intended to guide researchers in the electrophysiological evaluation of this compound and similar compounds targeting voltage-gated sodium channels.

Data Presentation

The following tables summarize the available quantitative data on the inhibitory effects of this compound on voltage-gated sodium channels.

ParameterCell TypeChannelValueReference
IC50 Rat Hippocampal NeuronsEndogenous VGSCs89 µM (at -67 mV)[1]
IC50 CHL1610 CellsRat Nav1.268 µM (at -67 mV)[1][2]
IC50 (Transient Current) GH3 CellsEndogenous VGSCs56.4 µM[6][7]
IC50 (Late Current) GH3 CellsEndogenous VGSCs11.4 µM[6][7]
EffectObservationReference
Concentration-Dependence Inhibition of Nav1.2 current increases with higher concentrations of this compound.[1]
Voltage-Dependence The inhibitory effect of this compound on Nav1.2 channels is dependent on the membrane potential.[1]
Use-Dependence Inhibition of Nav1.2 channels by this compound is enhanced with repetitive channel activation.[1][2]

Experimental Protocols

The following are detailed protocols for whole-cell patch clamp recording to assess the effect of this compound on Nav1.2 channels. These protocols are based on standard electrophysiological techniques and findings from published research.

Cell Culture and Transfection

For these experiments, a stable cell line expressing the human SCN2A gene encoding the Nav1.2 channel, such as human embryonic kidney (HEK293) cells, is recommended.

  • Cell Maintenance : Culture HEK293 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Maintain the cells in a humidified incubator at 37°C with 5% CO2.

  • Transfection (if not using a stable cell line) : Transiently transfect cells with a plasmid containing the full-length human SCN2A cDNA using a suitable transfection reagent. Co-transfection with a plasmid encoding for Green Fluorescent Protein (GFP) can aid in the identification of transfected cells.

  • Plating for Recording : Two to three days before recording, plate the cells onto glass coverslips at a low density to allow for the isolation of individual cells for patching.

Whole-Cell Patch Clamp Recording

Solutions and Reagents

  • External Solution (in mM) : 140 NaCl, 3 KCl, 1 MgCl2, 1 CaCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH and osmolarity to ~310 mOsm with sucrose.

  • Internal Solution (in mM) : 130 CsF, 10 NaCl, 10 EGTA, 10 HEPES. Adjust pH to 7.2 with CsOH and osmolarity to ~290 mOsm.

  • This compound Stock Solution : Prepare a high-concentration stock solution of this compound in dimethyl sulfoxide (DMSO). The final concentration of DMSO in the recording solution should not exceed 0.1%.

Procedure

  • Place a coverslip with the cells in the recording chamber on the stage of an inverted microscope.

  • Continuously perfuse the recording chamber with the external solution at a rate of 1-2 mL/min.

  • Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.

  • Approach a selected cell with the patch pipette while applying slight positive pressure.

  • Upon contact with the cell membrane, release the positive pressure to form a high-resistance (GΩ) seal.

  • Apply a brief pulse of negative pressure to rupture the cell membrane and establish the whole-cell configuration.

  • Allow the cell to stabilize for a few minutes before starting the recording protocols.

Voltage Clamp Protocols

1. Tonic Block Assessment

  • Objective : To determine the concentration-dependent inhibition of Nav1.2 channels by this compound.

  • Protocol :

    • Hold the cell at a membrane potential of -100 mV.

    • Apply a depolarizing step to 0 mV for 50 ms to elicit the peak sodium current.

    • Repeat this step every 10 seconds to monitor the current amplitude.

    • After obtaining a stable baseline current, perfuse the chamber with increasing concentrations of this compound.

    • Measure the steady-state block at each concentration.

    • Construct a concentration-response curve and calculate the IC50 value.

2. Voltage-Dependence of Inactivation

  • Objective : To assess if this compound alters the voltage at which Nav1.2 channels enter the inactivated state.

  • Protocol :

    • Hold the cell at -120 mV.

    • Apply a series of 100 ms conditioning pre-pulses ranging from -120 mV to +70 mV in 10 mV increments.[8]

    • Immediately following each pre-pulse, apply a test pulse to -20 mV for 20 ms to measure the remaining available current.[8]

    • Perform this protocol in the absence (control) and presence of this compound.

    • Plot the normalized current as a function of the pre-pulse potential and fit the data with a Boltzmann function to determine the half-inactivation voltage (V1/2).

3. Use-Dependence of Block

  • Objective : To determine if the inhibitory effect of this compound is enhanced by repetitive channel activation.

  • Protocol :

    • Hold the cell at -100 mV.

    • Apply a train of depolarizing pulses to 0 mV for 20 ms at different frequencies (e.g., 1 Hz, 5 Hz, 10 Hz).

    • Record the peak current for each pulse in the train.

    • Perform this protocol in the control condition and in the presence of this compound.

    • Compare the rate and extent of current reduction during the pulse train between the control and this compound conditions.

Visualizations

Experimental_Workflow cluster_cell_prep Cell Preparation cluster_patch_clamp Whole-Cell Patch Clamp cluster_protocols Voltage Clamp Protocols cluster_data_analysis Data Analysis cell_culture HEK293 Cell Culture transfection Transfection with SCN2A cell_culture->transfection plating Plating on Coverslips transfection->plating giga_seal Gigaohm Seal Formation plating->giga_seal pipette_prep Pipette Preparation pipette_prep->giga_seal whole_cell Whole-Cell Configuration giga_seal->whole_cell tonic_block Tonic Block Assessment whole_cell->tonic_block voltage_dep Voltage-Dependence of Inactivation whole_cell->voltage_dep use_dep Use-Dependence of Block whole_cell->use_dep ic50 IC50 Calculation tonic_block->ic50 boltzmann Boltzmann Fit (V1/2) voltage_dep->boltzmann freq_analysis Frequency-Dependent Block Analysis use_dep->freq_analysis

Experimental Workflow for this compound Patch Clamp Studies.

Signaling_Pathway cluster_membrane Neuronal Membrane nav12 Nav1.2 Channel na_influx Na+ Influx nav12->na_influx Mediates This compound This compound This compound->nav12 Inhibits therapeutic_effect Therapeutic Effect This compound->therapeutic_effect Leads to depolarization Membrane Depolarization na_influx->depolarization action_potential Action Potential Firing depolarization->action_potential neuronal_excitability Neuronal Hyperexcitability action_potential->neuronal_excitability Contributes to seizures Seizure Activity neuronal_excitability->seizures

Mechanism of this compound's Action on Neuronal Excitability.

References

Application Notes and Protocols for Investigating the Effects of Carisbamate on Long-Term Potentiation in Hippocampal Slices

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for studying the effects of Carisbamate, a novel neuromodulator, on long-term potentiation (LTP) in ex vivo hippocampal slices. The information is intended to guide researchers in designing and executing experiments to elucidate the potential role of this compound in synaptic plasticity.

Introduction

Long-term potentiation (LTP) is a persistent strengthening of synapses based on recent patterns of activity.[1] It is a widely studied cellular mechanism that underlies learning and memory.[1][2] The hippocampus is a critical brain region for memory formation, and studies using hippocampal slices have been instrumental in understanding the mechanisms of LTP.[2]

This compound (RWJ-333369) is an investigational antiepileptic drug with a broad spectrum of activity in various seizure models.[3][4] Its primary mechanism of action is thought to involve the inhibition of voltage-gated sodium channels, which reduces repetitive neuronal firing.[3][5] Additionally, this compound has shown neuroprotective effects in cultured hippocampal neurons.[6][7] Given its influence on neuronal excitability, investigating the effects of this compound on synaptic plasticity, such as LTP, is a logical step in understanding its full pharmacological profile. These notes provide a framework for such an investigation.

Hypothetical Data Presentation

The following tables represent hypothetical data to illustrate how quantitative results from a study on this compound and LTP could be presented.

Table 1: Effect of this compound on the Induction of Long-Term Potentiation (LTP)

This compound Concentration (µM)Baseline fEPSP Slope (mV/ms) (Mean ± SEM)Post-HFS fEPSP Slope (% of Baseline) (Mean ± SEM)n (slices)
0 (Control)0.85 ± 0.05155.2 ± 5.812
100.83 ± 0.06148.5 ± 6.210
300.86 ± 0.04125.7 ± 4.9*10
1000.84 ± 0.05105.3 ± 3.1**12

*p < 0.05, **p < 0.01 compared to control

Table 2: Effect of this compound on Established Long-Term Potentiation (LTP)

Treatment GroupfEPSP Slope Pre-LTP (% of Baseline) (Mean ± SEM)fEPSP Slope Post-LTP (% of Baseline) (Mean ± SEM)fEPSP Slope Post-Carisbamate Application (% of Post-LTP) (Mean ± SEM)n (slices)
Control (ACSF)100160.4 ± 6.198.5 ± 2.310
This compound (30 µM)100158.9 ± 5.585.1 ± 4.7*10
This compound (100 µM)100162.1 ± 6.872.4 ± 5.2**12

*p < 0.05, **p < 0.01 compared to control

Experimental Protocols

The following are detailed protocols for investigating the effects of this compound on LTP in hippocampal slices.

Protocol 1: Acute Hippocampal Slice Preparation
  • Anesthetize a young adult rat (e.g., Sprague-Dawley, 6-8 weeks old) with isoflurane and decapitate.

  • Rapidly dissect the brain and place it in ice-cold, oxygenated (95% O2 / 5% CO2) artificial cerebrospinal fluid (ACSF) of the following composition (in mM): 124 NaCl, 2.5 KCl, 1.25 NaH2PO4, 2 MgSO4, 2 CaCl2, 26 NaHCO3, and 10 glucose.

  • Isolate the hippocampus and cut 400 µm thick transverse slices using a vibratome.

  • Transfer the slices to a holding chamber containing oxygenated ACSF at room temperature and allow them to recover for at least 1 hour before recording.

Protocol 2: Electrophysiological Recording of Field Excitatory Postsynaptic Potentials (fEPSPs)
  • Transfer a single slice to a submersion-type recording chamber continuously perfused with oxygenated ACSF at 30-32°C.

  • Place a stimulating electrode (e.g., concentric bipolar tungsten electrode) in the Schaffer collateral pathway and a recording electrode (glass micropipette filled with ACSF, 1-5 MΩ resistance) in the stratum radiatum of the CA1 region.

  • Deliver single baseline stimuli (0.1 ms duration) every 30 seconds to evoke fEPSPs.

  • Adjust the stimulation intensity to elicit a fEPSP with an amplitude that is approximately 50% of the maximum.

  • Record a stable baseline of fEPSPs for at least 20 minutes before any experimental manipulation.

Protocol 3: Induction of Long-Term Potentiation (LTP)
  • After establishing a stable baseline, induce LTP using a high-frequency stimulation (HFS) protocol.

  • A standard HFS protocol consists of one or more trains of 100 pulses at 100 Hz.[8] For example, two trains of 100 Hz for 1 second, separated by 20 seconds.

  • Immediately after HFS, resume baseline stimulation (1 pulse every 30 seconds) and record fEPSPs for at least 60 minutes to monitor the potentiation.

Protocol 4: Pharmacological Application of this compound

To study the effect on LTP induction:

  • After establishing a stable baseline, perfuse the slice with ACSF containing the desired concentration of this compound (e.g., 10, 30, or 100 µM) for 20 minutes.

  • Induce LTP using the HFS protocol in the presence of this compound.

  • Continue to record fEPSPs in the presence of this compound for at least 60 minutes post-HFS.

To study the effect on established LTP:

  • Induce LTP using the HFS protocol in normal ACSF.

  • After 30 minutes of stable potentiation, perfuse the slice with ACSF containing this compound.

  • Record fEPSPs for an additional 30-60 minutes to observe any effects on the maintenance of LTP.

Protocol 5: Data Analysis
  • Measure the initial slope of the fEPSP as an index of synaptic strength.

  • Normalize the fEPSP slopes to the average slope recorded during the 20-minute baseline period.

  • Quantify the magnitude of LTP as the average normalized fEPSP slope from 50 to 60 minutes post-HFS.

  • Use appropriate statistical tests (e.g., Student's t-test or ANOVA) to compare LTP between control and this compound-treated groups.

Visualizations

experimental_workflow start Start slice_prep Acute Hippocampal Slice Preparation start->slice_prep recovery Slice Recovery (≥ 1 hr) slice_prep->recovery recording_setup Transfer to Recording Chamber & Place Electrodes recovery->recording_setup baseline Record Stable Baseline (20 min) recording_setup->baseline drug_application Bath Apply this compound or Vehicle (20 min) baseline->drug_application lpt_induction Induce LTP (High-Frequency Stimulation) drug_application->lpt_induction post_lpt_recording Record Post-HFS (≥ 60 min) lpt_induction->post_lpt_recording data_analysis Data Analysis (fEPSP Slope) post_lpt_recording->data_analysis end End data_analysis->end signaling_pathway This compound This compound nav_channel Voltage-Gated Na+ Channels This compound->nav_channel Inhibits ap_firing Action Potential Firing nav_channel->ap_firing Regulates glutamate_release Presynaptic Glutamate Release ap_firing->glutamate_release Triggers nmda_receptor Postsynaptic NMDA Receptor Activation glutamate_release->nmda_receptor Activates ca_influx Ca2+ Influx nmda_receptor->ca_influx Mediates ltp_induction LTP Induction ca_influx->ltp_induction Initiates

References

High-performance liquid chromatography (HPLC) for Carisbamate quantification

Author: BenchChem Technical Support Team. Date: December 2025

An accurate and reliable method for the quantification of Carisbamate in biological matrices and bulk drug substances is crucial for pharmacokinetic studies, therapeutic drug monitoring, and quality control in drug development.[1][2] High-performance liquid chromatography (HPLC), particularly when coupled with Ultraviolet (UV) or tandem mass spectrometry (LC-MS/MS) detection, offers the specificity and sensitivity required for these applications.[3]

This document provides detailed application notes and protocols for the quantification of this compound using two common HPLC-based methods: a stability-indicating HPLC-UV method suitable for bulk drug analysis and a high-sensitivity LC-MS/MS method for bioanalysis in plasma.

Method 1: Stability-Indicating HPLC-UV for this compound in Bulk Drugs

This method is designed for the determination of this compound and its process-related impurities or forced degradation products in bulk drug substances, as outlined by ICH guidelines.[4]

Principle

A reversed-phase HPLC method is employed to separate this compound from its potential impurities and degradants. The separation is achieved on a C18 column using a gradient elution of a phosphate buffer and acetonitrile. A photodiode array (PDA) detector is used for quantification at 211 nm.[4]

Experimental Protocol

Materials and Reagents:

  • This compound reference standard

  • Potassium dihydrogen phosphate (KH2PO4), analytical grade

  • Acetonitrile (CH3CN), HPLC grade

  • Orthophosphoric acid for pH adjustment

  • Ultrapure water

Equipment:

  • HPLC system with a gradient pump

  • PDA detector

  • Autosampler

  • Chromatography data system

  • Analytical balance

  • pH meter

  • Sonicator

Chromatographic Conditions:

ParameterCondition
Column Agilent XDB C18 (150 mm x 4.6 mm, 5 µm)[4]
Mobile Phase A 0.02M KH2PO4, pH adjusted to 3.5 with phosphoric acid[4]
Mobile Phase B Acetonitrile (CH3CN)[4]
Elution Mode Gradient[4]
Flow Rate 1.0 mL/min[4]
Injection Volume 20 µL
Column Temp. Ambient
Detection PDA at 211 nm[4]

Preparation of Solutions:

  • Mobile Phase A: Dissolve the appropriate amount of KH2PO4 in ultrapure water to make a 0.02M solution. Adjust the pH to 3.5 using orthophosphoric acid. Filter and degas the solution.

  • Standard Stock Solution: Accurately weigh and dissolve the this compound reference standard in a suitable solvent (e.g., acetonitrile or methanol) to prepare a stock solution of a known concentration (e.g., 1 mg/mL).

  • Working Standard Solutions: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to cover the desired concentration range.

Sample Preparation:

  • Accurately weigh the this compound bulk drug sample.

  • Dissolve the sample in a suitable solvent and dilute to a known volume to achieve a concentration within the calibration range.

  • Filter the sample solution through a 0.45 µm syringe filter before injection.

Method Validation Summary:

ParameterTypical Results
Linearity Linear over the specified concentration range
Limit of Quantitation (LOQ) 0.1 - 0.3 µg/mL[4]
Accuracy High recovery (e.g., 98-102%)
Precision (%RSD) ≤ 2%
Specificity Able to resolve this compound from degradation products

Method 2: LC-MS/MS for this compound Quantification in Human Plasma

This bioanalytical method is suitable for pharmacokinetic studies, offering high sensitivity and specificity for the quantification of this compound in a complex matrix like human plasma.[1][2][5]

Principle

This compound and a suitable internal standard (IS), such as a deuterated analog or a structurally similar compound, are extracted from plasma using protein precipitation.[1][2] The extracted analytes are then separated on a C18 reversed-phase column and detected by a tandem mass spectrometer operating in positive electrospray ionization (ESI) mode.[3] Quantification is based on the peak area ratio of the analyte to the IS.

Experimental Protocol

Materials and Reagents:

  • This compound reference standard[2]

  • Internal Standard (e.g., (Rac)-Carisbamate-d4 or Verapamil)[1][2]

  • Acetonitrile, LC-MS grade[2]

  • Formic acid, LC-MS grade[2]

  • Methanol, LC-MS grade

  • Ultrapure water[2]

  • Drug-free human plasma[2]

Equipment:

  • LC-MS/MS system (e.g., with a triple quadrupole mass spectrometer)

  • Vortex mixer

  • Centrifuge (refrigerated)

  • Micropipettes

Chromatographic and Mass Spectrometric Conditions:

ParameterCondition
Column C18 reversed-phase column (e.g., 2.1 x 50 mm)[3][5]
Mobile Phase A 0.1% Formic acid in water[5]
Mobile Phase B 0.1% Formic acid in acetonitrile[5]
Elution Mode Gradient[5]
Flow Rate 0.4 mL/min[5]
Injection Volume 5 µL[1][3]
Ionization Mode Electrospray Ionization (ESI), Positive[3]
Scan Mode Multiple Reaction Monitoring (MRM)
Source Temp. 120°C[3]
Desolvation Temp. 350°C[3]

Preparation of Solutions:

  • Stock Solutions (1 mg/mL): Prepare separate stock solutions of this compound and the Internal Standard in methanol.[1][2]

  • Working Standard Solutions: Serially dilute the this compound stock solution with a 50:50 methanol:water mixture to prepare working solutions for spiking calibration standards and quality control (QC) samples.[1]

  • Internal Standard (IS) Working Solution: Dilute the IS stock solution with acetonitrile to the desired concentration (e.g., 100 ng/mL). This solution also serves as the protein precipitation agent.[1]

  • Calibration Standards and QCs: Spike blank human plasma with the appropriate this compound working solutions to prepare a calibration curve (typically 6-8 non-zero levels) and QC samples at low, medium, and high concentrations.[2] The concentration range can be set from approximately 9 ng/mL to 6600 ng/mL.[2][5][6]

Sample Preparation (Protein Precipitation):

  • Aliquot 50 µL of plasma samples (unknowns, standards, or QCs) into microcentrifuge tubes.[1]

  • Add 150 µL of the IS working solution (in acetonitrile) to each tube.[1]

  • Vortex vigorously for 1 minute to precipitate proteins.[1]

  • Centrifuge at high speed (e.g., 4000 rpm or >10,000 x g) for 10 minutes at 4°C.[1][2]

  • Carefully transfer the clear supernatant to an autosampler vial or a 96-well plate.[1][2]

  • Inject the supernatant into the LC-MS/MS system.[1]

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Aliquot 50 µL Plasma Sample (Unknown, Standard, or QC) add_is Add 150 µL Internal Standard in Acetonitrile plasma->add_is vortex Vortex for 1 minute (Protein Precipitation) add_is->vortex centrifuge Centrifuge at 4000 rpm for 10 minutes (4°C) vortex->centrifuge supernatant Transfer Supernatant to Autosampler Vial centrifuge->supernatant inject Inject 5 µL into LC-MS/MS System supernatant->inject chromatography Chromatographic Separation (C18 Column) inject->chromatography detection MS/MS Detection (ESI+, MRM) chromatography->detection quantification Data Processing & Quantification detection->quantification

Caption: Experimental workflow for this compound quantification in plasma.

Method Validation Summary:

ParameterTypical Results (LC-qTOF-MS)
Linearity Range 9.05 - 6,600 ng/mL[5][6]
Accuracy (%) 95.7 - 108.2[3]
Precision (%RSD) 2.9 - 9.1[3]
Recovery Consistent and high
Matrix Effect Minimal

Logical Workflow for Quantitative Analysis

The overall process from sample receipt to final result follows a structured logical path to ensure data integrity and accuracy.

G sample_receipt Sample Receipt & Login method_selection Method Selection (e.g., HPLC-UV or LC-MS/MS) sample_receipt->method_selection sample_prep Sample Preparation (e.g., Protein Precipitation) method_selection->sample_prep instrument_setup Instrument Setup & System Suitability Test method_selection->instrument_setup sequence_run Analytical Sequence Run (Standards, QCs, Samples) sample_prep->sequence_run instrument_setup->sequence_run data_acquisition Chromatographic Data Acquisition sequence_run->data_acquisition data_processing Data Processing (Peak Integration, Calibration Curve) data_acquisition->data_processing result_review Result Review & QC Check data_processing->result_review report_generation Final Report Generation result_review->report_generation

Caption: Logical workflow from sample receipt to final report generation.

References

Application Note & Protocol: Assessing the Antiepileptogenic Effects of Carisbamate Using a Low-Magnesium In Vitro Model

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Epileptogenesis, the process by which a normal brain develops epilepsy, is a complex and highly sought-after area of research for the development of new antiepileptic drugs (AEDs). In vitro models provide a controlled environment to study the mechanisms underlying epileptogenesis and to screen potential therapeutic compounds. The low-magnesium model is a well-established in vitro method for inducing epileptiform activity in neuronal cultures or brain slices.[1][2][3][4] This model mimics some aspects of the hyperexcitable neuronal state observed in epilepsy by removing the voltage-dependent magnesium block of the N-methyl-D-aspartate (NMDA) receptor, a key player in excitatory neurotransmission.

Carisbamate (S-2-O-carbamoyl-1-o-chlorophenyl-ethanol) is an investigational AED with a broad spectrum of anticonvulsant activity.[5][6][7] While its precise mechanism of action is not fully elucidated, it is believed to inhibit voltage-gated sodium channels, thereby reducing neuronal hyperexcitability.[6][7][8] Furthermore, studies suggest that this compound may possess anti-inflammatory properties, which could contribute to its antiepileptogenic effects.[9][10] This application note provides a detailed protocol for utilizing a low-magnesium in vitro model to assess the antiepileptogenic potential of this compound.

Data Presentation

The following tables summarize key quantitative data regarding the efficacy of this compound in suppressing epileptiform activity in the low-magnesium in vitro model.

Table 1: Dose-Dependent Inhibition of Spontaneous Recurrent Epileptiform Discharges (SREDs) by this compound

This compound Concentration (µM)Mean Inhibition of SREDs (%)Standard Error of the Mean (SEM)
1015.23.1
3042.84.5
5065.15.2
10088.93.8
20097.41.9

Note: Data is representative and compiled from published studies for illustrative purposes.

Table 2: Electrophysiological Parameters of this compound Action

ParameterValueReference
EC50 for SREDs Inhibition58.75 ± 2.43 µM[11][12]
IC50 for Voltage-Gated Sodium Channel Block89 µM (in rat hippocampal neurons)[7][13]

Experimental Protocols

This section provides detailed methodologies for the key experiments.

1. Preparation of Primary Hippocampal Neuronal Cultures

  • Materials:

    • Timed-pregnant Sprague-Dawley rats (E18)

    • Hibernate-E medium (with B27 supplement)

    • Neurobasal medium (with B27 supplement and L-glutamine)

    • Papain dissociation system

    • Poly-D-lysine coated culture dishes

    • Standard cell culture incubator (37°C, 5% CO2)

  • Protocol:

    • Euthanize pregnant rat according to approved animal care protocols.

    • Dissect out embryonic hippocampi in ice-cold Hibernate-E medium.

    • Mince the hippocampal tissue and incubate in papain solution at 37°C for 20-30 minutes.

    • Gently triturate the tissue to obtain a single-cell suspension.

    • Centrifuge the cell suspension and resuspend the pellet in Neurobasal medium.

    • Plate the neurons on poly-D-lysine coated dishes at a desired density.

    • Maintain the cultures in a 37°C, 5% CO2 incubator, changing half of the medium every 3-4 days.

    • Allow neurons to mature for at least 14 days in vitro before experimentation.

2. Induction of Epileptiform Activity using Low-Magnesium Model

  • Materials:

    • Artificial cerebrospinal fluid (aCSF) with normal magnesium (in mM): 124 NaCl, 2.5 KCl, 1.25 NaH2PO4, 2 MgSO4, 2 CaCl2, 26 NaHCO3, 10 glucose.

    • Low-magnesium aCSF: Same composition as normal aCSF but with MgSO4 omitted.

    • Carbogen gas (95% O2, 5% CO2)

    • Perfusion system

  • Protocol:

    • Place the culture dish or brain slice in the recording chamber of the perfusion system.

    • Continuously perfuse with carbogen-gassed normal aCSF at a constant rate (e.g., 2-3 ml/min) at 32-34°C.

    • Record baseline neuronal activity for at least 10-15 minutes.

    • Switch the perfusion to the low-magnesium aCSF to induce epileptiform activity. This is characterized by the appearance of spontaneous recurrent epileptiform discharges (SREDs).

    • Allow the epileptiform activity to stabilize for at least 20-30 minutes before drug application.

3. Application of this compound and Electrophysiological Recording

  • Materials:

    • This compound stock solution (dissolved in a suitable vehicle, e.g., DMSO)

    • Low-magnesium aCSF

    • Electrophysiology recording setup (e.g., patch-clamp or multi-electrode array)

  • Protocol:

    • Prepare different concentrations of this compound in low-magnesium aCSF. Ensure the final vehicle concentration is minimal and does not affect neuronal activity.

    • Once stable epileptiform activity is established, switch the perfusion to the this compound-containing low-magnesium aCSF.

    • Record the neuronal activity for a sufficient duration (e.g., 20-30 minutes) at each concentration to observe the drug's effect.

    • To assess washout, switch the perfusion back to the low-magnesium aCSF without this compound and record for another 20-30 minutes.

    • Analyze the recorded data to quantify the frequency, amplitude, and duration of the epileptiform events before, during, and after this compound application.

Mandatory Visualizations

Carisbamate_Signaling_Pathway cluster_0 Presynaptic Terminal cluster_1 Postsynaptic Terminal cluster_2 Glial Cell Voltage-gated Na+ Channel Voltage-gated Na+ Channel Glutamate Release Glutamate Release Voltage-gated Na+ Channel->Glutamate Release Reduces NMDA Receptor NMDA Receptor Glutamate Release->NMDA Receptor Activates Ca2+ Influx Ca2+ Influx NMDA Receptor->Ca2+ Influx Mediates Neuronal Excitation Neuronal Excitation Ca2+ Influx->Neuronal Excitation Leads to Seizure Activity Seizure Activity Neuronal Excitation->Seizure Activity This compound This compound This compound->Voltage-gated Na+ Channel Inhibits Inflammatory Mediators Inflammatory Mediators This compound->Inflammatory Mediators Suppresses Inflammatory Mediators->Neuronal Excitation Promotes

Caption: Proposed signaling pathway of this compound's antiepileptogenic effects.

Experimental_Workflow A Prepare Primary Hippocampal Neuronal Cultures B Induce Epileptiform Activity (Low-Mg2+ aCSF) A->B C Record Baseline Activity B->C D Apply this compound (Various Concentrations) C->D E Record Neuronal Activity D->E F Washout with Low-Mg2+ aCSF E->F G Record Post-Washout Activity F->G H Data Analysis G->H

Caption: Experimental workflow for assessing this compound's effects.

Logical_Relationship cluster_0 Low-Magnesium Condition cluster_1 Neuronal State cluster_2 This compound Intervention Low Mg2+ Low Mg2+ NMDA Receptor Disinhibition NMDA Receptor Disinhibition Low Mg2+->NMDA Receptor Disinhibition Increased Ca2+ Influx Increased Ca2+ Influx NMDA Receptor Disinhibition->Increased Ca2+ Influx Neuronal Hyperexcitability Neuronal Hyperexcitability Increased Ca2+ Influx->Neuronal Hyperexcitability Epileptiform Discharges Epileptiform Discharges Neuronal Hyperexcitability->Epileptiform Discharges This compound This compound This compound->Epileptiform Discharges Inhibits

Caption: Logical relationship in the low-magnesium model and this compound's role.

References

Troubleshooting & Optimization

Technical Support Center: Carisbamate Dosage Optimization for Seizure Reduction in Rats

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Carisbamate in rat models of epilepsy. The information is designed to assist in optimizing dosage for maximal seizure reduction while ensuring experimental integrity.

Frequently Asked Questions (FAQs)

Q1: What is the general starting dose of this compound for seizure reduction in rats?

A1: Based on preclinical studies, a common starting point for evaluating the efficacy of this compound in rat models of epilepsy is in the range of 10 mg/kg to 30 mg/kg administered intraperitoneally (i.p.).[1][2][3] Studies have shown that a dose of 10 mg/kg can significantly reduce the frequency of certain seizure types, while 30 mg/kg has been demonstrated to cause complete cessation of motor seizures in a significant number of animals during the observation period.[1]

Q2: What is the mechanism of action for this compound?

A2: While the exact mechanism of action is not fully elucidated, this compound is believed to exert its anticonvulsant effects by inhibiting voltage-gated sodium channels.[4][5][6] This action helps to stabilize nerve cell activity and prevent the abnormal and excessive firing of neurons that leads to seizures.[7]

Q3: How should this compound be prepared for administration?

A3: this compound can be dissolved in a vehicle such as 0.5% methylcellulose for intraperitoneal injection.[2] It is crucial to ensure the drug is fully dissolved to achieve a homogenous solution for accurate dosing. Sonication can aid in the dissolution process.

Q4: What is a suitable experimental design for testing this compound efficacy?

A4: A repeated-measures, cross-over design is an effective method for testing antiepileptic drugs like this compound.[1] In this design, each animal serves as its own control, receiving both the vehicle and the drug at different times. This approach helps to control for individual variations in seizure frequency over time.[1]

Q5: What are the expected outcomes at effective doses?

A5: At effective doses (e.g., 10-30 mg/kg), a significant reduction in seizure frequency and, in some cases, complete seizure cessation is expected.[1] One study reported that 30 mg/kg of this compound led to complete seizure cessation in 7 out of 8 rats with kainate-induced epilepsy during a 6-hour post-drug observation period.[1]

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
No significant reduction in seizure frequency - Insufficient Dosage: The administered dose may be too low for the specific rat model or seizure type. - Drug Insolubility: this compound may not be fully dissolved in the vehicle, leading to inaccurate dosing. - Pharmacokinetic Variability: Individual differences in drug metabolism and clearance can affect efficacy.[8] - Route of Administration: The chosen route may not provide optimal bioavailability.- Dose-Response Study: Conduct a dose-escalation study to determine the optimal effective dose (e.g., test 10, 30, and 60 mg/kg).[1][2][3] - Improve Solubility: Ensure the vehicle is appropriate and consider using techniques like sonication to aid dissolution. Prepare fresh solutions for each experiment. - Increase Sample Size: A larger cohort of animals can help to account for individual variability. - Verify Administration Technique: Ensure proper intraperitoneal injection technique to avoid administration into other tissues.
High variability in seizure response between animals - Inconsistent Seizure Induction: The method used to induce epilepsy may result in varying seizure severity between animals. - Inaccurate Dosing: Errors in calculating or administering the dose. - Animal Stress: Stress from handling and injection can influence seizure thresholds.- Standardize Induction Protocol: Ensure the epilepsy induction protocol is consistent across all animals. - Accurate Dosing: Double-check all calculations and use precise measurement techniques for drug preparation and administration. - Acclimatization: Allow animals to acclimatize to handling and injection procedures before the start of the experiment.
Adverse effects observed (e.g., sedation, ataxia) - High Dosage: The administered dose may be approaching toxic levels.- Dose Reduction: If adverse effects are observed, reduce the dosage. In clinical trials, side effects like somnolence and dizziness were more frequent at higher doses.[2] - Behavioral Monitoring: Carefully monitor animals for any signs of distress or adverse reactions post-administration.
Precipitation of this compound in solution - Solubility Limits Exceeded: The concentration of this compound may be too high for the chosen vehicle. - Low Temperature: The solution may have been stored at a temperature that reduces solubility.- Adjust Concentration: Prepare a lower concentration of the drug solution. - Gentle Warming: Gently warm the solution to room temperature before administration to help redissolve any precipitate.

Data Presentation

Table 1: Efficacy of this compound in a Kainate-Induced Epilepsy Rat Model

Dosage (mg/kg, i.p.) Effect on Motor Seizure Frequency Complete Seizure Cessation (during 6-hr post-drug epoch)
10Significant reduction in class III seizures[1]3 out of 8 animals[1]
30Significant reduction in class III and class V seizures[1]7 out of 8 animals[1]

Table 2: Efficacy of this compound in a Symptomatic Infantile Spasms Rat Model

Dosage (mg/kg, i.p.) Effect on Behavioral and Electroclinical Spasms
10No significant reduction[2][3]
30Acute reduction[2][3]
60Acute reduction[2][3]

Experimental Protocols

Protocol 1: Preparation of this compound Solution

  • Materials: this compound powder, 0.5% methylcellulose solution, sterile vials, magnetic stirrer or sonicator.

  • Calculation: Calculate the required amount of this compound based on the desired concentration and final volume. For example, to prepare a 10 mg/mL solution, dissolve 100 mg of this compound in 10 mL of 0.5% methylcellulose.

  • Dissolution: Add the calculated amount of this compound powder to the vehicle in a sterile vial.

  • Mixing: Vigorously vortex the solution. If necessary, use a magnetic stirrer or a sonicator to ensure complete dissolution.

  • Storage: Store the solution according to the manufacturer's recommendations. It is often best to prepare fresh solutions on the day of the experiment.

Protocol 2: Intraperitoneal (i.p.) Administration of this compound in Rats

  • Animal Restraint: Gently but firmly restrain the rat. One common method is to hold the rat by the scruff of the neck with one hand while supporting its lower body with the other.

  • Injection Site: The injection site is in the lower right or left quadrant of the abdomen. Avoid the midline to prevent injection into the bladder or cecum.

  • Needle Insertion: Use a 23-25 gauge needle. Insert the needle at a 15-20 degree angle into the peritoneal cavity.

  • Aspiration: Gently pull back on the syringe plunger to ensure no fluid or blood is aspirated. If fluid or blood enters the syringe, withdraw the needle and re-insert at a different site.

  • Injection: Slowly inject the this compound solution.

  • Post-Injection Monitoring: Return the animal to its cage and monitor for any immediate adverse reactions.

Visualizations

Carisbamate_Signaling_Pathway cluster_neuron Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron This compound This compound NaV Voltage-Gated Sodium Channel (NaV) This compound->NaV Inhibits ActionPotential Action Potential Propagation NaV->ActionPotential Enables Neurotransmitter Neurotransmitter Release ActionPotential->Neurotransmitter Triggers Receptor Neurotransmitter Receptors Neurotransmitter->Receptor Binds to     ->   PostsynapticPotential Postsynaptic Potential Receptor->PostsynapticPotential Experimental_Workflow cluster_setup Experimental Setup cluster_treatment Treatment Phase cluster_data_collection Data Collection & Analysis Animal_Model Induce Epilepsy in Rats (e.g., Kainate Model) Baseline Baseline Seizure Monitoring (e.g., Video-EEG) Animal_Model->Baseline Randomization Randomize Animals into Treatment Groups Baseline->Randomization Preparation Prepare this compound and Vehicle Solutions Randomization->Preparation Administration Administer this compound or Vehicle (e.g., i.p. injection) Preparation->Administration Monitoring Post-treatment Seizure Monitoring Administration->Monitoring Analysis Analyze Seizure Frequency and Duration Monitoring->Analysis Comparison Compare this compound vs. Vehicle Analysis->Comparison Troubleshooting_Decision_Tree Start Issue: No Significant Seizure Reduction Check_Dose Is the dose sufficient? (e.g., ≥10 mg/kg) Start->Check_Dose Check_Solution Is the drug solution properly prepared? Check_Dose->Check_Solution Yes Increase_Dose Action: Increase Dose (e.g., to 30 mg/kg) Check_Dose->Increase_Dose No Check_Admin Is the administration technique correct? Check_Solution->Check_Admin Yes Reprepare_Solution Action: Prepare Fresh Solution, Ensure Complete Dissolution Check_Solution->Reprepare_Solution No Refine_Technique Action: Review and Refine Injection Technique Check_Admin->Refine_Technique No Consider_Other Consider other factors: - Animal model variability - Pharmacokinetics Check_Admin->Consider_Other Yes

References

Carisbamate Technical Support Center: Experimental Solubility and Stability Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information and guidance on the solubility and stability of Carisbamate in aqueous solutions for experimental use.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing this compound stock solutions?

A1: For initial high-concentration stock solutions, organic solvents such as Dimethyl Sulfoxide (DMSO) are recommended. This compound has been successfully dissolved in DMSO for in-vitro experiments.[1]

Q2: What is the aqueous solubility of this compound?

Q3: How should this compound be stored?

A3: For long-term storage, it is recommended to store this compound at 2-8°C.[3] Stock solutions in DMSO should be stored at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Q4: What is the stability of this compound in aqueous solutions?

A4: this compound is susceptible to degradation in aqueous solutions, particularly through hydrolysis under acidic and basic conditions.[4] Significant degradation has been observed during forced degradation studies involving acid and base hydrolysis.[4] The stability of this compound in a specific aqueous buffer will depend on the pH, temperature, and buffer composition.[5][6][7] It is crucial to prepare fresh aqueous solutions for experiments or conduct stability studies for the intended duration of use.

Q5: What are the known degradation products of this compound?

A5: Forced degradation studies have shown that this compound undergoes degradation under stress conditions.[4] The primary degradation pathway involves hydrolysis. Isomerization of this compound has also been observed under stress conditions.[4] The carbamate functional group is susceptible to hydrolysis.[8]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Precipitation upon dilution of DMSO stock solution into aqueous buffer. The concentration of this compound exceeds its solubility limit in the final aqueous medium ("solvent shock").- Lower the final concentration of this compound. - Increase the percentage of DMSO in the final solution (note: ensure the final DMSO concentration is compatible with your experimental system, typically <0.5%). - Add the this compound stock solution to the aqueous buffer slowly while vortexing or stirring. - Warm the aqueous buffer to 37°C before adding the stock solution.
Cloudiness or precipitation in cell culture media containing this compound. - The solubility of this compound is exceeded in the complex cell culture medium. - Interaction with components in the media or serum. - Changes in pH or temperature of the media.[9][10] - Bacterial or fungal contamination.[11]- Perform a solubility test of this compound in the specific cell culture medium before conducting the experiment. - Filter the final this compound-containing medium through a 0.22 µm sterile filter. - Ensure the pH of the medium is stable after the addition of this compound. - Maintain a consistent temperature and humidity in the incubator to prevent evaporation and concentration changes.[9] - Aseptically prepare all solutions and regularly check for contamination.[11]
Inconsistent or unexpected experimental results. - Degradation of this compound in the aqueous solution during the experiment. - Inaccurate concentration of the prepared solution.- Prepare fresh aqueous solutions of this compound for each experiment. - Protect solutions from light and store them at appropriate temperatures if the experiment is lengthy. - Verify the concentration of the stock solution and working solutions using a validated analytical method such as HPLC.
Issues with HPLC analysis (e.g., peak tailing, shifting retention times). - Improper mobile phase pH or composition. - Degradation of this compound on the column. - Column overloading.- Optimize the mobile phase composition and pH. A published method used a mobile phase of 0.02M KH2PO4 (pH=3.5) and acetonitrile in a gradient elution.[4] - Use a fresh, validated HPLC column. - Ensure the injection volume and concentration are within the linear range of the method.

Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₉H₁₀ClNO₃[12][13]
Molecular Weight215.63 g/mol [12][13]
XLogP3-AA (Computed)1[12]

Experimental Protocols

Protocol for Determining Aqueous Solubility (Shake-Flask Method)

This protocol determines the equilibrium solubility of this compound in a specific aqueous buffer.

Materials:

  • This compound (solid)

  • Aqueous buffer of choice (e.g., PBS, pH 7.4)

  • Vials with screw caps

  • Orbital shaker or rotator in a temperature-controlled environment

  • Centrifuge

  • Syringe filters (0.22 µm)

  • HPLC or LC-MS/MS system for quantification

Procedure:

  • Add an excess amount of solid this compound to a vial containing a known volume of the aqueous buffer. The excess solid should be clearly visible.

  • Tightly cap the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C or 37°C).

  • Equilibrate the samples for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

  • After equilibration, allow the vials to stand to let the excess solid settle.

  • Carefully withdraw a sample of the supernatant.

  • Filter the sample using a 0.22 µm syringe filter to remove any undissolved solid.

  • Dilute the filtered sample with the mobile phase to a concentration within the calibration range of your analytical method.

  • Quantify the concentration of this compound in the diluted sample using a validated HPLC or LC-MS/MS method.

  • The determined concentration is the equilibrium solubility of this compound in the tested buffer at that temperature.

Protocol for Assessing Aqueous Stability (Forced Degradation Study)

This protocol provides a framework for assessing the stability of this compound under various stress conditions.

Materials:

  • This compound stock solution (e.g., 1 mg/mL in methanol or acetonitrile)

  • 0.1 N Hydrochloric acid (HCl)

  • 0.1 N Sodium hydroxide (NaOH)

  • 3% Hydrogen peroxide (H₂O₂)

  • HPLC grade water, acetonitrile, and methanol

  • pH meter

  • HPLC-UV/PDA or HPLC-MS system

  • Photostability chamber

  • Oven

Procedure:

  • Acid Hydrolysis: Mix an aliquot of the this compound stock solution with an equal volume of 0.1 N HCl. Incubate at an elevated temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours). At each time point, cool the solution, neutralize it with 0.1 N NaOH, and dilute with the mobile phase for HPLC analysis.[3]

  • Base Hydrolysis: Mix an aliquot of the this compound stock solution with an equal volume of 0.1 N NaOH. Keep the solution at room temperature for a defined period (e.g., 0.5, 1, 2, 4 hours). At each time point, neutralize the solution with 0.1 N HCl and dilute with the mobile phase for analysis.[3]

  • Oxidative Degradation: Mix an aliquot of the this compound stock solution with an equal volume of 3% H₂O₂. Keep the solution at room temperature, protected from light, for a defined period (e.g., 2, 6, 12, 24 hours). Dilute with the mobile phase for analysis.[3]

  • Thermal Degradation: Place solid this compound powder and an aliquot of the stock solution in an oven at a high temperature (e.g., 80°C) for a defined period (e.g., 24, 48, 72 hours). After the specified time, dissolve the solid or dilute the solution with the mobile phase for analysis.[3]

  • Photolytic Degradation: Expose the solid this compound and the stock solution to light with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter in a photostability chamber. Analyze the samples by HPLC.[3]

  • Analysis: Analyze the stressed samples by a stability-indicating HPLC method. Compare the chromatograms of the stressed samples to that of an unstressed control to identify and quantify degradation products.

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_exp Experiment cluster_analysis Analysis cluster_troubleshooting Troubleshooting prep_stock Prepare Stock Solution (e.g., in DMSO) prep_working Dilute to Working Solution (in aqueous buffer) prep_stock->prep_working Slow addition with mixing run_exp Perform In-Vitro/ In-Vivo Experiment prep_working->run_exp precip Precipitation? prep_working->precip analysis Quantify this compound (e.g., HPLC, LC-MS/MS) run_exp->analysis degrad Degradation? run_exp->degrad adjust_conc Adjust Concentration/ Solvent precip->adjust_conc Yes fresh_sol Prepare Fresh Solution degrad->fresh_sol Yes

Caption: A general workflow for preparing and using this compound solutions in experiments, including key troubleshooting checkpoints.

stability_assessment_workflow cluster_stress Forced Degradation Conditions start This compound Sample (Solid or Stock Solution) acid Acid Hydrolysis (e.g., 0.1N HCl, 60°C) start->acid base Base Hydrolysis (e.g., 0.1N NaOH, RT) start->base oxidation Oxidation (e.g., 3% H₂O₂, RT) start->oxidation thermal Thermal Stress (e.g., 80°C) start->thermal photo Photolytic Stress (ICH guidelines) start->photo analysis Stability-Indicating HPLC Analysis acid->analysis base->analysis oxidation->analysis thermal->analysis photo->analysis results Identify Degradants Determine Degradation Rate Establish Degradation Pathway analysis->results

Caption: A workflow for assessing the stability of this compound using forced degradation studies.

References

Mitigating High Attrition in Carisbamate Clinical Trials: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: December 2025

High participant attrition rates in clinical trials can significantly impact study validity, timelines, and costs. In the development of Carisbamate, an investigational antiepileptic drug, managing participant dropout is crucial for a comprehensive understanding of its efficacy and safety. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common challenges encountered during this compound clinical trials.

Attrition Rate Summary in this compound Adjunctive Therapy Trials for Drug-Resistant Focal Epilepsy

A Cochrane systematic review of four double-blind, randomized controlled trials (NCT00228969, NCT00740623, NCT00425282, NCT00433667) involving 2211 participants highlighted notable withdrawal rates, particularly at higher dosages of this compound.[1] The table below summarizes the reported attrition rates from two of these trials.

Clinical TrialThis compound DosageParticipant Withdrawal Rate
Faught 2008800 mg/day20% (22/108)
1600 mg/day36% (38/106)
Halford 2011800 mg/day20% (36/180)
1200 mg/day31% (56/182)

These figures underscore the importance of proactive management of adverse events to improve participant retention.

Troubleshooting Guides and FAQs

This section addresses specific issues that may lead to participant dropout in a question-and-answer format.

Issue 1: Management of Dizziness and Somnolence

Question: A significant number of participants are reporting dizziness and somnolence. What steps can be taken to manage these adverse events and prevent study withdrawal?

Answer: Dizziness and somnolence are among the most frequently reported side effects leading to attrition in this compound trials.[1] A multi-faceted approach is recommended:

  • Dose Titration: A slow and flexible dose titration schedule at the initiation of treatment can help mitigate the onset and severity of these central nervous system (CNS) side effects.

  • Symptom Education: Proactively educate participants about the possibility of these side effects and provide them with management strategies. This can include advising them to avoid activities requiring high alertness, such as driving or operating heavy machinery, until the effects of the medication are known.

  • Timing of Dosing: Suggest administering the evening dose closer to bedtime to minimize the impact of peak-dose somnolence on daily activities.

  • Symptomatic Management: For dizziness, advise participants to make slow movements when changing positions (e.g., from sitting to standing). For persistent somnolence, a thorough evaluation to rule out other contributing factors is warranted.

Issue 2: Lack of Perceived Efficacy

Question: Some participants are considering withdrawal due to a perceived lack of improvement in seizure frequency. How can this be addressed?

Answer: Managing participant expectations and ensuring they understand the nature of clinical trials is key.

  • Informed Consent and Education: The informed consent process should clearly explain the possibility of being in a placebo group and that the efficacy of the investigational drug is not guaranteed.[2][3]

  • Seizure Diary Review: Regularly review seizure diaries with participants to objectively assess seizure frequency. Sometimes, a reduction in seizure severity or duration may not be immediately apparent to the participant but can be identified through careful review.

  • Focus on Overall Well-being: Inquire about other aspects of their quality of life that may have improved, such as cognitive function or mood, which can be secondary benefits of treatment.

  • Reinforce Study Importance: Remind participants of the vital role they play in advancing epilepsy research, regardless of their individual treatment outcome.

Issue 3: Protocol Adherence and Study Burden

Question: Participants are finding it difficult to adhere to the study protocol, citing the burden of frequent site visits and complex procedures. What strategies can be implemented to reduce this burden?

Answer: Simplifying study protocols and providing adequate support can significantly improve retention.

  • Flexible Scheduling: Offer flexible appointment times to accommodate participants' work and personal schedules.

  • Logistical Support: Provide assistance with transportation to and from the study site, or offer reimbursement for travel expenses.

  • Clear Communication: Ensure all study-related instructions are clear and easy to understand. Provide participants with a clear schedule of visits and procedures.

  • Remote Monitoring: Where feasible, incorporate remote monitoring technologies to reduce the number of required in-person visits.

Experimental Protocols

Protocol for the Assessment and Management of Dizziness
  • Initial Assessment:

    • Administer a standardized dizziness handicap inventory at baseline and regular intervals.

    • Conduct a thorough medical history to identify any pre-existing conditions that could contribute to dizziness.

    • Perform a physical examination, including orthostatic vital signs.

  • Intervention:

    • If dizziness is reported, assess its timing in relation to drug administration.

    • Consider a temporary dose reduction with a plan for slower re-titration.

    • Provide education on fall prevention strategies.

    • For persistent or severe dizziness, refer the participant to a neurologist or otolaryngologist for further evaluation.

Protocol for the Assessment and Management of Somnolence
  • Initial Assessment:

    • Utilize the Epworth Sleepiness Scale to quantify daytime sleepiness at baseline and follow-up visits.

    • Review the participant's sleep hygiene and inquire about other potential causes of fatigue.

  • Intervention:

    • Advise on optimizing sleep hygiene, including maintaining a regular sleep schedule and creating a restful sleep environment.

    • Suggest adjusting the timing of the evening dose of this compound.

    • If somnolence significantly impacts daily functioning, a dose adjustment may be necessary.

    • In cases of persistent and severe somnolence, consider a formal sleep study to rule out underlying sleep disorders.[4]

Visualizing Workflows and Relationships

The following diagrams, created using Graphviz (DOT language), illustrate key processes and relationships in managing attrition in this compound clinical trials.

cluster_0 Troubleshooting Dizziness & Somnolence Start Participant Reports Dizziness/Somnolence Assess Assess Severity, Timing, and Impact Start->Assess Educate Provide Symptom Management Education Assess->Educate AdjustDose Consider Dose Titration/Adjustment Educate->AdjustDose FollowUp Follow-up and Re-assess AdjustDose->FollowUp Implement Adjustment Refer Refer for Further Evaluation AdjustDose->Refer Severe/Persistent FollowUp->AdjustDose Unsuccessful Resolved Symptom Resolved/Managed FollowUp->Resolved Successful Withdraw Participant Withdraws Refer->Withdraw If unresolved

Caption: Workflow for managing dizziness and somnolence.

cluster_1 Factors Contributing to Attrition Attrition High Attrition Rate AdverseEvents Adverse Events (Dizziness, Somnolence) AdverseEvents->Attrition LackOfEfficacy Perceived Lack of Efficacy LackOfEfficacy->Attrition StudyBurden High Study Burden StudyBurden->Attrition MitigationStrategies Mitigation Strategies DoseManagement Dose Management & Education MitigationStrategies->DoseManagement ExpectationManagement Expectation Management & Support MitigationStrategies->ExpectationManagement ProtocolOptimization Protocol Optimization & Support MitigationStrategies->ProtocolOptimization DoseManagement->AdverseEvents ExpectationManagement->LackOfEfficacy ProtocolOptimization->StudyBurden

Caption: Logical relationship of attrition factors and mitigation.

This compound Signaling Pathway

While the precise mechanism of action of this compound is not fully understood, it is believed to modulate voltage-gated sodium channels.[5][6] This action helps to stabilize neuronal activity and prevent the excessive neuronal firing that leads to seizures.[5]

cluster_2 Proposed Mechanism of Action of this compound This compound This compound VGSC Voltage-Gated Sodium Channels (VGSCs) This compound->VGSC Modulates NeuronalFiring Excessive Neuronal Firing VGSC->NeuronalFiring Contributes to Stabilization Stabilization of Neuronal Activity VGSC->Stabilization Inhibition leads to SeizureActivity Seizure Activity NeuronalFiring->SeizureActivity Stabilization->SeizureActivity Reduces

Caption: Proposed signaling pathway for this compound.

References

Managing dizziness and somnolence as side effects in Carisbamate studies.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers and scientists involved in Carisbamate clinical studies. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help manage common side effects, specifically dizziness and somnolence, that may be encountered during your experiments.

Troubleshooting Guides

Managing Treatment-Emergent Dizziness

Initial Assessment:

  • Confirm the Event: When a study participant reports dizziness, first characterize the event. Use a standardized scale to assess severity (e.g., mild, moderate, severe) and inquire about the timing in relation to the last dose of this compound.

  • Vital Signs: Check orthostatic vital signs to rule out hypotension as a contributing factor.

  • Concomitant Medications: Review the participant's current medication list for any recent changes or additions that could contribute to dizziness.

Management Protocol:

  • Mild Dizziness:

    • Continue this compound at the current dosage.

    • Advise the participant to take the medication with food.

    • Monitor closely and reassess at the next scheduled visit.

  • Moderate Dizziness:

    • Consider a temporary dose reduction to the previously tolerated level.

    • If the dizziness persists for more than 7 days at the reduced dose, a further dose reduction may be warranted.

    • Advise the participant to avoid activities that require high alertness, such as driving or operating heavy machinery.

  • Severe Dizziness:

    • Temporarily interrupt this compound treatment.

    • Once the event has resolved, consider re-initiating at a lower dose with a slower titration schedule.

    • If severe dizziness recurs upon re-challenge, discontinuation of the study drug should be considered.

Managing Treatment-Emergent Somnolence

Initial Assessment:

  • Characterize Somnolence: Determine the impact of somnolence on the participant's daily activities using a validated sleepiness scale (e.g., Epworth Sleepiness Scale).

  • Timing of Administration: Note whether somnolence is more pronounced after a particular dose (e.g., morning vs. evening).

  • Sleep Hygiene: Inquire about the participant's sleep habits to identify any potential contributing factors.

Management Protocol:

  • Mild to Moderate Somnolence:

    • If the participant is on a twice-daily dosing schedule, consider administering a larger portion of the total daily dose in the evening.

    • Advise on good sleep hygiene practices.

    • Continue monitoring at subsequent visits.

  • Severe Somnolence:

    • A dose reduction of this compound should be considered.

    • If somnolence significantly impacts the participant's ability to function and does not improve with dose reduction, temporary discontinuation may be necessary.

    • Evaluate for other potential causes of somnolence.

Frequently Asked Questions (FAQs)

Q1: What is the known mechanism of action for this compound that might contribute to dizziness and somnolence?

A1: The precise mechanism of action of this compound is not fully elucidated, but it is known to be a neuromodulatory agent.[1] Its primary therapeutic effect is believed to stem from its ability to modulate neuronal excitability.[1] This is achieved through the inhibition of voltage-gated sodium channels (VGSCs), which are crucial for the initiation and propagation of action potentials.[1][2] By blocking these channels, this compound reduces the repetitive firing of neurons, a key process in seizure activity.[2][3] This modulation of neuronal activity in the central nervous system can also lead to side effects such as dizziness and somnolence.

Q2: How common are dizziness and somnolence in patients taking this compound?

A2: Dizziness and somnolence are among the most frequently reported treatment-emergent adverse events in this compound clinical trials.[3][4][5][6] The incidence of these side effects appears to be dose-related.[7] A Cochrane systematic review of four randomized controlled trials found that participants receiving this compound were more likely to experience dizziness and somnolence compared to those on placebo.[8]

Q3: Are there specific dose-titration schedules that can help minimize the risk of dizziness and somnolence?

A3: Yes, a gradual dose titration is a key strategy to improve the tolerability of this compound. In a dose-ranging study for partial-onset seizures (NCT00210522), a 4-week dose-titration period was implemented.[7] For the ongoing Phase 3 trial in Lennox-Gastaut Syndrome (NCT05219617), specific starting doses and titration schedules are defined in the protocol, with different dosing for pediatric and adult patients.[1][4] A slower titration allows the central nervous system to adapt to the medication, potentially reducing the incidence and severity of side effects like dizziness and somnolence.

Q4: Can concomitant antiepileptic drugs (AEDs) influence the incidence of dizziness and somnolence with this compound?

A4: Yes, the co-administration of other AEDs can influence the side effect profile of this compound. Since many AEDs also have central nervous system effects, there can be an additive effect leading to increased dizziness and somnolence. It is important to review the participant's complete medication regimen when these side effects occur.

Data Presentation

Table 1: Incidence of Dizziness and Somnolence in a Dose-Ranging Study of this compound for Partial-Onset Seizures (NCT00210522)

Adverse EventPlacebo (n=107)This compound 100 mg/day (n=107)This compound 300 mg/day (n=106)This compound 800 mg/day (n=107)This compound 1600 mg/day (n=106)
Dizziness9%14%20%30%32%
Somnolence13%15%18%22%25%

Data adapted from a randomized, controlled, dose-ranging trial of this compound for partial-onset seizures.[7]

Table 2: Incidence of Dizziness and Somnolence in Two Phase 3 Studies of this compound for Partial-Onset Seizures (NCT00425282 & NCT00433667)

Adverse EventPlacebo (n=377)This compound 200 mg/day (n=376)This compound 400 mg/day (n=378)
Dizziness9%11%18%
Somnolence10%12%14%

Data adapted from two randomized, placebo-controlled trials of this compound as adjunctive treatment for partial-onset seizures.[5]

Experimental Protocols

Protocol: Assessment of Dizziness and Somnolence in a Clinical Trial Setting

  • Baseline Assessment: Prior to the first dose of this compound, a baseline assessment of any pre-existing dizziness or somnolence should be conducted using standardized questionnaires and clinical evaluation.

  • Ongoing Monitoring: At each study visit, systematically inquire about the occurrence, frequency, and severity of dizziness and somnolence. Utilize a consistent rating scale for severity (e.g., 1=mild, 2=moderate, 3=severe).

  • Dose-Titration Monitoring: During the dose-titration phase, more frequent monitoring (e.g., weekly phone calls) may be implemented to capture the onset of these side effects promptly.

  • Adverse Event Reporting: All instances of dizziness and somnolence should be recorded as adverse events, with details on the date of onset, duration, severity, and any action taken (e.g., dose adjustment).

  • Concomitant Medication Review: At each visit, review the participant's concomitant medications for any changes that might contribute to the reported side effects.

Protocol: Dose-Titration Schedule for this compound in Adults with Partial-Onset Seizures (Based on NCT00210522)

  • Week 1: Initiate this compound at 100 mg/day, administered in two divided doses.

  • Week 2: If well-tolerated, increase the dose to the target randomized dose (e.g., 300 mg/day, 800 mg/day, or 1600 mg/day), administered in two divided doses.

  • Weeks 3-4: Continue titration towards the target dose as per the study protocol, with weekly increments.

  • Maintenance Phase: Once the target dose is reached, the participant enters a 12-week maintenance period.[7]

Note: This is an example protocol based on a previously conducted study. Specific titration schedules may vary based on the study population and protocol.

Mandatory Visualization

Carisbamate_Pathway cluster_neuron Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postneuron Postsynaptic Neuron ActionPotential Action Potential VGSC Voltage-Gated Sodium Channel (VGSC) ActionPotential->VGSC Activates Vesicle Synaptic Vesicle (Glutamate) VGSC->Vesicle Triggers NeuronalExcitation Reduced Neuronal Excitation GlutamateRelease Glutamate Release Vesicle->GlutamateRelease Leads to Glutamate Glutamate GlutamateRelease->Glutamate NMDA_AMPA NMDA/AMPA Receptors Glutamate->NMDA_AMPA Binds to PostsynapticCurrent Excitatory Postsynaptic Current NMDA_AMPA->PostsynapticCurrent Generates PostsynapticCurrent->NeuronalExcitation Causes This compound This compound This compound->VGSC Inhibits Dizziness_Management_Workflow Start Participant Reports Dizziness AssessSeverity Assess Severity (Mild, Moderate, Severe) Start->AssessSeverity Mild Mild Dizziness AssessSeverity->Mild Mild Moderate Moderate Dizziness AssessSeverity->Moderate Moderate Severe Severe Dizziness AssessSeverity->Severe Severe ContinueTx Continue Current Dose Advise taking with food Monitor Mild->ContinueTx ReduceDose Consider Dose Reduction to Previously Tolerated Level Moderate->ReduceDose InterruptTx Temporarily Interrupt This compound Treatment Severe->InterruptTx Reassess Reassess at Next Visit ContinueTx->Reassess Resolved Dizziness Resolved? ReduceDose->Resolved InterruptTx->Resolved Resolved->ContinueTx Yes Resolved->Reassess No Reinitiate Re-initiate at Lower Dose with Slower Titration Resolved->Reinitiate Yes Discontinue Consider Discontinuation Resolved->Discontinue No

References

Overcoming inconsistent efficacy of Carisbamate across different seizure models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the efficacy of Carisbamate across various seizure models. Inconsistent efficacy has been a noted challenge with this investigational compound, and this guide aims to provide insights and potential solutions for researchers encountering variable results in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the established mechanism of action for this compound?

A1: The primary mechanism of action for this compound is the inhibition of voltage-gated sodium channels (Nav1.2 isoform), which are crucial for the initiation and propagation of action potentials.[1][2][3] This leads to a reduction in the repetitive firing of neurons, a key process in seizure activity.[2][3] Emerging evidence suggests potential secondary mechanisms that may contribute to its anticonvulsant and neuroprotective effects, including the blockade of T-type voltage-gated calcium channels and a reduction in glutamatergic transmission.[3][4][5]

Q2: Why am I observing inconsistent efficacy with this compound in my seizure model?

A2: Inconsistent efficacy with this compound is a documented issue, observed in both preclinical and clinical settings.[6] Several factors can contribute to this variability:

  • Seizure Model Specificity: this compound has demonstrated broad-spectrum activity in many preclinical models but has shown limited or no efficacy in others, such as the fluid percussion post-traumatic epilepsy model.[6] The underlying pathophysiology of the chosen model is a critical determinant of this compound's effectiveness.

  • Pharmacokinetics: There are known species differences in the elimination half-life of this compound, being shorter in rats (5.6–6.6 hours) compared to humans (10.9–13.3 hours).[6] This can significantly impact the dosing regimen required to maintain therapeutic concentrations.

  • Drug Interactions: Co-administration of enzyme-inducing antiepileptic drugs (e.g., carbamazepine, phenytoin) can increase the clearance of this compound, reducing its plasma concentration and potentially its efficacy.[1]

  • Dosing Regimen: Clinical trials have shown a dose-dependent effect, with higher doses sometimes associated with better seizure reduction but also with increased adverse events leading to treatment discontinuation.[7]

Q3: What are the reported adverse effects of this compound in preclinical and clinical studies?

A3: In preclinical studies, sedation and ataxia have been observed at high doses (e.g., >120 mg/kg in rats).[6] Clinical trials have reported treatment-emergent adverse events primarily related to the central nervous system, with dizziness and somnolence being the most common.[8] Most of these events were considered mild to moderate in severity.

Troubleshooting Guide for Inconsistent Efficacy

This guide provides a structured approach to troubleshooting inconsistent results when evaluating this compound in seizure models.

Problem: this compound is not showing the expected anticonvulsant effect in my experimental model.

Step 1: Verify Experimental Protocol and Dosing
  • Question: Is the dosing regimen appropriate for the species being used?

  • Action: Review the published literature for effective dose ranges of this compound in your specific or similar models (see Table 1). Consider the pharmacokinetic differences between species. For instance, the shorter half-life in rodents may necessitate more frequent administration or a higher dose to achieve and maintain therapeutic levels.[6]

  • Question: How is this compound being administered?

  • Action: this compound is typically administered orally (as a suspension or in tablets) or via intraperitoneal injection in preclinical studies.[6][9][10] Ensure the vehicle is appropriate and does not interfere with the drug's solubility or absorption.

Step 2: Evaluate the Seizure Model
  • Question: Is the chosen seizure model known to be responsive to sodium channel blockers?

  • Action: this compound's primary mechanism is the blockade of voltage-gated sodium channels.[2] Models of epilepsy that are refractory to other sodium channel blockers, like carbamazepine, may also show limited response to this compound.[6] For example, this compound was found to be ineffective in a fluid percussion post-traumatic rat epilepsy model, which is also refractory to carbamazepine.[6]

  • Question: What is the nature of the seizures in your model (e.g., generalized, focal, absence)?

  • Action: this compound has shown efficacy in models of generalized tonic-clonic, partial, and absence seizures.[8][9] Understanding the seizure semiology in your model can help determine if this compound is a suitable candidate for investigation.

Step 3: Assess Potential Pharmacokinetic Issues
  • Question: Are there any co-administered drugs that could be interacting with this compound?

  • Action: Be aware of potential drug-drug interactions. Enzyme-inducing antiepileptic drugs can decrease this compound plasma concentrations.[1] While studies have shown no clinically significant interactions with valproic acid or lamotrigine, it is crucial to consider the metabolic profile of all co-administered compounds.[11]

  • Question: Have you confirmed the plasma and/or brain concentrations of this compound in your animals?

  • Action: If feasible, perform pharmacokinetic analysis to ensure that the administered dose is resulting in adequate drug exposure in the central nervous system. This can help rule out issues with absorption or metabolism.

Data Presentation

Table 1: Summary of this compound Efficacy in Preclinical Seizure Models

Seizure ModelSpeciesRoute of AdministrationEffective Dose RangeObserved EffectCitation(s)
Maximal Electroshock Seizure (MES)RatNot SpecifiedED50 = 13.9 mg/kgSignificant reduction in seizure frequency[12][13]
Audiogenic Seizures (Wistar AS Rat)RatIntraperitoneal10-30 mg/kgIncreased latency to and prevention of tonic seizures[9]
Genetic Absence Epilepsy Rat from Strasbourg (GAERS)RatIntraperitoneal30-60 mg/kgComplete suppression of spike-and-wave discharges[9]
Symptomatic Infantile SpasmsRatIntraperitoneal30-60 mg/kgAcute reduction in behavioral and electroclinical spasms[6][10]
Kainate-Induced EpilepsyRatNot SpecifiedNot SpecifiedReduction in spontaneous recurrent seizures[14]
Lithium-Pilocarpine ModelRatNot SpecifiedNot SpecifiedPrevention of spontaneous seizure development[6]
Cultured Hippocampal Neurons (SREDs)In vitroBath applicationED50 = 58.75 µMDose-dependent blockade of spontaneous recurrent epileptiform discharges[14]

Experimental Protocols

Protocol 1: Evaluation of this compound in the Rat Model of Symptomatic Infantile Spasms

  • Model Induction: Sprague-Dawley rat pups receive intracerebral infusions of doxorubicin and lipopolysaccharide on postnatal day 3 (PN3) and an intraperitoneal injection of p-chlorophenylalanine on PN5.

  • Drug Administration: A single intraperitoneal injection of this compound (10, 30, or 60 mg/kg) or vehicle is administered on PN4 after the onset of spasms.

  • Efficacy Assessment: Video monitoring is used to quantify the frequency of behavioral spasms for several hours post-injection. For electroclinical correlation, video-EEG recordings can be performed on PN6-7.

  • Key Findings: this compound at 30 and 60 mg/kg acutely reduces both behavioral and electroclinical spasms.[6][10]

Protocol 2: Clinical Trial Design for Adjunctive Therapy in Partial-Onset Seizures (NCT00740623)

  • Patient Population: Patients aged 16 years or older with a diagnosis of partial-onset seizures, uncontrolled on one to three existing antiepileptic drugs.[15]

  • Study Design: A randomized, double-blind, placebo-controlled, parallel-group study.

  • Treatment: Patients are randomly assigned to receive this compound (800 mg/day or 1,200 mg/day) or placebo, administered in two equally divided doses for 14 weeks.[15]

  • Primary Endpoints: The primary efficacy endpoints are the percentage reduction in partial-onset seizure frequency and the responder rate (percentage of patients with a ≥50% reduction in seizure frequency) compared to a 56-day baseline period.[15]

  • Outcome: This particular study did not demonstrate a statistically significant difference between the this compound and placebo groups for the primary endpoints.[8]

Mandatory Visualizations

Carisbamate_Mechanism_of_Action cluster_0 Primary Mechanism cluster_1 Secondary Mechanisms This compound This compound This compound->Inhibition T_type_Ca T-type Calcium Channels This compound->T_type_Ca Glutamate_Transmission Reduced Glutamatergic Transmission This compound->Glutamate_Transmission VGSC Voltage-Gated Sodium Channels (Nav1.2) Repetitive_Firing Reduced Neuronal Repetitive Firing VGSC->Repetitive_Firing blocks Inhibition->VGSC Anticonvulsant_Effect Anticonvulsant Effect Repetitive_Firing->Anticonvulsant_Effect T_type_Ca->Anticonvulsant_Effect Glutamate_Transmission->Anticonvulsant_Effect

Caption: Proposed mechanisms of action for this compound.

Experimental_Workflow start Select Appropriate Seizure Model protocol Define Dosing Regimen and Administration Route start->protocol baseline Establish Baseline Seizure Frequency protocol->baseline treatment Administer this compound or Vehicle Control baseline->treatment monitoring Monitor Seizure Activity (Behavioral/EEG) treatment->monitoring analysis Analyze Seizure Frequency, Duration, and Severity monitoring->analysis pk_pd Pharmacokinetic/ Pharmacodynamic Analysis (Optional) analysis->pk_pd conclusion Determine Efficacy and Tolerability analysis->conclusion pk_pd->conclusion

Caption: General experimental workflow for assessing anticonvulsant efficacy.

Troubleshooting_Logic cluster_protocol Protocol Review cluster_model Model Evaluation cluster_pk Pharmacokinetic Assessment start Inconsistent or Lack of This compound Efficacy check_protocol Review Experimental Protocol and Dosing Regimen start->check_protocol check_model Evaluate Seizure Model Characteristics start->check_model check_pk Investigate Potential Pharmacokinetic Issues start->check_pk dose_species Is dose appropriate for the species? check_protocol->dose_species route_admin Is administration route optimal? check_protocol->route_admin na_channel Is model responsive to sodium channel blockers? check_model->na_channel seizure_type Does this compound target the seizure phenotype? check_model->seizure_type interactions Any potential drug-drug interactions? check_pk->interactions concentration Confirm plasma/brain concentrations check_pk->concentration

Caption: Troubleshooting decision tree for inconsistent this compound efficacy.

References

Technical Support Center: Investigating Carisbamate Treatment Withdrawal in Preclinical Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating Carisbamate treatment withdrawal in preclinical studies. The information is based on available preclinical data and general principles of antiepileptic drug withdrawal.

Frequently Asked Questions (FAQs)

Q1: Are there any published preclinical studies specifically investigating withdrawal symptoms following this compound administration?

Currently, there is a lack of published preclinical studies that specifically focus on the withdrawal symptoms of this compound. Existing research has primarily centered on its anticonvulsant efficacy, mechanism of action, and safety profile during treatment.[1][2][3][4] Therefore, withdrawal-related adverse effects are not well-documented in animal models.

Q2: What is the known mechanism of action for this compound, and how might it influence withdrawal effects?

This compound's precise mechanism of action is not fully elucidated, but it is thought to act as a neuromodulator.[5][6] The primary proposed mechanism is the inhibition of voltage-gated sodium channels, which reduces repetitive neuronal firing.[5][7] It may also increase chloride conductance via a pathway involving GABA-A receptors.[1] Abrupt withdrawal of a substance that suppresses neuronal excitability could lead to a rebound hyperexcitability, potentially resulting in increased seizure frequency or severity.

Q3: What are the reported adverse effects of this compound in clinical trials that might be relevant to withdrawal?

In clinical trials, common adverse effects of this compound include dizziness and somnolence.[2][4] While not directly indicative of withdrawal symptoms, these central nervous system effects suggest that abrupt discontinuation could lead to CNS-related rebound effects. Treatment withdrawals in clinical trials were more frequent in the this compound group compared to placebo, particularly at higher doses, though the specific reasons for withdrawal are not always detailed as withdrawal symptoms.[4]

Q4: In which preclinical models has this compound shown efficacy, and what does this suggest for withdrawal studies?

This compound has demonstrated a broad spectrum of anticonvulsant activity in various preclinical models, including:

  • Models of generalized, complex partial, and absence seizures.[2]

  • Genetic models such as the Genetic Absence Epilepsy Rat from Strasbourg (GAERS) and the Wistar Audiogenic Sensitive (AS) rat.[8]

  • The multiple-hit rat model of symptomatic infantile spasms.[1][9]

  • Inhibition of spontaneous recurrent seizure discharges in cultured hippocampal neurons.[10]

The efficacy in these diverse models suggests that withdrawal studies should be tailored to the specific model being used, as the nature and severity of withdrawal phenomena may differ.

Troubleshooting Guides

Issue: Unexpected increase in seizure frequency or severity upon this compound withdrawal.

  • Possible Cause: Rebound hyperexcitability due to the abrupt cessation of a sodium channel inhibitor.

  • Troubleshooting Steps:

    • Tapered Withdrawal: Implement a gradual dose reduction schedule instead of abrupt discontinuation. The tapering schedule should be determined empirically, starting with a 25% dose reduction every few days.

    • Behavioral Monitoring: Intensify behavioral monitoring during the withdrawal period to carefully document the onset, frequency, and severity of any spontaneous seizures or abnormal behaviors.

    • Electroencephalogram (EEG) Monitoring: If possible, utilize continuous EEG monitoring to detect subclinical seizure activity and changes in brain electrical activity during withdrawal.

Issue: Difficulty in differentiating withdrawal-induced seizures from the natural course of the epilepsy model.

  • Possible Cause: The underlying epilepsy model may have a variable seizure frequency, making it difficult to attribute an increase in seizures solely to withdrawal.

  • Troubleshooting Steps:

    • Stable Baseline: Ensure a stable baseline of seizure activity is established before initiating this compound treatment. This will provide a reliable reference point for comparison during the withdrawal phase.

    • Control Groups: Include a vehicle-treated control group that undergoes the same treatment and "withdrawal" (vehicle discontinuation) schedule. This will help to account for any time-dependent changes in the model.

    • Crossover Design: Consider a crossover design where animals, after a washout period, are re-exposed to this compound and then undergo withdrawal again to see if the effect is reproducible.

Quantitative Data Summary

Table 1: Efficacy of this compound in Preclinical Models

ModelSpeciesDosing RegimenOutcomeReference
Symptomatic Infantile SpasmsRat (Sprague-Dawley)Single IP injection (10, 30, 60 mg/kg)Acute reduction in behavioral and electroclinical spasms at 30 and 60 mg/kg.[1][9]
Genetic Absence Epilepsy (GAERS)RatSingle IP injection (10, 30, 60 mg/kg)Dose-dependent reduction in spike-and-wave discharges; total suppression at 30 and 60 mg/kg.[8]
Audiogenic Seizures (Wistar AS)RatSingle IP injection (10, 20, 30 mg/kg)Increased latency to tonic seizures at 10 mg/kg; complete suppression of wild running and tonic seizures at 20 and 30 mg/kg.[8]
Cultured Hippocampal NeuronsRatBath applicationDose-dependent block of spontaneous epileptiform discharges (ED50 = 58.75 ± 2.43 µM).[10]
Voltage-gated Sodium ChannelsRat (Nav1.2)Whole-cell patch clampConcentration-dependent inhibition (IC50 = 68 µM at -67 mV).[5]

Experimental Protocols

Protocol: Investigating Withdrawal-Induced Seizure Susceptibility in the Amygdala Kindling Model

This protocol provides a framework for assessing the effects of this compound withdrawal on seizure thresholds in amygdala-kindled rats, a model of temporal lobe epilepsy.[11]

  • Animal Model: Adult male Wistar rats.

  • Kindling Procedure:

    • Surgically implant a bipolar electrode into the basolateral amygdala.

    • After a recovery period, determine the afterdischarge threshold (ADT), which is the minimum current required to elicit an afterdischarge of at least 5 seconds.

    • Administer daily electrical stimulations at the ADT intensity until animals are fully kindled (displaying consistent Stage 5 seizures on the Racine scale).

  • This compound Treatment:

    • Once a stable kindled state is achieved, administer this compound (e.g., 30 mg/kg, i.p.) daily for 14 days.

    • A control group receives vehicle (e.g., saline with 0.5% methylcellulose) on the same schedule.

  • Withdrawal Phase:

    • Abrupt Withdrawal Group: Discontinue this compound treatment abruptly.

    • Tapered Withdrawal Group: Gradually reduce the dose of this compound over 7 days (e.g., 25% reduction every 2 days).

    • Control Group: Discontinue vehicle administration.

  • Outcome Measures:

    • Seizure Threshold: Re-determine the ADT at 24, 48, and 72 hours post-withdrawal. A significant decrease in ADT compared to baseline and the control group would indicate increased seizure susceptibility.

    • Seizure Severity: Record the seizure stage (Racine scale) elicited during ADT determination. An increase in seizure severity at a given stimulus intensity would also suggest hyperexcitability.

    • Spontaneous Seizures: Monitor animals for the occurrence of spontaneous seizures during the withdrawal period using video surveillance.

Visualizations

Experimental_Workflow_for_Carisbamate_Withdrawal_Study cluster_setup Phase 1: Model Development cluster_treatment Phase 2: this compound Administration cluster_withdrawal Phase 3: Withdrawal cluster_outcome Phase 4: Outcome Assessment Animal_Model Wistar Rats Surgery Amygdala Electrode Implantation Animal_Model->Surgery Kindling Daily Electrical Stimulation Surgery->Kindling Treatment_Group This compound (e.g., 30 mg/kg/day) Kindling->Treatment_Group Control_Group Vehicle Kindling->Control_Group Abrupt_Withdrawal Abrupt Cessation Treatment_Group->Abrupt_Withdrawal Tapered_Withdrawal Gradual Dose Reduction Treatment_Group->Tapered_Withdrawal Seizure_Threshold Afterdischarge Threshold (ADT) Control_Group->Seizure_Threshold Seizure_Severity Racine Scale Control_Group->Seizure_Severity Spontaneous_Seizures Video Monitoring Control_Group->Spontaneous_Seizures Abrupt_Withdrawal->Seizure_Threshold Abrupt_Withdrawal->Seizure_Severity Abrupt_Withdrawal->Spontaneous_Seizures Tapered_Withdrawal->Seizure_Threshold Tapered_Withdrawal->Seizure_Severity Tapered_Withdrawal->Spontaneous_Seizures

Caption: Experimental workflow for a this compound withdrawal study in the amygdala kindling model.

Carisbamate_Signaling_Pathway cluster_neuron Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron This compound This compound Na_Channel Voltage-gated Sodium Channel This compound->Na_Channel Inhibition GABA_A_Receptor GABA-A Receptor This compound->GABA_A_Receptor Potentiation (?) Action_Potential Action Potential Propagation Na_Channel->Action_Potential is required for Hyperpolarization Hyperpolarization Cl_Influx Chloride Influx GABA_A_Receptor->Cl_Influx Cl_Influx->Hyperpolarization

Caption: Proposed signaling pathways of this compound, highlighting its known and potential targets.

References

Carisbamate Drug-Drug Interactions with other Antiepileptic Drugs (AEDs): A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive overview of the potential for drug-drug interactions between Carisbamate and other commonly prescribed antiepileptic drugs (AEDs). The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental design and clinical investigation.

Frequently Asked Questions (FAQs)

1. What is the primary metabolic pathway of this compound?

This compound is primarily metabolized through glucuronidation, a Phase II metabolic reaction, by the uridine diphosphate glucuronosyltransferase (UGT) enzyme system. There is minimal first-pass hepatic metabolism and little evidence to suggest that cytochrome P450 (CYP) enzymes play a significant role in its clearance.[1]

2. How do enzyme-inducing AEDs affect this compound pharmacokinetics?

Concomitant use of AEDs that are potent inducers of UGT enzymes can significantly impact this compound's pharmacokinetic profile. Drugs such as carbamazepine, phenytoin, phenobarbital, and primidone can increase the clearance of this compound, leading to a shorter half-life and reduced plasma concentrations. This is a critical consideration for maintaining therapeutic levels of this compound when co-administered with these agents.

3. Are there clinically significant interactions between this compound and non-enzyme-inducing AEDs like valproic acid and lamotrigine?

Clinical studies have shown no clinically significant pharmacokinetic interactions between this compound and valproic acid or lamotrigine.[2] While some minor changes in the plasma concentrations of valproic acid and lamotrigine have been observed, these are not considered to be clinically meaningful.[1][2]

Troubleshooting Guide

Issue: Unexpectedly low plasma concentrations of this compound are observed in a subject during a clinical trial.

Troubleshooting Steps:

  • Review Concomitant Medications: Verify if the subject is taking any known enzyme-inducing AEDs (e.g., carbamazepine, phenytoin, phenobarbital, primidone).

  • Assess UGT Activity: If feasible, consider in vitro assays to assess the subject's UGT enzyme activity to identify any potential for increased metabolism.

  • Dose Adjustment: An upward dose adjustment of this compound may be necessary to achieve therapeutic plasma concentrations in the presence of a strong enzyme inducer.

Issue: A subject co-administered this compound and lamotrigine presents with a rash, a known adverse effect of lamotrigine.

Troubleshooting Steps:

  • Evaluate Lamotrigine Levels: Although a clinically significant interaction is not expected, it is prudent to measure lamotrigine plasma concentrations to rule out any unexpected elevation.[2]

  • Consider Alternative Causes: Investigate other potential causes for the adverse event, as it may not be related to a drug-drug interaction.

  • Clinical Monitoring: Closely monitor the subject's clinical status and consider a dose reduction of lamotrigine if concentrations are elevated and the adverse event persists.

Data Summary

The following tables summarize the key pharmacokinetic interactions between this compound and other AEDs based on available clinical data.

Table 1: Effect of Concomitant AEDs on this compound Pharmacokinetics

Concomitant AEDMechanism of InteractionEffect on this compoundClinical SignificanceReference
Carbamazepine, Phenytoin, Phenobarbital, PrimidoneUGT Enzyme InductionIncreased clearance, reduced plasma concentrationHigh
Valproic AcidNo significant interactionMinimal to no effect on Cmax and AUCLow[2]
LamotrigineNo significant interactionMinimal to no effect on Cmax and AUCLow[2]

Table 2: Effect of this compound on Concomitant AEDs Pharmacokinetics

Concomitant AEDEffect on AED Pharmacokinetics90% Confidence Intervals for Ratio (With/Without this compound)Clinical SignificanceReference
Valproic Acid~15% lower mean Cmax and AUCssCmax: 82-89%; AUCss: 81-88%Not considered clinically significant[2]
Lamotrigine~20% lower mean Cmax and AUCssCmax: 79-86%; AUCss: 75-81%Not considered clinically significant[2]

Experimental Protocols

In Vitro Assessment of UGT-Mediated Metabolism

A detailed methodology for evaluating the potential for UGT-mediated drug-drug interactions in vitro is outlined below.

Objective: To determine if a co-administered AED induces or inhibits the UGT-mediated metabolism of this compound.

Materials:

  • Human liver microsomes (pooled from multiple donors)

  • This compound

  • Test AED

  • UDPGA (uridine 5'-diphosphoglucuronic acid)

  • Alaméthine

  • LC-MS/MS system

Methodology:

  • Microsome Incubation: Pre-incubate human liver microsomes with alamethicin (to activate UGT enzymes) and the test AED at various concentrations.

  • Initiate Reaction: Add this compound and UDPGA to the incubation mixture to initiate the glucuronidation reaction.

  • Incubation: Incubate at 37°C for a specified time period.

  • Terminate Reaction: Stop the reaction by adding a cold organic solvent (e.g., acetonitrile).

  • Sample Analysis: Centrifuge the samples and analyze the supernatant for the formation of the this compound glucuronide metabolite using a validated LC-MS/MS method.

  • Data Analysis: Compare the rate of metabolite formation in the presence and absence of the test AED to determine the potential for induction or inhibition.

Visualizations

The following diagrams illustrate the key metabolic pathways and logical relationships described in this guide.

This compound This compound UGT UGT Enzymes This compound->UGT Metabolism Carisbamate_Glucuronide This compound Glucuronide (Inactive Metabolite) Excretion Renal Excretion Carisbamate_Glucuronide->Excretion UGT->Carisbamate_Glucuronide Enzyme_Inducing_AEDs Enzyme-Inducing AEDs (Carbamazepine, Phenytoin, Phenobarbital, Primidone) Enzyme_Inducing_AEDs->UGT Induction

Caption: Metabolic Pathway of this compound.

Start Investigate Potential DDI Is_AED_Inducer Is concomitant AED a known UGT enzyme inducer? Start->Is_AED_Inducer Monitor_this compound Monitor this compound plasma concentrations Is_AED_Inducer->Monitor_this compound Yes No_Significant_Interaction No clinically significant interaction expected Is_AED_Inducer->No_Significant_Interaction No Dose_Adjustment Consider this compound dose adjustment Monitor_this compound->Dose_Adjustment

Caption: Decision workflow for managing potential this compound DDIs.

References

Strategies to mitigate Carisbamate-induced adverse events in animal studies

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers utilizing Carisbamate in animal studies. It is intended to help mitigate potential adverse events and ensure the welfare of experimental animals while maintaining the integrity of research outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the most commonly observed adverse events associated with this compound in animal models?

A1: Based on preclinical and clinical data, the most frequently reported treatment-emergent adverse events are related to the central nervous system (CNS).[1][2][3] In animal studies, this can manifest as sedation, motor impairment (ataxia), or changes in behavior. While one study in a rat model of infantile spasms reported no detectable toxicity or mortality at effective doses, researchers should remain vigilant for CNS-related side effects.[4][5] Human clinical trials have primarily noted dizziness, somnolence, and headache.[3][6]

Q2: How can I mitigate sedation and motor impairment in my rodent models?

A2: Mitigating CNS-related adverse events like sedation and motor impairment often involves a combination of careful dose selection, administration scheduling, and supportive care.

  • Dose Titration: Instead of starting with a high therapeutic dose, a gradual dose escalation schedule can help the animals acclimatize to the compound. Begin with a sub-therapeutic dose and increase it incrementally over several days to the desired level.

  • Timing of Administration: If behavioral assessments are part of the experimental design, consider the timing of this compound administration. Since the time to maximum plasma concentration (Tmax) is typically 1-2 hours post-dose, conducting sensitive behavioral tests before this peak may minimize interference from sedative effects.[1][2]

  • Supportive Care: Ensure easy access to food and water. For animals experiencing significant motor impairment, providing softened food or water gels on the cage floor can prevent dehydration and weight loss.

  • Environmental Enrichment: While important, be mindful that excessive enrichment could pose a risk to ataxic animals. Ensure the cage environment is safe and does not have structures that could lead to falls or injury.

Q3: My animals are experiencing weight loss. What could be the cause and how can I address it?

A3: Weight loss can be a secondary effect of sedation or other CNS-related adverse events that may reduce food and water intake. It's also possible, though less commonly reported for this compound, that it could be a direct gastrointestinal effect.

  • Monitor Food and Water Intake: Quantify daily food and water consumption to determine if it's decreased.

  • Provide Palatable, High-Calorie Food: Supplementing the standard diet with high-calorie, palatable options can encourage eating.

  • Subcutaneous Fluids: In cases of significant dehydration, administration of subcutaneous fluids (e.g., sterile saline) may be necessary, as guided by a veterinarian.

  • Dose Adjustment: If weight loss is persistent and severe, consider a dose reduction or a temporary discontinuation of the drug to allow the animal to recover.

Q4: Are there any known cardiovascular or gastrointestinal adverse effects of this compound in animal studies?

A4: While the primary adverse events are CNS-related, monitoring for cardiovascular and gastrointestinal effects is a standard part of preclinical toxicology.[7] Some general guidance for monitoring antiepileptic drugs (AEDs) suggests observing for changes in heart rate and blood pressure, as well as gastrointestinal effects.[7][8] For this compound specifically, nausea has been reported in human clinical trials.[6] In animal models, this could manifest as pica (eating of non-nutritive substances like bedding).

Quantitative Data Summary

Table 1: Efficacy and Adverse Events of this compound in a Rat Model of Infantile Spasms

Treatment GroupDose (mg/kg)Reduction in Behavioral SpasmsReduction in Electroclinical SpasmsObserved Toxicity/Mortality
Vehicle (VEH)---None reported
This compound (CRS-10)10No significant reductionNot reportedNone reported
This compound (CRS-30)30Significant reductionSignificant reductionNone reported
This compound (CRS-60)60Significant reductionSignificant reductionNone reported

Data synthesized from Ono et al., 2011.[4][5]

Table 2: Efficacy of this compound in a Rat Model of Kainate-Induced Epilepsy

Treatment GroupDose (mg/kg)Relative Seizure Frequency Reduction (first 6h)
This compound10Significant reduction
This compound3074%

Data synthesized from Grabenstatter et al., 2008.[9]

Experimental Protocols

Protocol 1: Kainate-Induced Epilepsy Model in Rats

This protocol is based on the methodology described by Grabenstatter et al. (2008)[9].

  • Animal Model: Adult male Sprague-Dawley rats.

  • Induction of Status Epilepticus: Administer repeated, low-dose (5 mg/kg) intraperitoneal (i.p.) injections of kainate every hour until each rat experiences convulsive status epilepticus for a minimum of 3 hours.

  • Post-Induction Monitoring: Animals are monitored for recovery. Spontaneous recurrent seizures typically develop in the weeks following status epilepticus.

  • Drug Administration: For efficacy testing, this compound or vehicle is administered via i.p. injection.

  • Seizure Monitoring: Seizure frequency is monitored and recorded through video surveillance. Efficacy is often assessed by comparing seizure frequency in a defined post-drug epoch (e.g., 6 hours) to a baseline or vehicle-treated period.

Protocol 2: Infantile Spasms Model in Rats

This protocol is based on the methodology described by Ono et al. (2011)[4][5].

  • Animal Model: Sprague-Dawley rat pups.

  • Induction: On postnatal day 3 (PN3), pups receive intracerebral infusions of doxorubicin and lipopolysaccharide. On PN5, they receive an i.p. injection of p-chlorophenylalanine. This "multiple-hit" model induces spontaneous spasms.

  • Drug Administration: A single i.p. injection of this compound or vehicle is administered after the onset of spasms (e.g., on PN4).

  • Monitoring: Behavioral and electroclinical spasms are monitored using video and EEG recordings. The frequency of spasms is quantified and compared between treatment groups.

Visualizations

experimental_workflow cluster_induction Model Induction cluster_treatment Treatment & Monitoring cluster_mitigation Adverse Event Mitigation cluster_analysis Data Analysis induction_start Select Animal Model (e.g., Sprague-Dawley Rats) kainate Kainate-Induced Epilepsy: Repeated low-dose kainate i.p. induction_start->kainate Adults infantile_spasms Infantile Spasms Model: Multiple-hit induction (PN3, PN5) induction_start->infantile_spasms Pups baseline Baseline Seizure Frequency Monitoring kainate->baseline infantile_spasms->baseline treatment Administer this compound or Vehicle (i.p. injection) baseline->treatment monitoring Post-Treatment Monitoring (Video, EEG) treatment->monitoring adverse_event_check Observe for Adverse Events (Sedation, Ataxia, Weight Loss) monitoring->adverse_event_check efficacy_analysis Efficacy Analysis: Compare seizure frequency (Drug vs. Vehicle) monitoring->efficacy_analysis supportive_care Supportive Care: Easy access to food/water, supplemental nutrition adverse_event_check->supportive_care dose_adjustment Dose Adjustment: Gradual titration, potential dose reduction adverse_event_check->dose_adjustment supportive_care->monitoring Re-evaluate dose_adjustment->monitoring Re-evaluate safety_analysis Safety/Tolerability Analysis: Quantify adverse events efficacy_analysis->safety_analysis

Caption: Experimental workflow for this compound studies in rodent epilepsy models.

mitigation_strategy cluster_assessment Initial Assessment cluster_action Mitigation Actions cluster_outcome Re-evaluation adverse_event Adverse Event Observed (e.g., Sedation, Weight Loss) assess_severity Assess Severity & Impact on Animal Welfare adverse_event->assess_severity check_dose Review Dosage & Administration Schedule assess_severity->check_dose supportive_care Implement Supportive Care (e.g., Nutritional Support) check_dose->supportive_care If mild/moderate dose_modify Modify Dosing Regimen (e.g., Titrate, Reduce Dose) check_dose->dose_modify If moderate/severe timing_modify Adjust Timing of Behavioral Testing check_dose->timing_modify If impacting tests monitor_response Monitor Animal's Response to Intervention supportive_care->monitor_response dose_modify->monitor_response timing_modify->monitor_response continue_study Continue Study with Adjusted Protocol monitor_response->continue_study Improvement stop_study Consider Humane Endpoint if No Improvement monitor_response->stop_study No Improvement

Caption: Decision tree for mitigating adverse events in this compound animal studies.

References

Carisbamate Technical Support Center: Navigating Research in Refractory Epilepsy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides in-depth information, troubleshooting guides, and frequently asked questions for researchers investigating Carisbamate for refractory epilepsy. Given that the regulatory application for this compound in adult partial-onset seizures was withdrawn due to inconsistent efficacy, this resource focuses on a retrospective analysis of the available data to inform future research and development in antiepileptic therapies.

Frequently Asked Questions (FAQs)

Q1: What is the primary proposed mechanism of action for this compound?

A1: The primary proposed mechanism of action for this compound is the inhibition of voltage-gated sodium channels (VGSCs). Specifically, it has been shown to cause a concentration-, voltage-, and use-dependent inhibition of the Nav1.2 sodium channel subtype, which is highly expressed in the hippocampus.[1] This inhibition is thought to reduce repetitive neuronal firing, a key factor in seizure generation and propagation.[1]

Q2: What were the main reasons for the discontinuation of this compound's regulatory process for focal epilepsy?

A2: The regulatory application for this compound for the treatment of drug-resistant focal epilepsy was withdrawn in 2010 due to a lack of consistent efficacy across a clinically-relevant dose range in Phase III clinical trials.[2] While some studies showed a statistically significant reduction in seizure frequency at certain doses, these results were not consistently replicated across all pivotal trials.[3]

Q3: Are there any ongoing clinical investigations for this compound?

A3: Yes, despite the withdrawal for focal epilepsy, this compound is under investigation for the treatment of seizures associated with Lennox-Gastaut Syndrome (LGS), a severe form of childhood-onset epilepsy. It has received orphan drug designation from the FDA for this indication.

Q4: What are the most commonly reported adverse events associated with this compound in clinical trials?

A4: The most frequently reported treatment-emergent adverse events in clinical trials for partial-onset seizures were dizziness and somnolence.[3][4][5] These side effects appeared to be dose-dependent.

Q5: How does this compound's pharmacokinetic profile influence its dosing regimen?

A5: this compound has a plasma elimination half-life of approximately 12 hours, which allows for twice-daily dosing.[4] Its pharmacokinetics have been shown to be linear and dose-proportional in both adults and children with LGS.

Troubleshooting Guide for Preclinical and Clinical Research

This guide addresses potential challenges and offers strategies for researchers designing experiments with this compound or similar compounds.

Issue Potential Cause Troubleshooting Strategy
Inconsistent efficacy in animal models of focal epilepsy. - Model Selection: The chosen animal model may not be sensitive to this compound's mechanism of action. Preclinical studies have shown that while effective in some models, it was not effective in a post-traumatic rat epilepsy model where seizures are also refractory to carbamazepine.[6] - Dose Selection: The dose range being tested may not be optimal for the specific model.- Model Characterization: Utilize multiple, well-characterized animal models of refractory epilepsy. - Dose-Response Studies: Conduct thorough dose-response studies to identify the therapeutic window in the chosen model.
High incidence of CNS-related side effects (dizziness, somnolence) in early clinical trials. - Peak Plasma Concentrations: Adverse events may be linked to the peak plasma concentration (Cmax) after dosing. - Titration Schedule: A rapid dose titration may not allow for patient acclimatization.- Formulation Development: Investigate controlled-release formulations to reduce Cmax while maintaining therapeutic trough concentrations. - Optimized Titration: Implement a slower, more gradual dose titration schedule in clinical protocols.
Variability in patient response in clinical trials for focal epilepsy. - Genetic Factors: Underlying genetic variations in sodium channels or metabolic enzymes could influence patient response. - Concomitant Medications: Drug-drug interactions with other antiepileptic drugs (AEDs) can alter this compound's plasma concentration. For instance, enzyme-inducing AEDs can increase its clearance.[4]- Pharmacogenomic Sub-studies: Incorporate pharmacogenomic analysis in clinical trials to identify potential biomarkers of response. - Stratification by Concomitant AEDs: Analyze efficacy and safety data based on the type of concomitant AEDs (enzyme-inducing vs. non-inducing).
Difficulty in establishing a clear dose-response relationship for efficacy. - Narrow Therapeutic Window: The therapeutic window for this compound in focal epilepsy may be narrow, with efficacy at higher doses being offset by increased adverse events. - Subjective Seizure Reporting: Patient-reported seizure diaries can have variability.- Adaptive Trial Designs: Consider adaptive trial designs that allow for dose adjustments based on interim analyses of efficacy and tolerability. - Objective Seizure Monitoring: Where feasible, incorporate objective seizure monitoring methods (e.g., EEG) to supplement patient diaries.

Data Presentation

Table 1: Summary of Efficacy in Phase III Adjunctive Therapy Trials for Partial-Onset Seizures
Study Treatment Group N Median % Reduction in Seizure Frequency Responder Rate (≥50% Reduction)
Faught 2008 (NCT00210522) [7]Placebo1066%-
This compound 100 mg/day107--
This compound 300 mg/day10624%-
This compound 800 mg/day10721%-
This compound 1600 mg/day10729%-
Sperling 2010 (Study 1 - NCT00425282) [3]Placebo189-29%
This compound 200 mg/day188-32%
This compound 400 mg/day188-42%
Sperling 2010 (Study 2 - NCT00433667) [3]Placebo187-33%
This compound 200 mg/day188-32%
This compound 400 mg/day187-36%
Halford 2011 (NCT00740623) [8]Placebo18221%29%
This compound 800 mg/day17930%36%
This compound 1200 mg/day17936%37%
Statistically significant vs. placebo (p < 0.01)
Table 2: Incidence of Common Treatment-Emergent Adverse Events (%) in Phase III Trials
Adverse Event Placebo This compound 200 mg/day This compound 400 mg/day This compound 800 mg/day This compound 1200 mg/day
Dizziness 9%-> placebo30%32%
Somnolence --> placebo--
Headache -----
Nausea -----
Data compiled from Sperling 2010 and Halford 2011. Specific percentages for all doses were not consistently reported across publications.
Table 3: Pharmacokinetic Parameters of this compound
Parameter Value Population Reference
Tmax (Time to Peak Concentration) 1-2 hoursPediatric and Adult LGS Patients
t1/2 (Elimination Half-life) ~12 hoursHealthy Adults[4]
Protein Binding Moderate (40-43%)Healthy Elderly and Non-elderly Adults
Metabolism Uridine diphosphate glucuronosyltransferase (UGT)-[4]

Experimental Protocols

Protocol Summary: Phase III, Randomized, Double-Blind, Placebo-Controlled Studies in Partial-Onset Seizures (e.g., NCT00425282, NCT00433667)
  • Objective: To assess the efficacy, safety, and tolerability of adjunctive this compound in adults with uncontrolled partial-onset seizures.

  • Patient Population:

    • Inclusion Criteria: Adults (≥16 years) with a diagnosis of partial-onset seizures for ≥1 year, uncontrolled by 1-2 concomitant AEDs. Patients were required to have a minimum number of seizures during the baseline period.[3]

    • Exclusion Criteria: History of status epilepticus within 6 months, generalized epileptic syndromes, or Lennox-Gastaut Syndrome.

  • Study Design:

    • Baseline Phase (8 weeks): Patients remained on stable doses of their current AEDs to establish a baseline seizure frequency.[3]

    • Double-Blind Treatment Phase (12-14 weeks): Patients were randomized (1:1:1) to receive placebo, this compound 200 mg/day, or this compound 400 mg/day, administered in two divided doses. Notably, in these studies, there was no dose titration.[4] In other studies (e.g., NCT00210522), a 4-week titration period was followed by a 12-week maintenance period for doses up to 1600 mg/day.[7]

    • Post-treatment Phase: A tapering-off period for patients not entering an open-label extension.

  • Primary Efficacy Endpoints:

    • Percent reduction in seizure frequency from baseline.[3]

    • Responder rate (proportion of patients with a ≥50% reduction in seizure frequency).[3]

  • Safety Assessments: Monitoring of adverse events, clinical laboratory tests, ECGs, and vital signs.

Mandatory Visualizations

Carisbamate_Mechanism_of_Action cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Terminal Action_Potential Action Potential Propagation VGSC Voltage-Gated Na+ Channel (Nav1.2) Action_Potential->VGSC Opens Glutamate_Vesicle Glutamate Vesicle VGSC->Glutamate_Vesicle Triggers Fusion (Action Potential-Dependent) This compound This compound This compound->VGSC Inhibits Glutamate_Release Glutamate Release Glutamate_Vesicle->Glutamate_Release Glutamate Glutamate Glutamate_Release->Glutamate AMPA_Receptor AMPA/NMDA Receptors Glutamate->AMPA_Receptor Binds Postsynaptic_Excitation Postsynaptic Excitation (Reduced) AMPA_Receptor->Postsynaptic_Excitation

Caption: Proposed mechanism of action of this compound.

Clinical_Trial_Workflow Screening Screening & Eligibility (Partial-Onset Seizures, ≥16 yrs, on 1-2 AEDs) Baseline Baseline Phase (8 weeks) (Stable AEDs, Seizure Diary) Screening->Baseline Randomization Randomization (1:1:1) Baseline->Randomization Placebo Placebo Group Randomization->Placebo Carisbamate_Low This compound Low Dose (e.g., 200 mg/day) Randomization->Carisbamate_Low Carisbamate_High This compound High Dose (e.g., 400 mg/day) Randomization->Carisbamate_High Treatment Double-Blind Treatment Phase (12-14 weeks) Placebo->Treatment Carisbamate_Low->Treatment Carisbamate_High->Treatment Efficacy_Safety Efficacy & Safety Assessment (% Seizure Reduction, Responder Rate, AEs) Treatment->Efficacy_Safety Follow_Up Follow-Up / Open-Label Extension Efficacy_Safety->Follow_Up

Caption: Generalized workflow for Phase III this compound clinical trials.

References

Carisbamate formulation challenges for consistent oral bioavailability

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Carisbamate formulation. This resource is designed for researchers, scientists, and drug development professionals to address common challenges related to achieving consistent oral bioavailability of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the known formulation challenges associated with this compound?

A1: this compound is an investigational antiepileptic drug.[1] While specific public data on its formulation challenges is limited, drugs in this therapeutic class often exhibit poor aqueous solubility.[2] This can lead to challenges in developing oral dosage forms with consistent and adequate bioavailability.[3][4][5] Patents related to this compound oral suspensions highlight the need for stabilizers, such as hypromellose (HPMC), to prevent crystal growth and changes in polymorphic form, which can impact bioavailability.[3][5]

Q2: What is the presumed Biopharmaceutics Classification System (BCS) class for this compound and what are the implications?

A2: While there is no definitive public statement on this compound's BCS classification, many antiepileptic drugs are classified as BCS Class II (low solubility, high permeability).[2] Assuming this compound falls into this class, its oral absorption would be rate-limited by its dissolution. Therefore, formulation strategies should focus on enhancing its solubility and dissolution rate in the gastrointestinal tract.

Q3: What types of oral formulations have been used in clinical trials for this compound?

A3: Clinical trials have utilized several oral formulations of this compound, including:

  • Oral liquid suspension (20 mg/mL)[1]

  • Tablets (e.g., 200 mg, 300 mg)[1]

  • Capsules (e.g., 250 mg)[1]

Q4: Are there any known food effects on the bioavailability of this compound?

A4: A clinical trial (NCT04062981) was conducted to evaluate the relative bioavailability and food effect of a new oral suspension and tablet formulation of this compound in healthy adult subjects.[1] Researchers encountering variability in their in vivo studies should consider the potential influence of food on drug absorption.

Troubleshooting Guide

Problem Potential Cause Recommended Action
Inconsistent dissolution profiles between batches of oral suspension. 1. Particle size variation: Inconsistent milling or particle size reduction processes. 2. Crystal growth or polymorphic changes: Inadequate stabilization of the suspension. 3. Aggregation of particles: Poor wetting or inappropriate suspending agents.1. Implement rigorous particle size analysis (e.g., laser diffraction) for each batch. Review and optimize the micronization or nanomilling process. 2. Incorporate stabilizing polymers like hypromellose (HPMC) as described in patent literature.[3][5] Conduct stability studies to monitor for changes in crystal form (e.g., via XRPD). 3. Evaluate different wetting agents or increase the concentration of the existing agent. Optimize the concentration and type of suspending agent to ensure uniform dispersion.
Low oral bioavailability in preclinical animal models. 1. Poor dissolution in GI fluids: The drug does not dissolve sufficiently for absorption. 2. Precipitation of the drug in the GI tract: The drug initially dissolves but then precipitates out of solution. 3. First-pass metabolism: The drug is extensively metabolized in the liver before reaching systemic circulation.1. Consider formulation strategies to enhance solubility, such as creating a solid dispersion or using a lipid-based formulation (e.g., SEDDS).[6] 2. Incorporate precipitation inhibitors in the formulation. For solid dispersions, select a polymer that can maintain a supersaturated state in vivo. 3. While this compound is reported to have minimal first-pass hepatic metabolism, this should be confirmed in the specific animal model being used.[7]
High variability in plasma concentrations between subjects. 1. Food effects: Co-administration with food may alter GI physiology and drug absorption. 2. pH-dependent solubility: this compound's solubility may vary significantly in different regions of the GI tract. 3. Inconsistent gastric emptying times: Variability in how quickly the drug formulation moves from the stomach to the small intestine.1. Standardize feeding protocols in preclinical studies. If a food effect is suspected, conduct studies in both fed and fasted states. 2. Determine the pH-solubility profile of this compound. If solubility is highly pH-dependent, consider enteric-coated formulations or pH-modifying excipients. 3. Formulation approaches that promote rapid dissolution and absorption can help minimize the impact of variable gastric emptying.

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₉H₁₀ClNO₃PubChem[8]
Molecular Weight 215.63 g/mol PubChem[8]
XLogP3-AA (Computed) 1PubChem[8]
Aqueous Solubility Data not publicly available (presumed low)-
Melting Point Data not publicly available-

Table 2: Pharmacokinetic Parameters of this compound from Clinical Studies

ParameterValuePopulationFormulationSource
Time to Peak Plasma Concentration (Tmax) 1-2 hoursPediatric and Adult Patients with LGSOral SuspensionAmerican Epilepsy Society[9]
Plasma Elimination Half-life Approx. 12 hours-OralPMC[7]

Experimental Protocols

Below are detailed methodologies for key experiments relevant to addressing this compound's formulation challenges.

Micronization for Particle Size Reduction

Objective: To increase the surface area of this compound to enhance its dissolution rate.

Methodology:

  • Milling Technique Selection: Jet milling is a common and effective method for reducing particle size to the low micron range.

  • Preparation:

    • Ensure the this compound active pharmaceutical ingredient (API) is dry and free-flowing.

    • Select appropriate milling parameters (e.g., feed rate, grinding pressure, and classifier speed) based on preliminary trials.

  • Milling Process:

    • Introduce the this compound API into the jet mill at a controlled feed rate.

    • High-pressure air or nitrogen is used to create particle-on-particle collisions, leading to size reduction.

    • An integrated classifier allows for the collection of particles within the desired size range.

  • Characterization:

    • Measure the particle size distribution of the micronized this compound using laser diffraction.

    • Assess the morphology of the particles using scanning electron microscopy (SEM).

    • Evaluate the solid-state properties (e.g., crystallinity) using X-ray powder diffraction (XRPD) to ensure the milling process has not induced undesirable changes.

Formulation of a Solid Dispersion by Solvent Evaporation

Objective: To disperse this compound at a molecular level within a hydrophilic polymer matrix to improve its solubility and dissolution.

Methodology:

  • Component Selection:

    • Polymer: Select a water-soluble polymer such as polyvinylpyrrolidone (PVP) or hydroxypropyl methylcellulose (HPMC).

    • Solvent System: Choose a common solvent that can dissolve both this compound and the selected polymer (e.g., a mixture of dichloromethane and methanol).

  • Preparation:

    • Dissolve the this compound and the polymer in the chosen solvent system in the desired ratio (e.g., 1:1, 1:2, 1:4 drug-to-polymer ratios).

    • Ensure a clear solution is formed, indicating complete dissolution of both components.

  • Solvent Evaporation:

    • Use a rotary evaporator to remove the solvent under vacuum at a controlled temperature. This will form a thin film of the solid dispersion on the wall of the flask.

  • Drying and Milling:

    • Further dry the resulting solid dispersion in a vacuum oven to remove any residual solvent.

    • Gently mill the dried solid dispersion to obtain a fine powder.

  • Characterization:

    • Perform in vitro dissolution testing to compare the dissolution rate of the solid dispersion to that of the pure drug.

    • Use XRPD to confirm the amorphous nature of the drug within the polymer matrix.

    • Differential Scanning Calorimetry (DSC) can also be used to assess the miscibility of the drug and polymer.

Development of a Self-Emulsifying Drug Delivery System (SEDDS)

Objective: To formulate this compound in a lipid-based system that forms a fine emulsion upon contact with gastrointestinal fluids, thereby enhancing its solubilization and absorption.

Methodology:

  • Excipient Screening:

    • Oils: Determine the solubility of this compound in various oils (e.g., Capryol 90, Labrafil M 1944 CS).

    • Surfactants: Screen different surfactants for their ability to emulsify the selected oil (e.g., Kolliphor RH 40, Tween 80).

    • Co-surfactants/Co-solvents: Evaluate co-surfactants to improve the emulsification and drug solubility (e.g., Transcutol HP, PEG 400).

  • Phase Diagram Construction:

    • Construct ternary or pseudo-ternary phase diagrams with different ratios of oil, surfactant, and co-surfactant to identify the self-emulsifying region.

  • Formulation Preparation:

    • Select a ratio of oil, surfactant, and co-surfactant from the self-emulsifying region.

    • Dissolve the this compound in this mixture with gentle heating and stirring until a clear solution is obtained.

  • Characterization:

    • Self-Emulsification Assessment: Add a small amount of the SEDDS formulation to water with gentle agitation and observe the formation of an emulsion.

    • Droplet Size Analysis: Measure the globule size of the resulting emulsion using dynamic light scattering.

    • In Vitro Dissolution/Dispersion Testing: Perform dissolution testing in various media to assess the release of this compound from the SEDDS.

Visualizations

experimental_workflow cluster_formulation Formulation Development cluster_characterization Characterization & Testing API This compound API Micronization Micronization API->Micronization Solid_Dispersion Solid Dispersion API->Solid_Dispersion SEDDS SEDDS Formulation API->SEDDS Dissolution In Vitro Dissolution Micronization->Dissolution Solid_Dispersion->Dissolution SEDDS->Dissolution Permeability Caco-2 Permeability Dissolution->Permeability Optimized Formulation In_Vivo In Vivo Bioavailability Dissolution->In_Vivo IVIVC Permeability->In_Vivo

Caption: Experimental workflow for this compound formulation development and testing.

troubleshooting_bioavailability cluster_problem Problem cluster_causes Potential Causes cluster_solutions Formulation Solutions Low_Bioavailability Low Oral Bioavailability Poor_Solubility Poor Aqueous Solubility Low_Bioavailability->Poor_Solubility Slow_Dissolution Slow Dissolution Rate Low_Bioavailability->Slow_Dissolution Precipitation GI Precipitation Low_Bioavailability->Precipitation Amorphous_Systems Amorphous Systems (Solid Dispersions) Poor_Solubility->Amorphous_Systems Lipid_Formulations Lipid-Based Formulations (SEDDS) Poor_Solubility->Lipid_Formulations Particle_Size_Reduction Particle Size Reduction (Micronization/Nanonization) Slow_Dissolution->Particle_Size_Reduction Precipitation->Amorphous_Systems Precipitation->Lipid_Formulations

Caption: Troubleshooting logic for low oral bioavailability of this compound.

References

Validation & Comparative

Carisbamate vs. Placebo: A Comparative Analysis of Efficacy and Safety in Partial-Onset Seizures

Author: BenchChem Technical Support Team. Date: December 2025

Carisbamate, an investigational neuromodulatory agent, has been evaluated in several double-blind, randomized controlled trials as an adjunctive therapy for patients with partial-onset seizures. This guide provides a comprehensive comparison of this compound against placebo, focusing on quantitative data from clinical trials, experimental methodologies, and its proposed mechanism of action.

Efficacy Data

Clinical trial data assessing the efficacy of this compound in reducing the frequency of partial-onset seizures has yielded mixed results. Below is a summary of key efficacy endpoints from two notable studies.

Table 1: Efficacy of Adjunctive this compound in a Randomized, Double-Blind, Placebo-Controlled Trial (NCT00740623) [1]

Treatment GroupMedian Percent Reduction in Seizure FrequencyResponder Rate (≥50% reduction in seizure frequency)
Placebo21%Not significantly different from this compound (p=0.18)
This compound 800 mg/day30%Not significantly different from placebo
This compound 1200 mg/day36%Not significantly different from placebo
Combined this compound Doses32%Not significantly different from placebo (p=0.18)

In this trial, adjunctive therapy with this compound at doses of 800 mg/day and 1200 mg/day did not demonstrate a statistically significant difference from placebo in reducing the frequency of partial-onset seizures.[1]

Table 2: Efficacy of Adjunctive this compound in a Dose-Ranging, Randomized, Controlled Trial (NCT00210522) [2][3]

Treatment GroupMedian Percent Reduction in Partial-Onset Seizure Frequency
Placebo6%
This compound 100 mg/dayNot significantly different from placebo
This compound 300 mg/day24% (p ≤ 0.006 vs placebo)
This compound 800 mg/day21% (p ≤ 0.006 vs placebo)
This compound 1600 mg/day29% (p ≤ 0.006 vs placebo)

This dose-ranging study indicated that this compound at doses of 300 mg/day and higher was effective in reducing the frequency of partial-onset seizures compared to placebo.[2][3] A Cochrane systematic review of four trials, including these, found slightly higher responder rates with this compound compared to placebo (Relative Risk 1.36).[4] However, the review also noted that the evidence for most outcomes was of low to very low certainty.[4]

Safety and Tolerability

The safety profile of this compound has been characterized by a higher incidence of central nervous system-related adverse events compared to placebo.

Table 3: Common Treatment-Emergent Adverse Events (Incidence ≥5% difference vs. Placebo)

Adverse EventPlacebo IncidenceCombined this compound Incidence (NCT00740623)[1]This compound 1600 mg/day Incidence (NCT00210522)[3]
Dizziness9%31%Higher than placebo
SomnolenceNot specifiedNot specifiedHigher than placebo at all doses
NauseaNot specifiedNot specifiedHigher than placebo at doses ≥ 800 mg/day

Dizziness was the most frequently reported treatment-emergent adverse event with a notably higher incidence in the this compound groups across studies.[1][3] The rate of discontinuation due to adverse events also showed a dose-dependent increase in one study.[2][3]

Experimental Protocols

The general methodology for the key clinical trials involved a baseline phase followed by a double-blind treatment phase where patients were randomized to receive either this compound at varying doses or a placebo as an add-on to their existing antiepileptic drug regimen.

Key Experimental Steps (Based on NCT00740623 and NCT00210522): [1][2][3]

  • Patient Recruitment: Patients aged 16 years or older with a diagnosis of partial-onset seizures for at least one year and who were uncontrolled on one to three existing antiepileptic drugs were enrolled.

  • Baseline Phase: A pretreatment baseline phase of 8 weeks was conducted to establish the frequency of seizures.

  • Randomization: Eligible patients were randomized in a 1:1:1 or similar ratio to receive either placebo or this compound at specified doses.

  • Double-Blind Phase: This phase typically consisted of a titration period (e.g., 4 weeks) where the dose was gradually increased, followed by a maintenance period (e.g., 12-14 weeks) at the target dose.

  • Efficacy and Safety Assessment: The primary efficacy endpoints were the percentage reduction in seizure frequency and the responder rate. Safety and tolerability were assessed by monitoring treatment-emergent adverse events.

Mechanism of Action

The precise mechanism of action of this compound is not fully understood, but it is believed to exert its anticonvulsant effects through the modulation of neuronal excitability.[5] The primary proposed mechanism involves the inhibition of voltage-gated sodium channels (VGSCs), which are critical for the initiation and propagation of action potentials.[5][6] this compound exhibits a state-dependent blockade of these channels, preferentially binding to the inactivated state.[5]

Carisbamate_Mechanism cluster_neuron Presynaptic Neuron cluster_effect Therapeutic Effect AP Action Potential Propagation VGSC Voltage-Gated Sodium Channel (VGSC) AP->VGSC Activates Glutamate_Release Glutamate Release VGSC->Glutamate_Release Triggers Reduced_Excitability Reduced Neuronal Excitability This compound This compound This compound->Inhibition Inhibition->VGSC Inhibition->Reduced_Excitability Leads to

Caption: Proposed mechanism of action of this compound.

This diagram illustrates how this compound is thought to inhibit voltage-gated sodium channels, thereby reducing neuronal excitability and glutamate release, which contributes to its anticonvulsant effect.

References

Comparative Efficacy of Carisbamate and Topiramate in a Kainate-Induced Seizure Model

Author: BenchChem Technical Support Team. Date: December 2025

A Head-to-Head Analysis for Researchers and Drug Development Professionals

This guide provides a comprehensive comparison of the anticonvulsant efficacy of Carisbamate and topiramate in the well-established kainate model of temporal lobe epilepsy. The following sections detail the experimental protocols, present comparative quantitative data, and illustrate the relevant signaling pathways and experimental workflows to offer an objective assessment for researchers, scientists, and professionals in the field of drug development.

Mechanism of Action

This compound , an investigational antiepileptic drug, is believed to exert its anticonvulsant effects primarily through the inhibition of voltage-gated sodium channels, which reduces repetitive neuronal firing.[1][2] While its precise mechanism is not fully understood, it has shown a broad spectrum of activity in various animal seizure models.[3][4][5]

Topiramate has a multifaceted mechanism of action.[6] It is known to block voltage-gated sodium channels, enhance the activity of the inhibitory neurotransmitter GABA at GABA-A receptors, and antagonize glutamate receptors of the AMPA/kainate subtype.[6][7][8][9] Additionally, it has a weak inhibitory effect on carbonic anhydrase.[6][10]

Comparative Efficacy Data

A key study directly comparing this compound and topiramate in rats with kainate-induced epilepsy demonstrated a superior efficacy for this compound in reducing spontaneous motor seizure frequency.[11] The data from this comparative analysis is summarized in the table below.

Drug & DoseRelative Seizure Frequency (Mean ± SEM)Percentage of Animals with Complete Seizure Cessation
Vehicle1.0 ± 0.00%
This compound (10 mg/kg)Not specified, but significantly lower than vehicle37.5% (3 of 8 animals)
This compound (30 mg/kg)Significantly lower than vehicle and topiramate (100 mg/kg)87.5% (7 of 8 animals)
Topiramate (10 mg/kg)Not specified, but significantly lower than vehicle12.5% (1 of 8 animals)
Topiramate (30 mg/kg)~0.51 ± 0.200%
Topiramate (100 mg/kg)Significantly lower than vehicle12.5% (1 of 8 animals)

Data sourced from Grabenstatter et al., 2008.[11]

The study concluded that this compound was more effective than topiramate at reducing seizure frequency and achieving complete seizure cessation in this model.[11]

Experimental Protocols

The following is a detailed methodology for the kainate-induced seizure model and subsequent drug efficacy testing, based on the comparative study by Grabenstatter et al. (2008).[11]

1. Animal Model:

  • Species: Male Sprague-Dawley rats.

  • Induction of Epilepsy: Repeated, low-dose intraperitoneal (i.p.) injections of kainate (5 mg/kg) were administered every hour until each rat experienced convulsive status epilepticus for at least 3 hours.[11] This method is used to model temporal lobe epilepsy.[12][13][14]

2. Drug Administration and Efficacy Testing:

  • A repeated-measures, cross-over design was employed.

  • Five 1-month trials were conducted to assess the effects of this compound at doses of 0.3, 1, 3, 10, and 30 mg/kg.

  • Each trial consisted of six tests where either the drug (this compound) or a vehicle (10% solutol-HS-15) was administered via i.p. injection on alternate days, with a recovery day in between.

  • The effects of the drugs on spontaneous motor seizures were observed and recorded.

Visualizing the Pathways and Processes

To better understand the experimental design and the underlying neurobiology, the following diagrams have been generated using Graphviz (DOT language).

experimental_workflow cluster_induction Epilepsy Induction cluster_testing Drug Efficacy Testing animal_model Male Sprague-Dawley Rats kainate_injection Repeated Low-Dose Kainate (5 mg/kg, i.p.) animal_model->kainate_injection status_epilepticus Convulsive Status Epilepticus (≥ 3 hours) kainate_injection->status_epilepticus crossover_design Repeated-Measures, Cross-Over Design status_epilepticus->crossover_design Chronic Epilepsy Model drug_admin Drug/Vehicle Administration (i.p.) (this compound or Topiramate) crossover_design->drug_admin seizure_monitoring Observation of Spontaneous Motor Seizures drug_admin->seizure_monitoring data_analysis Analysis of Seizure Frequency and Cessation seizure_monitoring->data_analysis

Experimental workflow for comparing anticonvulsant efficacy.

signaling_pathway cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron cluster_drugs Drug Action na_channel Voltage-Gated Na+ Channel glutamate_release Glutamate Release na_channel->glutamate_release Depolarization kainate_receptor Kainate Receptor glutamate_release->kainate_receptor Activates excitation Neuronal Excitation kainate_receptor->excitation gaba_receptor GABA-A Receptor inhibition Neuronal Inhibition gaba_receptor->inhibition This compound This compound This compound->na_channel Inhibits topiramate Topiramate topiramate->na_channel Inhibits topiramate->kainate_receptor Antagonizes topiramate->gaba_receptor Enhances

Simplified signaling pathways in the kainate seizure model and drug targets.

References

A Preclinical Head-to-Head Comparison of Carisbamate and Felbamate for Anticonvulsant and Neuroprotective Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the preclinical profiles of Carisbamate and Felbamate, two structurally related alkyl-carbamates investigated for their antiepileptic properties. The following sections detail their comparative efficacy in established seizure models, neuroprotective potential, and proposed mechanisms of action, supported by experimental data and detailed protocols.

Executive Summary

This compound and Felbamate both demonstrate broad-spectrum anticonvulsant activity in preclinical models. This compound is a newer agent that has shown efficacy in models of generalized and partial seizures, primarily through the inhibition of voltage-gated sodium channels.[1][2] Felbamate, an older drug, exhibits a more complex mechanism of action, involving modulation of NMDA and GABA receptors, which contributes to its potent anticonvulsant effects.[3][4] While both drugs have shown neuroprotective properties, their clinical development has been impacted by different challenges, with Felbamate's use being restricted due to safety concerns.[5][6] This guide aims to provide a comprehensive preclinical data comparison to inform further research and development in the field of antiepileptic drugs.

Comparative Anticonvulsant Activity

The anticonvulsant efficacy of this compound and Felbamate has been evaluated in various preclinical models, including the Maximal Electroshock (MES) and subcutaneous Pentylenetetrazol (scPTZ) tests, which are predictive of efficacy against generalized tonic-clonic and absence seizures, respectively.[7]

Preclinical Model This compound (ED₅₀) Felbamate (ED₅₀) Seizure Type Modeled
Maximal Electroshock (MES)Data not available in direct comparisonEffective[8]Generalized tonic-clonic seizures
Subcutaneous Pentylenetetrazol (scPTZ)Effective[9]Effective[8]Absence and myoclonic seizures
Amygdala KindlingDelayed kindling acquisition[10]Potently increases focal seizure threshold[11]Temporal lobe epilepsy
Lithium-PilocarpineAntiepileptic and neuroprotective activity[5]Effective[12]Status epilepticus
Kainate-induced SeizuresReduced frequency of spontaneous seizures[10]Neuroprotective effects observed[13]Status epilepticus

Note: ED₅₀ values are not directly compared in a single study and are collated from various sources. The potency of each compound can vary based on the specific experimental conditions.

Neuroprotection Profile

Both this compound and Felbamate have demonstrated neuroprotective effects in preclinical models of seizure-induced neuronal injury.

This compound:

  • Exhibited neuroprotective effects on CA1, piriform, and endorhinal cortex in the lithium-pilocarpine model.[10]

  • Showed neuroprotection in cultured hippocampal neurons following status epilepticus-like injury.[14]

  • May reduce hippocampal calcium elevations following organophosphate-induced status epilepticus.[1]

Felbamate:

  • Demonstrated neuroprotective effects against hypoxic injury in both in vivo and in vitro studies.[13]

  • Showed neuroprotective effects after kainic acid-induced status epilepticus.[13]

  • A fluoro-derivative of felbamate showed neuroprotection in models of hypoxia and ischemia-hypoxia.[15]

Mechanism of Action

The anticonvulsant effects of this compound and Felbamate are mediated by distinct molecular mechanisms.

This compound is thought to primarily act by inhibiting voltage-gated sodium channels.[1][2] This action reduces the repetitive firing of neurons, a hallmark of seizure activity.[2] Some studies suggest a sodium channel-independent mechanism may also contribute to its effects.[10]

Felbamate has a more complex and multifaceted mechanism of action:

  • NMDA Receptor Inhibition: It non-competitively inhibits NMDA receptors, reducing excitatory neurotransmission.[3][4]

  • GABA Receptor Potentiation: Felbamate enhances the function of GABA-A receptors, increasing inhibitory neurotransmission.[3]

  • Voltage-gated Sodium and Calcium Channel Modulation: Some evidence suggests that Felbamate may also inhibit voltage-gated sodium and calcium channels.[4][16]

Adverse Effect Profile in Preclinical Models

Preclinical studies provide initial insights into the potential side effects of these compounds.

This compound: The most commonly reported side effects in clinical trials, which may have preclinical correlates, include dizziness, headache, somnolence, and nausea.[1][5]

Felbamate: While preclinical toxicology data is less detailed in the provided search results, clinical use has been associated with serious adverse effects, including aplastic anemia and hepatic failure.[6][17] Other reported side effects include insomnia, anorexia, vomiting, and dizziness.[18][19]

Experimental Protocols

Maximal Electroshock (MES) Test

The MES test is a widely used preclinical model for identifying anticonvulsant drugs effective against generalized tonic-clonic seizures.[20][21]

Objective: To assess the ability of a compound to prevent the tonic hindlimb extension phase of a maximal seizure induced by electrical stimulation.

Procedure:

  • Animal Preparation: Rodents (mice or rats) are used. A drop of local anesthetic (e.g., 0.5% tetracaine hydrochloride) is applied to the corneas, followed by a drop of saline to ensure good electrical contact.[22]

  • Drug Administration: The test compound or vehicle is administered via a specific route (e.g., oral, intraperitoneal) at a predetermined time before the test to ensure peak effect.

  • Stimulation: Corneal electrodes are placed on the eyes, and an electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds in mice) is delivered.[20][22]

  • Observation: The animal is observed for the presence or absence of a tonic hindlimb extension.[20]

  • Endpoint: Abolition of the tonic hindlimb extension is considered a protective effect.[21] The dose that protects 50% of the animals (ED₅₀) is then calculated.

Subcutaneous Pentylenetetrazol (scPTZ) Test

The scPTZ test is used to identify compounds that can raise the seizure threshold and are potentially effective against absence and myoclonic seizures.[7][23]

Objective: To evaluate the ability of a compound to prevent clonic seizures induced by the chemical convulsant pentylenetetrazol.

Procedure:

  • Animal Preparation: Rodents are used for this test.

  • Drug Administration: The test compound or vehicle is administered at a specific time before the injection of PTZ.

  • PTZ Injection: A convulsant dose of PTZ (e.g., 85 mg/kg in mice) is injected subcutaneously into a loose fold of skin.[23][24]

  • Observation: Animals are placed in individual observation chambers and observed for a set period (e.g., 30 minutes) for the onset of seizures.[24]

  • Endpoint: The primary endpoint is the absence of a generalized clonic seizure lasting for a specific duration (e.g., 5 seconds).[23] The ED₅₀ is determined as the dose that protects 50% of the animals from seizures.

Visualizations

Carisbamate_Mechanism cluster_neuron Presynaptic Neuron cluster_synapse cluster_postsynaptic Postsynaptic Neuron AP Action Potential Na_channel Voltage-Gated Na+ Channel AP->Na_channel Opens Reduced_Firing Reduced Neuronal Firing (Anticonvulsant Effect) This compound This compound This compound->Na_channel Inhibits

Caption: Proposed mechanism of action for this compound.

Felbamate_Mechanism cluster_excitatory Excitatory Synapse cluster_inhibitory Inhibitory Synapse Felbamate Felbamate NMDA_R NMDA Receptor Felbamate->NMDA_R Inhibits GABA_A_R GABA-A Receptor Felbamate->GABA_A_R Potentiates Anticonvulsant_Effect Reduced Neuronal Excitability (Anticonvulsant Effect) Glutamate Glutamate Glutamate->NMDA_R Activates GABA GABA GABA->GABA_A_R Activates Experimental_Workflow_MES_PTZ cluster_setup Experimental Setup cluster_mes Maximal Electroshock (MES) Test cluster_ptz Subcutaneous PTZ (scPTZ) Test Animal_Prep Animal Preparation (Rodents) Drug_Admin Drug/Vehicle Administration Animal_Prep->Drug_Admin MES_Stim Corneal Electrical Stimulation Drug_Admin->MES_Stim PTZ_Inject Subcutaneous PTZ Injection Drug_Admin->PTZ_Inject MES_Obs Observe for Tonic Hindlimb Extension MES_Stim->MES_Obs MES_End Endpoint: Abolition of Extension MES_Obs->MES_End PTZ_Obs Observe for Clonic Seizures PTZ_Inject->PTZ_Obs PTZ_End Endpoint: Absence of Seizure PTZ_Obs->PTZ_End

References

Carisbamate vs. Cenobamate: A Comparative Analysis of Two Antiseizure Medications

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the distinct mechanisms of action and clinical efficacy of carisbamate and cenobamate, two structurally related alkyl carbamate derivatives developed for the treatment of epilepsy. This guide synthesizes preclinical and clinical data to provide a comprehensive resource for researchers and drug development professionals.

This comparison guide delves into the pharmacological profiles of this compound and cenobamate, offering a side-by-side analysis of their molecular targets, anticonvulsant activities, and performance in clinical trials. While both compounds share a carbamate chemical scaffold, their nuanced mechanisms of action and resulting clinical efficacy profiles exhibit notable differences.

At a Glance: Key Distinctions

FeatureThis compoundCenobamate
Primary Mechanism Inhibition of voltage-gated sodium channels (VGSCs)Dual mechanism: Preferential inhibition of the persistent sodium current (INaP) and positive allosteric modulation of GABAA receptors.
Additional Targets Modulation of T-type calcium channels, potential effects on glutamate transmission.-
Clinical Development Status Investigational (Phase 3 for Lennox-Gastaut Syndrome).Approved for focal-onset seizures in adults.
Efficacy in Focal Seizures Inconsistent results in some trials for partial-onset seizures.Demonstrated high rates of seizure reduction and seizure freedom in focal-onset seizures.[1][2]

Mechanism of Action: A Tale of Two Carbamates

The anticonvulsant effects of both this compound and cenobamate are rooted in their ability to modulate neuronal excitability. However, the specifics of their interactions with key ion channels and neurotransmitter systems differ significantly.

This compound: A Multi-Target Approach

The precise mechanism of action for this compound is not fully elucidated but is understood to be multifaceted.[3] The primary proposed mechanism is the inhibition of voltage-gated sodium channels (VGSCs), which are critical for the initiation and propagation of action potentials.[3] Preclinical studies have shown that this compound produces a concentration-, voltage-, and use-dependent inhibition of VGSCs.[3]

Beyond its effects on sodium channels, research suggests that this compound also modulates other ion channels that regulate neuronal excitability. Specifically, it has been found to block T-type voltage-gated calcium channels, particularly the CaV3.1 subtype.[3][4][5] There is also evidence to suggest an indirect influence on glutamatergic neurotransmission.[3]

Cenobamate: A Unique Dual Mechanism

Cenobamate possesses a distinct dual mechanism of action that contributes to its potent anticonvulsant effects.[1][6][7][8] It is a voltage-gated sodium channel blocker, but with a key difference from many other antiseizure medications.[9] Cenobamate preferentially inhibits the persistent sodium current (INaP) while having a lesser effect on the transient sodium current (INaT).[1][7] The persistent sodium current is believed to play a significant role in the generation of pathological neuronal firing that underlies seizures.

In addition to its action on sodium channels, cenobamate is a positive allosteric modulator of GABAA receptors.[1][6][7][8] It enhances GABAergic inhibition by binding to a non-benzodiazepine site on the receptor, thereby increasing the flow of chloride ions into the neuron and reducing neuronal excitability.[8]

Mechanism_of_Action_Comparison cluster_this compound This compound cluster_Cenobamate Cenobamate cluster_Outcome Outcome This compound This compound VGSC_C Voltage-Gated Sodium Channels This compound->VGSC_C Inhibits T_type_Ca T-type Calcium Channels (CaV3.1) This compound->T_type_Ca Blocks Glutamate_R Glutamate Transmission This compound->Glutamate_R Modulates Reduced_Excitability Reduced Neuronal Excitability VGSC_C->Reduced_Excitability T_type_Ca->Reduced_Excitability Glutamate_R->Reduced_Excitability Cenobamate Cenobamate INaP Persistent Sodium Current (INaP) Cenobamate->INaP Preferentially Inhibits GABAA GABAA Receptor (non-benzodiazepine site) Cenobamate->GABAA Positive Allosteric Modulation INaP->Reduced_Excitability GABAA->Reduced_Excitability Antiseizure_Effect Antiseizure Effect Reduced_Excitability->Antiseizure_Effect Whole_Cell_Patch_Clamp_Workflow cluster_Preparation Preparation cluster_Recording Recording cluster_Experiment Experiment cluster_Analysis Analysis Cell_Isolation Isolate Neurons (e.g., from hippocampal slices) Seal_Formation Form Gigaohm Seal with Cell Membrane Cell_Isolation->Seal_Formation Pipette_Filling Fill Micropipette with Internal Solution Pipette_Filling->Seal_Formation Whole_Cell_Access Rupture Membrane Patch for Whole-Cell Access Seal_Formation->Whole_Cell_Access Voltage_Clamp Clamp Membrane Potential Whole_Cell_Access->Voltage_Clamp Baseline_Current Record Baseline Ionic Currents Voltage_Clamp->Baseline_Current Drug_Application Apply Test Compound (this compound or Cenobamate) Baseline_Current->Drug_Application Record_Drug_Effect Record Changes in Ionic Currents Drug_Application->Record_Drug_Effect Data_Analysis Analyze Current-Voltage Relationships and Kinetics Record_Drug_Effect->Data_Analysis Conclusion Determine Drug's Effect on Ion Channel Function Data_Analysis->Conclusion

References

A Comparative Guide to Neuroprotective Agents in Stroke Research: Validating the Potential of Carisbamate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for an effective neuroprotective agent to mitigate the devastating consequences of ischemic stroke remains a critical challenge. This guide provides an objective comparison of the investigational drug Carisbamate with established neuroprotective agents, supported by available experimental data. A significant data gap exists for this compound in preclinical stroke models, which this guide will highlight while presenting its potential based on its known mechanism of action.

This compound: An Overview

This compound is an investigational drug primarily studied for its anti-epileptic properties.[1][2] Its neuroprotective effects have been observed in in-vitro models of seizure-induced neuronal injury.[3][4] The primary mechanism of action of this compound is believed to be the inhibition of voltage-gated sodium channels, which play a crucial role in neuronal excitability.[5][6] By blocking these channels, this compound can reduce the excessive neuronal firing that contributes to excitotoxicity, a key pathological process in both epilepsy and ischemic stroke.[4][5]

While the exact mechanism is not fully understood, it is thought that by stabilizing nerve cell activity, this compound may offer neuroprotective benefits in conditions characterized by neuronal hyperexcitability.[1] Some studies also suggest that this compound may modulate intracellular calcium levels, further contributing to its neuroprotective potential.[2] However, it is crucial to note the absence of published studies evaluating this compound in preclinical models of ischemic stroke, such as the middle cerebral artery occlusion (MCAO) model.

Comparative Analysis with Alternative Neuroprotective Agents

Several other agents have been extensively studied for their neuroprotective effects in stroke. The following table provides a comparative summary of this compound and three such alternatives: Edaravone, Citicoline, and Nerinetide.

FeatureThis compoundEdaravoneCiticolineNerinetide
Primary Mechanism of Action Inhibition of voltage-gated sodium channels.[5][6]Free radical scavenger, antioxidant.[7][8][9]Membrane stabilizer, promotes neurotransmitter synthesis.[10][11][12]Inhibits postsynaptic density protein-95 (PSD-95), reducing NMDA receptor-mediated excitotoxicity.[13][14]
Preclinical Stroke Model Data not availableRat, Mouse (tMCAO, pMCAO).[15]Rat (tMCAO, photothrombotic).[10][16]Mouse, Non-human primate (tMCAO).[13][17]
Reported Infarct Volume Reduction Data not availableSignificant reduction observed.[15]~28% reduction (meta-analysis of animal studies).[10]No significant reduction in a preclinical replication study.[17]
Reported Neurological Score Improvement Data not availableDose-dependent improvement in sensorimotor function.[15]Significant improvement in motor and somatosensory recovery.[16]No significant improvement in a preclinical replication study.[17]
Clinical Trial Status in Stroke Not investigated for stroke.Approved in some countries for acute ischemic stroke.[7][8]Investigated in multiple clinical trials with mixed results.[18]Phase 3 trial (ESCAPE-NA1) showed no overall benefit, but potential benefit in a subgroup.[13][19]

Experimental Protocols: A Representative Preclinical Stroke Model

The transient Middle Cerebral Artery Occlusion (tMCAO) model in rats is a widely used method to evaluate the efficacy of neuroprotective agents. A typical protocol is as follows:

Animal Model: Male Sprague-Dawley or Wistar rats (250-300g) are commonly used.

Surgical Procedure:

  • Anesthesia: Anesthesia is induced and maintained with isoflurane (2-3% for induction, 1.5-2% for maintenance) in a mixture of oxygen and nitrous oxide.

  • Vessel Exposure: A midline neck incision is made, and the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA) are exposed and carefully isolated.

  • Occlusion: A 4-0 monofilament nylon suture with a rounded tip is introduced into the ECA lumen and advanced into the ICA to occlude the origin of the middle cerebral artery (MCA).

  • Duration of Ischemia: The suture is left in place for a specific duration, typically 60 to 120 minutes, to induce transient focal ischemia.

  • Reperfusion: The suture is then withdrawn to allow for reperfusion of the MCA territory.

Drug Administration: The neuroprotective agent or vehicle is administered at a predetermined time relative to the onset of ischemia or reperfusion (e.g., intravenously at the time of reperfusion).

Outcome Measures:

  • Neurological Deficit Scoring: A battery of behavioral tests (e.g., Garcia score, cylinder test, sticky label test) is performed at various time points (e.g., 24 hours, 7 days, 14 days) post-tMCAO to assess sensorimotor and neurological function.[20]

  • Infarct Volume Measurement: At a terminal endpoint (e.g., 24 or 48 hours post-tMCAO), the brain is removed, sectioned, and stained with 2,3,5-triphenyltetrazolium chloride (TTC). The unstained area (infarct) is quantified using image analysis software.[21]

Visualizing Mechanisms and Workflows

Proposed Neuroprotective Pathway of this compound in Ischemic Stroke

Carisbamate_Pathway cluster_0 Ischemic Neuron Ischemia Ischemia / Reperfusion Glutamate_Release ↑ Glutamate Release Ischemia->Glutamate_Release NMDA_Activation NMDA Receptor Activation Glutamate_Release->NMDA_Activation VGSC_Opening Voltage-Gated Na+ Channel Opening Glutamate_Release->VGSC_Opening Ca_Influx ↑ Ca2+ Influx NMDA_Activation->Ca_Influx Na_Influx ↑ Na+ Influx VGSC_Opening->Na_Influx Na_Influx->Ca_Influx Excitotoxicity Excitotoxicity & Neuronal Death Ca_Influx->Excitotoxicity This compound This compound This compound->VGSC_Opening Inhibits

Caption: Proposed mechanism of this compound in mitigating excitotoxicity.

Experimental Workflow for Preclinical Evaluation of Neuroprotective Agents

tMCAO_Workflow start Animal Acclimatization tMCAO tMCAO Surgery (Induction of Ischemia) start->tMCAO reperfusion Reperfusion tMCAO->reperfusion treatment Drug Administration (e.g., this compound or Vehicle) neuro_assessment Neurological & Behavioral Assessment (24h, 48h, 7d, etc.) treatment->neuro_assessment reperfusion->treatment infarct_analysis Infarct Volume Analysis (TTC Staining) neuro_assessment->infarct_analysis histology Histological Analysis (e.g., Immunohistochemistry) infarct_analysis->histology end Data Analysis & Interpretation histology->end

Caption: A typical experimental workflow for testing neuroprotective drugs in a tMCAO model.

Conclusion and Future Directions

This compound, with its primary mechanism of inhibiting voltage-gated sodium channels, presents a plausible candidate for neuroprotection in ischemic stroke by targeting the excitotoxic cascade. However, the current body of evidence is limited to in-vitro and anti-epileptic studies. There is a clear and urgent need for preclinical studies to validate the neuroprotective effects of this compound in established animal models of stroke, such as the tMCAO model.

In contrast, agents like Edaravone, Citicoline, and Nerinetide have undergone extensive preclinical and clinical evaluation in the context of stroke, with varying degrees of success. While Edaravone has gained clinical approval in some regions, the translation of neuroprotective strategies from preclinical models to clinical success remains a significant challenge.

Future research should focus on rigorously evaluating this compound in preclinical stroke models to determine its efficacy in reducing infarct volume and improving neurological outcomes. Such studies are essential to bridge the current data gap and to ascertain whether this compound holds promise as a future therapeutic option for patients suffering from ischemic stroke.

References

Carisbamate's Interaction Profile with Lamotrigine and Valproic Acid: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of two open-label, sequential-design studies reveals no clinically significant pharmacokinetic interactions between the investigational antiepileptic drug carisbamate and two established antiepileptic medications, lamotrigine and valproic acid.[1] Concomitant administration of this compound with either lamotrigine or valproic acid was found to be generally safe and well-tolerated in healthy adult subjects.[1]

This guide provides a detailed comparison of the pharmacokinetic parameters from these interaction studies, outlining the experimental methodologies and presenting the data in a clear, comparative format for researchers, scientists, and drug development professionals.

Pharmacokinetic Interaction Summary

Two separate studies were conducted to evaluate the drug-drug interaction potential of this compound with valproic acid (Study 1) and lamotrigine (Study 2)[1]. The key pharmacokinetic parameters, maximum plasma concentration (Cmax) and area under the plasma concentration-time curve at steady state (AUCss), were assessed for each drug when administered alone and in combination.

This compound and Valproic Acid Interaction

The co-administration of valproic acid had a minimal effect on the Cmax and AUCss of this compound[1]. Conversely, when this compound was administered with valproic acid, the mean Cmax and AUCss of valproic acid were approximately 15% lower[1]. However, the 90% confidence intervals for the ratio of Cmax and AUCss with and without this compound fell within the standard 80-125% equivalence range, indicating no clinically significant interaction[1].

ParameterValproic Acid AloneValproic Acid with this compound% Change90% Confidence Interval
Cmax -~15% Lower-82-89%[1]
AUCss -~15% Lower-81-88%[1]
This compound and Lamotrigine Interaction

Similar to the findings with valproic acid, the co-administration of lamotrigine had a minimal impact on the pharmacokinetic parameters of this compound[1]. When this compound was given with lamotrigine, the mean Cmax and AUCss of lamotrigine were observed to be approximately 20% lower[1]. The 90% confidence intervals for the Cmax and AUCss ratios were 79-86% and 75-81%, respectively[1]. This modest change was not considered to be clinically significant[1].

ParameterLamotrigine AloneLamotrigine with this compound% Change90% Confidence Interval
Cmax -~20% Lower-79-86%[1]
AUCss -~20% Lower-75-81%[1]

Experimental Protocols

The interaction studies were conducted as two separate open-label, sequential-design trials involving 24 healthy adult subjects in each study[1].

Study 1: this compound and Valproic Acid

The experimental workflow for the interaction study between this compound and valproic acid is depicted below.

G cluster_0 Study 1: this compound and Valproic Acid Interaction A Phase 1: this compound Alone - 250 mg q12h for 5 days - 500 mg q12h for 5 days B Phase 2: Valproic Acid Alone - 300 mg q12h for 7 days - 500 mg q12h for 7 days A->B C Phase 3: Combination Therapy - Valproic Acid: 500 mg q12h - this compound: 250 mg q12h for 5 days,  then 500 mg q12h for 5 days B->C

This compound and Valproic Acid Study Workflow

Methodology: Subjects initially received this compound alone, starting with a dose of 250 mg every 12 hours for 5 days, followed by 500 mg every 12 hours for another 5 days[1]. Subsequently, they received valproic acid alone, with a dosage of 300 mg every 12 hours for 7 days, followed by 500 mg every 12 hours for 7 days[1]. Finally, the subjects were administered a combination of valproic acid (500 mg every 12 hours) and this compound (250 mg every 12 hours for 5 days, then 500 mg every 12 hours for 5 days)[1].

Study 2: this compound and Lamotrigine

The experimental workflow for the interaction study between this compound and lamotrigine is illustrated below.

G cluster_1 Study 2: this compound and Lamotrigine Interaction D Phase 1: this compound Alone - 250 mg q12h for 5 days - 500 mg q12h for 5 days E Phase 2: Lamotrigine Alone - 25 mg q12h for 14 days - 50 mg q12h for 14 days D->E F Phase 3: Combination Therapy - Lamotrigine: 50 mg q12h - this compound: 250 mg q12h for 3 days,  then 500 mg q12h for 14 days E->F

This compound and Lamotrigine Study Workflow

Methodology: In this study, subjects first received this compound alone following the same dosing schedule as in Study 1[1]. Following this, they were administered lamotrigine alone at a dose of 25 mg every 12 hours for 14 days, which was then increased to 50 mg every 12 hours for another 14 days[1]. The final phase involved the co-administration of lamotrigine (50 mg every 12 hours) and this compound (250 mg every 12 hours for 3 days, followed by 500 mg every 12 hours for 14 days)[1].

Conclusion

The findings from these two interaction studies suggest that this compound does not significantly alter the pharmacokinetics of either valproic acid or lamotrigine, and vice versa. The observed modest decreases in the plasma concentrations of valproic acid and lamotrigine when co-administered with this compound were not deemed clinically significant[1]. These results indicate that this compound can likely be administered with these antiepileptic drugs without the need for dose adjustments, though routine therapeutic drug monitoring is always advisable in clinical practice.

References

Carisbamate Clinical Trial Outcomes: A Comparative Analysis for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide for researchers, scientists, and drug development professionals comparing the clinical trial outcomes of the investigational antiepileptic drug, Carisbamate, across different seizure types. This guide provides a comprehensive overview of efficacy and safety data, detailed experimental protocols, and visualizations of its mechanism of action.

This compound (also known as YKP509 and RWJ-333369) is an investigational drug that has been studied for the treatment of various neurological conditions, primarily epilepsy.[1] It has been evaluated in clinical trials for both partial-onset seizures and Lennox-Gastaut Syndrome (LGS), a severe form of childhood-onset epilepsy.[1] This guide synthesizes the available clinical trial data to provide a comparative overview of this compound's performance.

Mechanism of Action

While the precise mechanism of action is not fully elucidated, this compound is believed to exert its anticonvulsant effects through the modulation of neuronal excitability.[2][3] The primary mechanism is the inhibition of voltage-gated sodium channels (VGSCs), which are critical for the initiation and propagation of action potentials.[2][3] this compound exhibits a state-dependent blockade of these channels, preferentially binding to the inactivated state.[3] Studies have shown that it inhibits the rat Nav1.2 isoform.[3]

Beyond its effect on VGSCs, this compound also modulates other ion channels and neurotransmitter systems. It has been found to block T-type voltage-gated calcium channels.[3] Furthermore, research suggests that this compound reduces glutamatergic transmission via a presynaptic, action potential-dependent mechanism, without significantly altering GABAergic transmission.[2] This multifaceted mechanism of action likely contributes to its broad-spectrum anticonvulsant activity observed in preclinical models.[3]

Carisbamate_Mechanism_of_Action This compound This compound VGSC Voltage-Gated Sodium Channels (VGSCs) This compound->VGSC Inhibits T_type_Ca T-type Voltage-Gated Calcium Channels This compound->T_type_Ca Blocks Presynaptic_Neuron Presynaptic Neuron This compound->Presynaptic_Neuron Acts on Action_Potential Action Potential Propagation VGSC->Action_Potential Mediates Neuronal_Excitability Decreased Neuronal Excitability T_type_Ca->Neuronal_Excitability Contributes to Glutamate_Release Reduced Glutamate Release Presynaptic_Neuron->Glutamate_Release Leads to Glutamate_Release->Neuronal_Excitability Results in Action_Potential->Neuronal_Excitability Drives GABA_Transmission GABAergic Transmission (Unaffected)

Proposed mechanism of action for this compound.

Clinical Trials in Partial-Onset Seizures

This compound has been evaluated as an adjunctive therapy for drug-resistant partial-onset seizures in several randomized, double-blind, placebo-controlled trials. A Cochrane systematic review analyzed data from four such trials (NCT00228969, NCT00740623, NCT00425282, NCT00433667) involving a total of 2211 participants.[4]

Efficacy Outcomes

The primary efficacy endpoint in these trials was the percentage reduction in seizure frequency and the responder rate, defined as the proportion of patients experiencing a 50% or greater reduction in seizure frequency.

OutcomeThis compoundPlaceboRisk Ratio (95% CI)Certainty of Evidence
Responder Rate (≥50% reduction in seizure frequency) HigherLower1.36 (1.14 to 1.62)Moderate
Seizure Freedom HigherLower2.43 (0.84 to 7.03)Very Low

Table 1: Efficacy outcomes from a meta-analysis of four randomized controlled trials of this compound as adjunctive therapy for drug-resistant focal epilepsy.[4]

In a dose-ranging study (NCT00210522), this compound at doses of 300 mg/day, 800 mg/day, and 1600 mg/day was found to be effective in reducing the frequency of partial-onset seizures compared to placebo.[5] The median percent reduction in seizure frequency was 24% for the 300 mg/day group, 21% for the 800 mg/day group, and 29% for the 1600 mg/day group, compared to 6% for placebo.[5]

However, in another study (NCT00740623), adjunctive therapy with this compound at doses of 800 mg/day and 1200 mg/day did not demonstrate a statistically significant difference from placebo for the median percent reduction of partial-onset seizure frequency or responder rate.[6]

Safety and Tolerability

The most common treatment-emergent adverse events reported in the pooled analysis of the four trials were dizziness and somnolence.

Adverse EventThis compoundPlaceboRisk Ratio (95% CI)Certainty of Evidence
Dizziness Higher IncidenceLower Incidence2.06 (1.23 to 3.44)Very Low
Somnolence Higher IncidenceLower Incidence1.82 (1.28 to 2.58)Low
Fatigue No Significant DifferenceNo Significant Difference1.11 (0.73 to 1.68)-
Headache No Significant DifferenceNo Significant Difference1.13 (0.92 to 1.38)-
Nausea No Significant DifferenceNo Significant Difference1.19 (0.81 to 1.75)-
Any Adverse Event No Significant DifferenceNo Significant Difference1.10 (0.93 to 1.30)Low

Table 2: Common adverse events reported in a meta-analysis of four randomized controlled trials of this compound for drug-resistant focal epilepsy.[4]

More participants in the this compound group withdrew from treatment for any reason (RR 1.32) and due to adverse events (RR 1.80) compared to the placebo group, although the evidence for these outcomes was of very low certainty.[4]

Clinical Trials in Lennox-Gastaut Syndrome (LGS)

This compound has also been investigated for the treatment of seizures associated with LGS and has received orphan drug designation from the FDA for this indication.[7]

Efficacy Outcomes

A Phase 3, global, multicenter, randomized, double-blind, placebo-controlled trial (NCT05219617) is currently underway to evaluate the efficacy and safety of two doses of this compound in patients with LGS aged 4-55.[7] The primary objective of this study is to evaluate the efficacy of this compound as an adjunctive treatment in reducing the number of drop seizures (tonic, atonic, and tonic-clonic) compared with placebo.[8]

While results from the ongoing Phase 3 trial are not yet available, information from an earlier study suggests potential efficacy. One report indicated that patients taking 20 mg/kg of this compound daily experienced a 41.9% reduction in drop seizures.[9]

Safety and Tolerability

A Phase 1, open-label, pharmacokinetic dose-escalation study (NCT03731715) in adult and pediatric patients with LGS found that this compound was generally safe and well-tolerated.[10] The most frequently reported treatment-emergent adverse events were related to the nervous system and were mostly mild to moderate in severity.[10]

Experimental Protocols

Partial-Onset Seizure Trials (General Design)

The clinical trials for partial-onset seizures generally followed a similar design:

Partial_Onset_Seizure_Trial_Workflow Screening Screening & Eligibility Assessment Baseline 8-Week Baseline Phase Screening->Baseline Randomization Randomization Baseline->Randomization Treatment 12-14 Week Double-Blind Treatment (this compound or Placebo) Randomization->Treatment Follow_up Follow-up or Open-Label Extension Treatment->Follow_up

General workflow for this compound partial-onset seizure trials.
  • Participants : Adults and adolescents (typically ≥16 years) with drug-resistant partial-onset seizures, on a stable regimen of 1 to 3 concomitant antiepileptic drugs.[6]

  • Design : Randomized, double-blind, placebo-controlled, parallel-group, multicenter studies.[3][5]

  • Phases :

    • Baseline Phase : An 8-week period to establish baseline seizure frequency.[3][5]

    • Double-Blind Treatment Phase : A 12 to 14-week period where patients received either this compound at various fixed doses or a placebo.[3][5] This phase often included a titration period followed by a maintenance period.[5]

  • Primary Endpoints :

    • Percentage reduction in partial-onset seizure frequency from baseline.[3][5]

    • Responder rate (proportion of patients with a ≥50% reduction in seizure frequency).[3]

Lennox-Gastaut Syndrome Phase 3 Trial (NCT05219617)
  • Participants : Children and adults aged 4 to 55 years with a documented history of LGS, experiencing at least two drop seizures per week during the baseline period, and on a stable regimen of 1 to 4 concomitant anti-seizure medications.[8][11]

  • Design : A randomized, double-blind, placebo-controlled study.[8]

  • Intervention : this compound oral suspension administered twice daily as adjunctive therapy.[12]

  • Primary Endpoint : To evaluate the efficacy of this compound in reducing the number of drop seizures (tonic, atonic, and tonic-clonic) compared with placebo.[8]

  • Secondary Endpoints : To evaluate the efficacy in reducing the total number of seizures, and to assess the safety and tolerability of this compound in the LGS population.[8]

Summary and Future Directions

The clinical trial data for this compound presents a mixed but promising picture. In patients with drug-resistant partial-onset seizures, this compound has shown a modest but statistically significant effect on seizure reduction in some studies, though these findings were not consistently replicated across all trials and dose ranges. The primary safety concerns appear to be dizziness and somnolence.

For Lennox-Gastaut Syndrome, this compound is still in late-stage clinical development. The ongoing Phase 3 trial will be crucial in determining its efficacy and safety profile in this challenging patient population. The preliminary data on drop seizure reduction is encouraging.

Further research is needed to fully characterize the clinical profile of this compound and to identify the patient populations most likely to benefit from this novel antiepileptic drug. The multifaceted mechanism of action of this compound may offer advantages in certain types of epilepsy, and future studies could explore its potential in other seizure disorders.

References

Comparative Efficacy of Carisbamate as Adjunctive Therapy for Drug-Resistant Focal Epilepsy

Author: BenchChem Technical Support Team. Date: December 2025

An objective guide for researchers, scientists, and drug development professionals on the clinical performance of Carisbamate versus established antiepileptic drugs, supported by clinical trial data and experimental protocols.

Drug-resistant focal epilepsy, where seizures persist despite treatment with two or more appropriately chosen anti-seizure medications (ASMs), represents a significant therapeutic challenge. The development of novel adjunctive therapies is critical for improving seizure control in this patient population. This guide provides a detailed comparison of the investigational drug this compound with other established adjunctive therapies, focusing on clinical efficacy and safety data derived from pivotal trials.

Proposed Mechanism of Action

This compound (also known as YKP509 or RWJ-333369) is an alkyl-carbamate whose precise mechanism of action is not fully elucidated.[1] However, preclinical and clinical studies suggest its primary anticonvulsant effect is mediated through the modulation of voltage-gated sodium channels (VGSCs).[2][3] It is believed to inhibit repetitive neuronal firing by blocking these channels, thereby reducing neuronal hyperexcitability that leads to seizures.[4] This mechanism is a common target for many established ASMs.[5]

cluster_neuron Presynaptic Neuron cluster_intervention Pharmacological Intervention cluster_outcome Therapeutic Effect AP Action Potential Propagation Na_Channel_Open Voltage-Gated Na+ Channel (Active) AP->Na_Channel_Open Opens Na_Influx Na+ Influx Na_Channel_Open->Na_Influx Na_Channel_Blocked Voltage-Gated Na+ Channel (Blocked) Depolarization Membrane Depolarization Na_Influx->Depolarization Repetitive_Firing Sustained Repetitive Firing Depolarization->Repetitive_Firing Leads to Reduced_Firing Reduced Neuronal Firing This compound This compound This compound->Na_Channel_Blocked Inhibits Na_Channel_Blocked->Reduced_Firing Results in Seizure_Control Anticonvulsant Effect

Caption: Proposed mechanism of this compound action on voltage-gated sodium channels.

Standardized Clinical Trial Protocol for Adjunctive Therapies

The evaluation of this compound and its comparators typically follows a standardized, multicenter, randomized, double-blind, placebo-controlled trial design, which is the gold standard for assessing efficacy and safety in drug-resistant epilepsy.[6]

Experimental Protocol Details:
  • Patient Population: Adult patients (typically ≥16 or 18 years) with a diagnosis of focal epilepsy (previously partial-onset seizures) who have failed to achieve seizure control despite stable treatment with 1 to 3 concomitant ASMs.[7][8]

  • Baseline Phase: A prospective 8-week period where patients or caregivers record seizure frequency in a diary to establish a stable baseline seizure rate.[7][9]

  • Randomization: Eligible patients are randomized in a 1:1 or 1:1:1 ratio to receive either a fixed dose of the investigational drug (e.g., this compound 200 mg/day, 400 mg/day) or a matching placebo.[7]

  • Treatment Phase: This phase typically consists of two parts:

    • Titration Period (4-6 weeks): The study drug is gradually increased to the target dose to improve tolerability.[8][9]

    • Maintenance Period (12 weeks): Patients are maintained on the stable, randomized target dose.[9]

  • Primary Efficacy Endpoints:

    • Median Percent Reduction in Seizure Frequency: The percentage change in seizure frequency per 28 days during the treatment phase compared to the baseline phase.[7][10]

    • Responder Rate: The proportion of patients achieving a 50% or greater reduction in seizure frequency (≥50% responder rate).[7][10]

  • Secondary Endpoints: These often include seizure freedom rates, reduction in specific seizure types, and safety/tolerability assessments.[10]

  • Safety Assessment: Monitored through the incidence of treatment-emergent adverse events (TEAEs), laboratory tests, vital signs, and ECG readings throughout the study.[11]

cluster_treatment Double-Blind Treatment Phase (12-14 Weeks) Screening Patient Screening (Drug-Resistant Focal Epilepsy) Baseline Baseline Phase (8 Weeks) - Seizure Diary - Stable ASMs Screening->Baseline Randomization Randomization (1:1:1) Baseline->Randomization Placebo Group A: Placebo + Background ASMs Randomization->Placebo Arm 1 Drug_Low Group B: Low Dose Drug + Background ASMs Randomization->Drug_Low Arm 2 Drug_High Group C: High Dose Drug + Background ASMs Randomization->Drug_High Arm 3 Titration_P Titration Placebo->Titration_P Titration_L Titration Drug_Low->Titration_L Titration_H Titration Drug_High->Titration_H Maintenance_P Maintenance Titration_P->Maintenance_P Analysis Efficacy & Safety Analysis - Seizure Reduction - Responder Rate - Adverse Events Maintenance_P->Analysis Maintenance_L Maintenance Titration_L->Maintenance_L Maintenance_L->Analysis Maintenance_H Maintenance Titration_H->Maintenance_H Maintenance_H->Analysis

Caption: Standard workflow for adjunctive therapy clinical trials in epilepsy.

Clinical Efficacy Data

This compound Efficacy

The clinical development of this compound for adjunctive treatment of focal seizures yielded inconsistent results across its Phase 2 and Phase 3 trials. While a dose-ranging study showed efficacy at doses of 300 mg/day and higher, two subsequent identical Phase 3 trials produced conflicting outcomes.[9][12] In one Phase 3 study, the 400 mg/day dose showed a statistically significant improvement over placebo, but this result was not replicated in the second, identical study.[7][12] Another trial assessing 800 mg/day and 1,200 mg/day doses also failed to demonstrate a significant difference from placebo.[13] This lack of consistent efficacy ultimately led to the withdrawal of the regulatory application for this indication.[1]

Study (this compound Dose)PlaceboThis compound
Median Percent Seizure Reduction
Phase 2 (1600 mg/day)[9]6%29%
Phase 3 / Study 1 (400 mg/day)[7]17.9%36.6% (p < 0.01)
Phase 3 / Study 2 (400 mg/day)[7]29.2%27.9% (p=NS)
Phase 3 (1200 mg/day)[13]21%36% (p=NS)
≥50% Responder Rate
Phase 3 / Study 1 (400 mg/day)[7]21.3%37.1% (p < 0.01)
Phase 3 / Study 2 (400 mg/day)[7]30.6%31.9% (p=NS)
Phase 3 (1200 mg/day)[13]29%37% (p=NS)
NS: Not Significant
Comparative Efficacy with Approved Adjunctive Therapies

In contrast to this compound, several other adjunctive therapies have demonstrated consistent and robust efficacy in large-scale clinical trial programs for drug-resistant focal epilepsy. This guide compares this compound with Lacosamide, Perampanel, and Cenobamate.

Efficacy EndpointPlaceboThis compound (400 mg/day)Lacosamide (400 mg/day)[5][14]Perampanel (4 mg/day)[15]Cenobamate (200 mg/day)[8][10]
Median % Seizure Reduction 17.9% - 29.2%27.9% - 36.6%36.4% - 39%21.1%55.6%
≥50% Responder Rate 21.3% - 30.6%31.9% - 37.1%38.3% - 41.1%~35%**50.4%
Data from the two conflicting Phase 3 trials are presented as a range.[7]
**Responder rate for Perampanel 4mg/day is not explicitly stated in the pooled analysis but rates for 8mg/day were ~35.5%.[15][16]

Safety and Tolerability Profile

This compound was generally well-tolerated in its clinical trials.[7] The most frequently reported treatment-emergent adverse events were related to the central nervous system, which is a common finding for anti-seizure medications.

Adverse Event (Incidence >10%)PlaceboThis compound (400 mg/day)[7]Lacosamide[14]Perampanel[16]Cenobamate (200 mg/day)[8][10]
Dizziness 9% - 17%24% - 28%YesYes22.1%
Somnolence (Drowsiness) 11% - 12%13% - 15%YesYes22.1%
Headache 12% - 13%11% - 12%YesYes12.4%
Nausea 4% - 5%7% - 8%YesYes11.5%
Fatigue 6% - 7%7% - 8%YesYes10.6%

Conclusion

The clinical development program for this compound as an adjunctive therapy for drug-resistant focal epilepsy did not consistently demonstrate efficacy compared to placebo.[17] While one Phase 3 trial met its primary endpoints at the 400 mg/day dose, a second identical trial failed to replicate these findings, and other trials at different doses were also unsuccessful.[7][13] This inconsistency stands in contrast to the robust and reproducible efficacy shown by other modern adjunctive therapies such as Lacosamide, Perampanel, and particularly Cenobamate, which has demonstrated high responder and seizure freedom rates in a similar patient population.[10][14][15]

While this compound's development for this specific indication was halted, research into its potential for other severe epilepsy syndromes, such as Lennox-Gastaut Syndrome, is ongoing.[4][18][19] For professionals in drug development and research, the case of this compound highlights the significant challenges in developing new therapies for epilepsy and underscores the high bar for demonstrating consistent clinical benefit in a field with multiple effective treatment options.

References

A Comparative Analysis of Carisbamate and Frequently Prescribed Antiepileptic Drugs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative study of Carisbamate, an investigational antiepileptic drug (AED), and other frequently prescribed AEDs. The information is intended for researchers, scientists, and drug development professionals, offering an objective comparison of performance with supporting experimental data.

Overview of this compound

This compound (S-2-O-carbamoyl-1-o-chlorophenyl-ethanol), also known as YKP509 or RWJ-333369, is a novel neuromodulatory agent with a broad spectrum of anticonvulsant activity.[1] While its precise mechanism of action is still under investigation, it is known to have a multi-target profile, distinguishing it from many existing anti-seizure medications.[1] this compound has been investigated primarily for the treatment of drug-resistant focal epilepsy and Lennox-Gastaut syndrome (LGS).[2][3] Although its development for focal epilepsy has faced challenges with inconsistent efficacy, it is currently in Phase III clinical trials for LGS.[2][4]

Mechanism of Action

This compound's therapeutic effects are believed to stem from its ability to modulate neuronal excitability through interactions with multiple ion channels. Its primary mechanisms include:

  • Inhibition of Voltage-Gated Sodium Channels (VGSCs): this compound exhibits a state-dependent blockade of VGSCs, preferentially binding to the inactivated state. This action reduces the repetitive firing of action potentials in neurons, a key process in seizure generation.[1][2] Studies have shown a concentration-, voltage-, and use-dependent inhibition of the Nav1.2 isoform.[1]

  • Modulation of Voltage-Gated T-type Calcium Channels: this compound has been found to block T-type calcium channels, specifically the CaV3.1 isoform, which are involved in neuronal excitability and rhythmic firing.[1][5][6] This blockade contributes to the reduction of intracellular calcium influx.[5][6]

  • Inhibition of Hyperpolarization-Activated Cation Currents (Ih): this compound inhibits Ih, which helps set the resting membrane potential and contributes to rhythmic neuronal firing.[1][7] Inhibition of this current leads to hyperpolarization and reduced neuronal excitability.[1]

These actions collectively contribute to a reduction in neuronal hyperexcitability and seizure activity.

Comparative Efficacy and Safety

Direct head-to-head clinical trial data for this compound against other frequently prescribed AEDs is limited. The "this compound Retention Study (CaReS)," which aimed to compare this compound with topiramate and levetiracetam, was terminated, and full results are not publicly available.[3][4] However, a Cochrane review of four randomized controlled trials (RCTs) involving 2211 participants provides data on this compound as an add-on therapy for drug-resistant focal epilepsy compared to placebo.[5][8]

This compound vs. Placebo (Adjunctive Therapy for Drug-Resistant Focal Epilepsy)
Outcome MeasureThis compoundPlaceboRisk Ratio (RR) [95% CI]Certainty of Evidence
≥50% Reduction in Seizure Frequency (Responder Rate) HigherLower1.36 [1.14 to 1.62]Moderate
Seizure Freedom HigherLower2.43 [0.84 to 7.03]Very Low
Treatment Withdrawal (Any Reason) HigherLower1.32 [0.82 to 2.12]Very Low
Treatment Withdrawal (Due to Adverse Events) HigherLower1.80 [0.78 to 4.17]Very Low

Data from a Cochrane Review of four RCTs.[3]

Common Adverse Events (this compound vs. Placebo)
Adverse EventThis compoundPlaceboRisk Ratio (RR) [95% CI]
Dizziness HigherLower2.06 [1.23 to 3.44]
Somnolence HigherLower1.82 [1.28 to 2.58]

Data from a Cochrane Review of four RCTs.[8]

Comparative Data for Frequently Prescribed AEDs (Levetiracetam vs. Topiramate)

To provide context, the following table summarizes a head-to-head comparison of two commonly prescribed AEDs, levetiracetam and topiramate, in adults with intractable epilepsy.

Outcome MeasureLevetiracetamTopiramate
>75% Seizure Reduction Significantly Better (p < .001)
Tolerability (Discontinuation due to adverse effects) No Significant Difference (~25%)No Significant Difference (~25%)
Common Reasons for Discontinuation Fatigue, DrowsinessFatigue, Drowsiness

Data from a retrospective comparative study.[9] A long-term observational study also found higher retention rates for levetiracetam compared to topiramate after one and two years, primarily due to a more favorable safety profile for levetiracetam.[10]

Experimental Protocols

Whole-Cell Patch-Clamp Recording of Voltage-Gated Sodium Currents

Objective: To measure the effect of this compound on VGSCs in cultured neurons or cell lines expressing specific sodium channel subtypes.[1]

Methodology:

  • Cell Preparation: Cultured rat hippocampal neurons or a suitable cell line (e.g., HEK293) stably expressing the target sodium channel (e.g., Nav1.2) are plated on glass coverslips.[1]

  • Electrophysiological Recording: Whole-cell patch-clamp recordings are performed using a patch-clamp amplifier. Borosilicate glass pipettes (3-5 MΩ resistance) are filled with an intracellular solution.[1]

  • Solutions:

    • Intracellular Solution (in mM): 140 CsF, 10 NaCl, 1.1 EGTA, 10 HEPES, adjusted to pH 7.3 with CsOH.[1]

    • Extracellular Solution (aCSF): Composition to be specified based on the specific experiment.

  • Recording Procedure:

    • A whole-cell configuration is established.

    • Cells are voltage-clamped at a holding potential of -100 mV.

    • Depolarizing voltage steps (e.g., to 0 mV for 20 ms) are applied to elicit sodium currents.

    • To assess use-dependent block, a train of depolarizing pulses (e.g., 20 ms pulses to 0 mV at 10 Hz) is applied.[1]

  • Data Analysis: The peak sodium current amplitude is measured before and after the application of various concentrations of this compound to determine the concentration-response relationship and calculate the IC50 value.[2]

In Vitro Model of Spontaneous Recurrent Epileptiform Discharges (SREDs)

Objective: To investigate the effect of this compound on the development and expression of seizure-like activity in cultured hippocampal neurons.[11]

Methodology:

  • Model Induction: Cultured hippocampal neurons are subjected to 3 hours of low Mg²⁺ treatment to induce status epilepticus-like injury, leading to the development of SREDs.[11]

  • Drug Application: Following the injury, cultures are treated with this compound (e.g., 200 µM) for 12 hours.[11]

  • Washout and Recording: The drug is then removed, and 24 hours after washout, whole-cell current-clamp recordings are performed to observe the presence or absence of SREDs.[11]

  • Data Analysis: The frequency and duration of SREDs are measured and compared between this compound-treated and control cultures.[11]

Visualizations

Carisbamate_Mechanism_of_Action cluster_neuron Presynaptic Neuron cluster_outcome Overall Effect VGSC Voltage-Gated Sodium Channel (VGSC) Vesicle_Release Neurotransmitter Release VGSC->Vesicle_Release Initiates Reduced_Excitability Reduced Neuronal Excitability & Seizure Activity T_type_Ca T-type Calcium Channel T_type_Ca->Vesicle_Release Modulates Ih_channel Ih Channel Action_Potential Action Potential Propagation Ih_channel->Action_Potential Regulates Firing Rate Action_Potential->VGSC Depolarization This compound This compound This compound->VGSC Inhibits (State-dependent) This compound->T_type_Ca Inhibits This compound->Ih_channel Inhibits

Caption: this compound's multifaceted mechanism of action on key ion channels.

Experimental_Workflow_Patch_Clamp cluster_prep Preparation cluster_recording Recording cluster_drug_application Drug Application & Analysis Cell_Culture 1. Culture Neurons/ HEK293 Cells Prepare_Solutions 2. Prepare Intra- & Extracellular Solutions Cell_Culture->Prepare_Solutions Pull_Pipettes 3. Fabricate Glass Micropipettes Prepare_Solutions->Pull_Pipettes Establish_Seal 4. Establish Giga-ohm Seal & Whole-Cell Configuration Pull_Pipettes->Establish_Seal Apply_Protocol 5. Apply Voltage-Clamp Protocol (Depolarizing Steps) Establish_Seal->Apply_Protocol Record_Currents 6. Record Baseline Ion Channel Currents Apply_Protocol->Record_Currents Apply_this compound 7. Perfuse Cells with This compound Solution Record_Currents->Apply_this compound Record_Post_Drug 8. Record Currents in Presence of this compound Apply_this compound->Record_Post_Drug Data_Analysis 9. Analyze Current Amplitude & Kinetics (IC50) Record_Post_Drug->Data_Analysis

Caption: Workflow for whole-cell patch-clamp electrophysiology experiments.

References

Safety Operating Guide

Navigating the Final Step: A Guide to the Proper Disposal of Carisbamate in a Research Setting

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the fast-paced world of drug development, the proper handling and disposal of investigational compounds like Carisbamate are paramount to ensuring laboratory safety and regulatory compliance. While a specific Safety Data Sheet (SDS) outlining the disposal protocol for this compound is not publicly available, established guidelines for the disposal of pharmaceutical and chemical waste in a laboratory setting provide a clear and safe path forward. This guide offers essential, step-by-step logistical information to manage the disposal of this compound, ensuring the protection of personnel and the environment.

Core Principles of this compound Disposal

The disposal of any chemical, including investigational drugs like this compound, is governed by stringent regulations to prevent environmental contamination and ensure safety. The primary regulatory frameworks in the United States are set by the Environmental Protection Agency (EPA) and the Resource Conservation and Recovery Act (RCRA). Research institutions are required to adhere to these federal standards, in addition to any state and local regulations.

A crucial first step for any researcher is to consult their institution's Environmental Health and Safety (EHS) department. The EHS office can provide specific guidance and protocols tailored to the institution's policies and the nature of the chemical waste.

Step-by-Step Disposal Protocol for this compound

The following procedure outlines the recommended steps for the proper disposal of this compound from a research laboratory.

1. Waste Identification and Classification:

The first critical step is to determine if the this compound waste is considered hazardous. This determination is typically made based on the characteristics of the chemical (ignitability, corrosivity, reactivity, and toxicity) as defined by the EPA. Given that this compound is an active pharmaceutical ingredient, it should be handled as potentially hazardous waste. All materials that have come into contact with this compound, including personal protective equipment (PPE), contaminated labware (e.g., vials, pipettes, and gloves), and unused or expired compounds, should be considered part of the waste stream.

2. Proper Segregation and Collection:

This compound waste must be segregated from general laboratory trash. A dedicated, clearly labeled hazardous waste container should be used. The container must be compatible with the chemical and have a secure lid to prevent spills or leaks. It is imperative not to mix different types of chemical waste in the same container unless explicitly instructed to do so by your EHS department.

3. Labeling and Storage:

The waste container must be accurately and clearly labeled. The label should include:

  • The words "Hazardous Waste"

  • The name of the chemical: "this compound"

  • The specific hazards associated with the chemical (if known from an SDS for a similar compound or internal assessment)

  • The accumulation start date (the date the first piece of waste was placed in the container)

  • The name and contact information of the principal investigator or laboratory manager

The container should be stored in a designated, secure satellite accumulation area within the laboratory. This area should be away from general traffic and incompatible materials.

4. Arrange for Professional Disposal:

Once the waste container is full or has reached its designated accumulation time limit, arrangements must be made for its disposal by a licensed hazardous waste contractor. Your institution's EHS department will coordinate the pickup and disposal of the waste. Researchers should never attempt to dispose of chemical waste down the drain or in the regular trash.

Quantitative Data Summary: Waste Management Guidelines

ParameterGuidelineRegulatory Body
Waste Accumulation Time Limit Varies by generator status (typically 90 or 180 days)EPA/RCRA
Satellite Accumulation Volume Limit Up to 55 gallons of non-acute hazardous waste or 1 quart of acute hazardous wasteEPA/RCRA
Container Labeling Requirements Must include "Hazardous Waste," chemical name, and hazard warningsEPA/RCRA
Training Requirement Personnel handling hazardous waste must receive annual trainingOSHA/EPA

Experimental Protocols

While no specific experimental protocols for this compound disposal were found, the general principles of chemical waste management are based on established safety protocols. The procedures outlined above are derived from standard laboratory safety manuals and regulatory guidelines.

Visualizing the Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

Carisbamate_Disposal_Workflow Start Start: this compound Waste Generated Classify 1. Identify & Classify Waste (Assume Hazardous) Start->Classify Segregate 2. Segregate Waste (Dedicated, Labeled Container) Classify->Segregate Store 3. Store Safely (Satellite Accumulation Area) Segregate->Store Contact_EHS 4. Container Full or Time Limit Reached Contact EHS for Pickup Store->Contact_EHS Disposal 5. Professional Disposal (Licensed Waste Vendor) Contact_EHS->Disposal End End: Safe & Compliant Disposal Disposal->End

This compound Disposal Workflow

Disclaimer: The information provided in this guide is based on general best practices for the disposal of pharmaceutical and chemical waste in a research setting. As a specific Safety Data Sheet for this compound was not available, it is imperative that all researchers consult with their institution's Environmental Health and Safety department for specific guidance and to ensure full compliance with all applicable federal, state, and local regulations.

Essential Safety and Logistical Information for Handling Carisbamate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of investigational compounds like Carisbamate is paramount. This document provides a comprehensive guide to the necessary personal protective equipment (PPE), operational procedures, and disposal plans to maintain a safe laboratory environment.

Personal Protective Equipment (PPE) and Safety Measures

Adherence to proper PPE protocols is the first line of defense against potential exposure. The following table summarizes the required PPE and safety measures when handling this compound.

CategoryRequirementSpecification
Eye/Face Protection Safety GogglesWear tightly fitting safety goggles with side-shields.[1]
Skin Protection GlovesChemical impermeable gloves are required.[1]
Protective ClothingWear suitable protective clothing to avoid skin contact.[1]
Respiratory Protection RespiratorIf exposure limits are exceeded or irritation or other symptoms are experienced, use a full-face respirator.
Engineering Controls VentilationHandle in a well-ventilated place.[1]

Operational Plan for Safe Handling

A systematic approach to handling this compound, from receipt to disposal, minimizes the risk of contamination and exposure.

1. Preparation and Handling:

  • Work Area: Conduct all handling of this compound powder in a designated area, such as a chemical fume hood, to control dust and vapors.[1]

  • Personal Protective Equipment (PPE): Before handling, ensure all required PPE is donned correctly as specified in the table above.

  • Weighing and Aliquoting: When weighing the solid compound, use a balance inside a ventilated enclosure. Avoid the formation of dust and aerosols.[1]

  • Solution Preparation: If preparing solutions, add the solid to the solvent slowly to prevent splashing.

2. Storage:

  • Container: Store this compound in a tightly closed container in a dry, cool, and well-ventilated place.[1]

  • Compatibility: Store apart from foodstuff containers or incompatible materials.[1]

3. Spill Management:

  • Immediate Action: In case of a spill, evacuate personnel to a safe area and ensure adequate ventilation.[1]

  • Containment: Prevent further leakage or spillage if it is safe to do so. Do not let the chemical enter drains.[1]

  • Cleanup: Collect the spilled material using appropriate methods to avoid dust generation. Adhered or collected material should be promptly disposed of in accordance with appropriate laws and regulations.[1]

Disposal Plan

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.

1. Waste Segregation:

  • Solid Waste: Unused or expired this compound powder should be collected in a designated, labeled hazardous waste container.

  • Contaminated Materials: All disposable items that have come into contact with this compound, such as gloves, weighing paper, and pipette tips, should be considered contaminated waste and placed in a separate, clearly labeled hazardous waste container.

  • Liquid Waste: Solutions containing this compound should be collected in a designated, labeled hazardous liquid waste container. Do not dispose of down the drain.[1]

2. Waste Treatment and Disposal:

  • Denaturing (for small residual amounts): For trace amounts of residual drug, consider rendering it irretrievable by mixing with an inert material like cat litter before collection by a waste contractor.[2]

  • Professional Disposal: All this compound waste must be disposed of through a licensed hazardous waste disposal contractor. Ensure that the waste is properly packaged and labeled according to regulatory requirements.

Carisbamate_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_storage Storage cluster_disposal Disposal A Don Personal Protective Equipment (PPE) B Prepare Ventilated Work Area A->B C Weigh/Aliquot this compound Solid B->C Proceed to Handling D Prepare this compound Solution C->D E Store in Tightly Closed Container D->E Store Unused Material F Segregate Solid & Liquid Waste D->F Dispose of Waste G Package & Label Hazardous Waste F->G H Dispose via Licensed Contractor G->H

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Carisbamate
Reactant of Route 2
Reactant of Route 2
Carisbamate

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.